Etoposide-d3
Description
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Properties
Molecular Formula |
C29H32O13 |
|---|---|
Molecular Weight |
591.6 g/mol |
IUPAC Name |
(8aR,9R)-5-[[(6R,7S,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one |
InChI |
InChI=1S/C29H32O13/c1-11-36-9-20-27(40-11)24(31)25(32)29(41-20)42-26-14-7-17-16(38-10-39-17)6-13(14)21(22-15(26)8-37-28(22)33)12-4-18(34-2)23(30)19(5-12)35-3/h4-7,11,15,20-22,24-27,29-32H,8-10H2,1-3H3/t11?,15?,20?,21-,22+,24-,25+,26?,27-,29+/m1/s1/i2D3 |
InChI Key |
VJJPUSNTGOMMGY-WWPGOOPGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=CC(=C1)[C@H]2[C@@H]3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O[C@H]6[C@H]([C@H]([C@H]7C(O6)COC(O7)C)O)O)OC)O |
Canonical SMILES |
CC1OCC2C(O1)C(C(C(O2)OC3C4COC(=O)C4C(C5=CC6=C(C=C35)OCO6)C7=CC(=C(C(=C7)OC)O)OC)O)O |
Synonyms |
(5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3,5-dimethoxyphenyl)furo[3’,4’:6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one-d3; EPEG; -d3 P 16-213-d3; VePesid-d3; Vepesid J-d3; Zuyeyidal-d3; trans-Etoposi |
Origin of Product |
United States |
Foundational & Exploratory
Etoposide-d3: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies for Etoposide-d3, a deuterated analog of the widely used chemotherapeutic agent, Etoposide. This document is intended to serve as a technical resource for professionals in research and drug development.
Chemical Structure and Properties
This compound is the deuterated form of Etoposide, a semi-synthetic derivative of podophyllotoxin.[1] The deuterium labeling makes it an ideal internal standard for the quantification of Etoposide in biological matrices by mass spectrometry.[2]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-Ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3-methoxy-5-(methoxy-d3)phenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | [2] |
| Synonyms | EPE-d3, VP-16-123-d3 | [2] |
| Molecular Formula | C₂₉H₂₉D₃O₁₃ | [3] |
| Molecular Weight | 591.58 g/mol | [3] |
| Appearance | Off-White Solid | [1] |
| Purity | ≥98% (Isotopic Purity ≥99%) | [3] |
| CAS Number | Not widely assigned (NA) | [1] |
| Unlabelled CAS | 33419-42-0 (Etoposide) | [4] |
Table 2: Physicochemical Properties of this compound and Etoposide
| Property | This compound | Etoposide | Reference(s) |
| Solubility | Soluble in Methanol | Soluble in DMSO (10 mg/mL), DMF (0.5 mg/mL); Sparingly soluble in water | [2][5] |
| Storage | -20°C | -20°C | [2][5] |
| Stability | ≥ 4 years at -20°C | Stable for ≥ 4 years at -20°C | [2][5] |
| Melting Point | Not Reported | 236-251 °C | [6] |
Pharmacological Properties
This compound is used as an internal standard and is not intended for therapeutic use.[3] The pharmacological activity resides in the parent compound, Etoposide.
Etoposide is a potent inhibitor of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[7] By stabilizing the covalent complex between topoisomerase II and DNA, Etoposide induces double-strand breaks.[6] This accumulation of DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[6][8]
Experimental Protocols
This compound is primarily utilized as an internal standard in bioanalytical methods for the accurate quantification of Etoposide in various biological samples, such as plasma and tissue homogenates, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantification of Etoposide in Biological Matrices using LC-MS/MS
This protocol outlines a general procedure for the quantification of Etoposide in biological samples. Specific parameters may require optimization based on the instrumentation and matrix used.
3.1.1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (e.g., plasma, tissue homogenate), add a known concentration of this compound solution as the internal standard.
-
Perform liquid-liquid extraction by adding 500 µL of a methyl tert-butyl ether and dichloromethane (1:1, v/v) mixture.[5]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3.1.2. Chromatographic Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., Ultimate XB-C18, 100 x 2.1 mm, 3 µm) is suitable.[5]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with 0.1% formic acid is commonly employed.[5]
-
Flow Rate: A typical flow rate is 0.4 mL/min.
-
Column Temperature: Maintain the column at 40°C.[5]
-
Injection Volume: 10 µL.
3.1.3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive electrospray ionization (ESI+).[5]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etoposide: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 589.2 → 401.1).
-
This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 592.2 → 404.1).
-
-
Data Analysis: The concentration of Etoposide in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Signaling Pathway
Etoposide exerts its cytotoxic effects by inducing DNA damage, which in turn activates a complex signaling network known as the DNA Damage Response (DDR). This ultimately leads to programmed cell death, or apoptosis. The following diagram illustrates a simplified overview of the Etoposide-induced apoptotic signaling pathway.
Caption: Etoposide-induced apoptotic signaling pathway.
Conclusion
This compound is an essential tool for the accurate and reliable quantification of Etoposide in preclinical and clinical research. A thorough understanding of its chemical properties and the established analytical methodologies is crucial for its effective application. Furthermore, a comprehensive knowledge of the signaling pathways modulated by Etoposide provides valuable insights into its mechanism of action and potential for therapeutic development.
References
- 1. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 6. Effect of etoposide-induced alteration of the Mdm2-Rb signaling pathway on cellular senescence in A549 lung adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoposide-Induced Apoptosis in Cancer Cells Can Be Reinforced by an Uncoupled Link between Hsp70 and Caspase-3 [mdpi.com]
- 8. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Synthesis and Characterization of Etoposide-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of Etoposide-d3, a deuterated analog of the widely used anticancer agent, Etoposide. This compound serves as an invaluable internal standard for the quantitative analysis of Etoposide in biological matrices by mass spectrometry-based methods, ensuring accuracy and precision in pharmacokinetic and metabolic studies.
Physicochemical Properties
This compound is structurally identical to Etoposide, with the exception of three deuterium atoms replacing the three hydrogen atoms on one of the methoxy groups of the pendant dimethoxyphenyl ring.
| Property | Value | Source |
| Chemical Formula | C₂₉H₂₉D₃O₁₃ | [1][2] |
| Molecular Weight | 591.6 g/mol | [1][2] |
| Appearance | Off-White Solid | [3] |
| Solubility | Soluble in Methanol and DMSO | [1][4] |
| Storage | -20°C | [2] |
Synthesis of this compound
A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, based on the known synthesis of Etoposide and general methods for deuteromethylation, a plausible synthetic route can be proposed. The key step is the introduction of a trideuteromethyl group to the precursor, 4'-demethylepipodophyllotoxin.
The synthesis can be logically divided into two main stages:
-
Synthesis of the Deuterated Intermediate: Preparation of 4'-O-demethyl-3'-O-(trideuteromethyl)epipodophyllotoxin.
-
Glycosylation: Coupling of the deuterated intermediate with a protected glucose derivative to yield this compound.
Caption: Proposed Synthesis Workflow for this compound
Experimental Protocols
Note: The following protocols are representative and based on established methods for the synthesis of Etoposide and its analogs.[5][6] Optimization may be required for the synthesis of the deuterated compound.
Stage 1: Synthesis of 4'-O-demethyl-3'-O-(trideuteromethyl)epipodophyllotoxin (Representative Protocol)
-
Demethylation of Podophyllotoxin: 4'-Demethylepipodophyllotoxin is prepared from Podophyllotoxin according to established literature procedures.[7]
-
Selective Deuteromethylation:
-
To a solution of 4'-demethylepipodophyllotoxin in an appropriate aprotic solvent (e.g., DMF or acetone), a suitable base (e.g., K₂CO₃ or Cs₂CO₃) is added.
-
Trideuteromethyl iodide (CD₃I) is added, and the reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield 4'-O-demethyl-3'-O-(trideuteromethyl)epipodophyllotoxin.
-
Stage 2: Glycosylation to this compound (Representative Protocol) [5][8]
-
Coupling Reaction:
-
4'-O-demethyl-3'-O-(trideuteromethyl)epipodophyllotoxin and a protected glucose derivative (e.g., 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose) are dissolved in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
The solution is cooled to a low temperature (e.g., -40°C to -60°C).
-
A Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate) is added dropwise.
-
The reaction is stirred at low temperature until completion (monitored by TLC or HPLC).
-
-
Work-up and Deprotection:
-
The reaction is quenched, and the crude protected this compound is extracted.
-
The protecting groups are removed (e.g., using zinc acetate in methanol for dichloroacetyl groups).
-
The final product, this compound, is purified by recrystallization or column chromatography.
-
Characterization of this compound
A comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The following are the key analytical techniques employed.
Caption: Analytical Characterization Workflow for this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound. The spectra are compared to those of non-deuterated Etoposide to confirm the site of deuteration.
¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of Etoposide, with the notable absence of the singlet corresponding to the methoxy protons at approximately 3.7 ppm. The integration of the remaining signals should be consistent with the etoposide structure.
¹³C NMR: The ¹³C NMR spectrum will also be very similar to that of Etoposide. The carbon of the deuterated methoxy group will exhibit a multiplet due to C-D coupling, and its chemical shift may be slightly altered.
| ¹H NMR Data for Etoposide (Reference) | ¹³C NMR Data for Etoposide (Reference) |
| Chemical Shift (ppm) | Assignment |
| 6.78 (s, 1H) | H-5' |
| 6.51 (s, 1H) | H-8 |
| 6.25 (s, 2H) | H-2', H-6' |
| 5.95 (d, J=3.4 Hz, 2H) | O-CH₂-O |
| 4.86 (d, J=3.4 Hz, 1H) | H-11 |
| 4.72 (d, J=7.8 Hz, 1H) | H-1'' |
| 4.58 (d, J=5.1 Hz, 1H) | H-7 |
| 4.38 (q, J=5.1 Hz, 1H) | H-7a |
| 4.25-4.15 (m, 2H) | H-1, H-4 |
| 3.70 (s, 6H) | 2 x -OCH₃ |
| 3.55-3.25 (m, 5H) | H-2'', H-3'', H-4'', H-5'', H-6'' |
| 3.15 (dd, J=14.2, 5.1 Hz, 1H) | H-2 |
| 2.89 (m, 1H) | H-3 |
| 1.39 (d, J=5.1 Hz, 3H) | -CH₃ |
| (Data is representative and sourced from publicly available spectral databases and literature for Etoposide.[9][10][11]) |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of this compound and can provide information about its isotopic purity. The fragmentation pattern will be similar to that of Etoposide, with a mass shift of +3 for fragments containing the deuterated methoxy group.
| Parameter | Etoposide | This compound (Expected) |
| Molecular Ion [M+H]⁺ | m/z 589 | m/z 592 |
| Key Fragment 1 | m/z 401 (Loss of glycosyl moiety) | m/z 404 |
| Key Fragment 2 | m/z 229 | m/z 229 |
| Key Fragment 3 | m/z 185 | m/z 188 |
| (Fragmentation data for Etoposide is based on published spectra.[12][13]) |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the chemical purity of this compound. A variety of reverse-phase HPLC methods have been developed for Etoposide and are suitable for the analysis of its deuterated analog.
Representative HPLC Method: [14][15]
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a pH modifier (e.g., acetic acid or acetate buffer) in varying proportions (e.g., 45:55 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 283 nm or 254 nm |
| Expected Purity | >95%, often >98% for use as an internal standard[16][17] |
Conclusion
This compound is a critical analytical tool for the accurate quantification of Etoposide in preclinical and clinical research. While a detailed synthesis protocol is not widely published, a robust synthetic strategy can be devised based on the known chemistry of Etoposide and standard deuteration techniques. The characterization of this compound relies on a combination of NMR, mass spectrometry, and HPLC to confirm its structure, isotopic enrichment, and chemical purity. This guide provides researchers with the foundational knowledge required to understand, synthesize, and characterize this important isotopically labeled compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. [Synthesis and antitumor activities of 4-acylthiol-4-deoxy-4'-demethylepipodophyllotoxin analogues] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Structure-based design, synthesis and biological testing of etoposide analog epipodophyllotoxin-N-mustard hybrid compounds designed to covalently bind to topoisomerase II and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation and antitumor activity of 2''-O-, 3''-O- and 2'',3''-di-O-substituted derivatives of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Novel 4′-O-Demethyl-epipodophyllotoxin Derivatives as Antitumor Agents Targeting Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2000015647A2 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 10. Synthesis, 470-MHz 1H NMR spectra, and activity of delactonized derivatives of the anticancer drug etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoposide(33419-42-0) 13C NMR [m.chemicalbook.com]
- 12. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug monitoring of etoposide (VP16-213). I. A combined method of liquid chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A selective and sensitive stability-indicating HPLC method for the validated assay of etoposide from commercial dosage form and polymeric tubular nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HPLC-UV method for quantifying etoposide in plasma and tumor interstitial fluid by microdialysis: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound | CAS | LGC Standards [lgcstandards.com]
- 17. Antitumor agents. Part 227: Studies on novel 4'-O-demethyl-epipodophyllotoxins as antitumor agents targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoposide-d3 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental role of Etoposide-d3 as an internal standard in the quantitative bioanalysis of the chemotherapeutic agent, etoposide. We will delve into the mechanism of action of etoposide itself, the principles of stable isotope dilution analysis, and provide detailed experimental protocols and data to illustrate the application of this compound in ensuring accurate and precise quantification in complex biological matrices.
The Therapeutic Agent: Etoposide's Mechanism of Action
Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used antineoplastic agent effective against various cancers, including testicular and small cell lung tumors.[1][2] Its cytotoxic effect is primarily attributed to its interaction with the enzyme topoisomerase II.[1][3][4][5]
Etoposide stabilizes the transient complex formed between topoisomerase II and DNA after the enzyme has created a double-strand break to relieve torsional stress during DNA replication and transcription.[4][5] By preventing the re-ligation of these breaks, etoposide leads to an accumulation of damaged DNA, which triggers a cascade of cellular events culminating in programmed cell death, or apoptosis.[4][6] This process is particularly effective in rapidly dividing cancer cells that have a higher dependence on topoisomerase II.[4]
The induction of apoptosis by etoposide involves the mitochondrial pathway, characterized by the release of cytochrome c.[3][4][5] This, in turn, activates a cascade of caspases, including caspase-9 and the key executioner caspase-3, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[3][4][5]
Etoposide-Induced Apoptosis Signaling Pathway
The signaling cascade initiated by etoposide leading to apoptosis is a complex process. The following diagram illustrates a key pathway involved.
The Internal Standard: Mechanism of Action of this compound
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accuracy and precision.[7][8][9] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the detector.[7] Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard" for this purpose.[7][8][10]
This compound is a deuterated analog of etoposide, where three hydrogen atoms have been replaced by deuterium atoms. This substitution results in a mass increase of three Daltons, allowing it to be differentiated from the unlabeled etoposide by the mass spectrometer. However, this minor change does not significantly alter its physicochemical properties.
The "mechanism of action" of this compound as an internal standard lies in its ability to mimic the behavior of etoposide throughout the entire analytical process. By adding a known amount of this compound to each sample at the beginning of the workflow, it experiences the same potential for loss or variability as the analyte during:
-
Sample Preparation: This includes extraction from the biological matrix (e.g., plasma, tissue homogenate), evaporation, and reconstitution steps.[7] Any inefficiencies in these processes will affect both the analyte and the internal standard to the same extent.
-
Chromatographic Separation: this compound co-elutes with etoposide, meaning they have virtually the same retention time on the HPLC column.[7]
-
Ionization in the Mass Spectrometer: Both compounds exhibit the same ionization efficiency in the mass spectrometer's ion source.[7] Matrix effects, which can suppress or enhance the ionization of an analyte, will impact both etoposide and this compound similarly.
By measuring the ratio of the detector response of the analyte to the internal standard, any variations introduced during the analytical workflow are normalized, leading to a more accurate and precise quantification of the analyte.
Bioanalytical Workflow with an Internal Standard
The following diagram illustrates a typical workflow for a bioanalytical method using a stable isotope-labeled internal standard like this compound.
Experimental Protocols
The following is a representative protocol for the quantification of etoposide in biological matrices using this compound as an internal standard, synthesized from various published methods.[10][11][12]
Materials and Reagents
-
Etoposide reference standard
-
This compound internal standard
-
Blank biological matrix (e.g., human plasma, mouse tissue homogenate)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Acetic acid
-
Ammonium acetate
-
Ultrapure water
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of etoposide and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the etoposide stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the biological sample (or calibration standard/quality control sample), add 20 µL of the this compound working solution and vortex briefly.
-
Add 1 mL of extraction solvent (e.g., a 1:1 v/v mixture of MTBE and DCM).[10]
-
Vortex for 5 minutes, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for analysis.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., Ultimate XB-C18, 100 x 2.1 mm, 3 µm).[10]
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% acetic acid) and mobile phase B (e.g., acetonitrile with 0.1% acetic acid).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), positive mode.
-
MRM Transitions:
-
Etoposide: To be determined empirically, but a representative transition is m/z 589.2 → 413.1
-
This compound: m/z 592.2 → 416.1
-
Data Presentation
The use of this compound as an internal standard allows for the generation of robust and reliable quantitative data. The following tables present representative validation parameters for a bioanalytical method for etoposide.
Table 1: Linearity and Lower Limit of Quantitation (LLOQ)
| Matrix | Analyte | Calibration Range | Correlation Coefficient (r²) | LLOQ |
| Mouse Plasma | Etoposide | 0.5 - 200 ng/mL | >0.99 | 0.5 ng/mL[13] |
| Mouse Liver | Etoposide | 1 - 400 ng/g | >0.99 | 1 ng/g[13] |
| Mouse Kidney | Etoposide | 1 - 400 ng/g | >0.99 | 1 ng/g[13] |
| Mouse Lung | Etoposide | 1 - 400 ng/g | >0.99 | 1 ng/g[13] |
| Mouse Heart | Etoposide | 1 - 400 ng/g | >0.99 | 1 ng/g[13] |
| Mouse Spleen | Etoposide | 1 - 400 ng/g | >0.99 | 1 ng/g[13] |
| Mouse Brain | Etoposide | 1 - 400 ng/g | >0.99 | 1 ng/g[13] |
Table 2: Representative Intra- and Inter-Day Precision and Accuracy
| Matrix | Spiked Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Plasma | 1.5 | < 15% | 85-115% | < 15% | 85-115% |
| 50 | < 15% | 85-115% | < 15% | 85-115% | |
| 150 | < 15% | 85-115% | < 15% | 85-115% |
Note: The data in Table 2 are representative acceptance criteria for bioanalytical method validation as per regulatory guidelines. Specific studies show intra- and inter-assay variabilities for etoposide to be less than 7%.[11]
Table 3: Representative Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Etoposide | 88 - 94%[12] | 85 - 115% |
Note: The recovery data is from a study using a different internal standard but is representative of the extraction efficiency for etoposide. The matrix effect is a typical acceptance criterion.
Conclusion
This compound serves as an indispensable tool in the bioanalysis of etoposide, ensuring the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other drug development studies. Its mechanism of action as an internal standard is rooted in its chemical and physical similarity to the parent drug, allowing it to effectively compensate for variations inherent in the analytical process. By understanding the principles of stable isotope dilution and employing validated bioanalytical methods, researchers can confidently quantify etoposide concentrations in complex biological matrices, contributing to the safe and effective development and use of this important chemotherapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Etoposide dosage and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 8. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 9. nebiolab.com [nebiolab.com]
- 10. researchgate.net [researchgate.net]
- 11. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide on the Isotopic Purity of Etoposide-d3 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical considerations surrounding the isotopic purity of Etoposide-d3, a vital internal standard for quantitative mass spectrometry assays. Ensuring the quality and well-defined isotopic composition of this standard is paramount for accurate and reliable bioanalytical data in preclinical and clinical studies.
Introduction to Etoposide and the Role of this compound
Etoposide is a widely used chemotherapeutic agent that functions as a topoisomerase II inhibitor. By forming a ternary complex with the enzyme and DNA, it prevents the re-ligation of DNA strands, leading to double-strand breaks and ultimately inducing apoptosis in rapidly dividing cancer cells.[1] Accurate quantification of etoposide in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies.
Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry for their ability to compensate for variability in sample preparation, matrix effects, and instrument response.[2][3] this compound, in which three hydrogen atoms have been replaced by deuterium, is the preferred internal standard for etoposide quantification due to its chemical similarity and distinct mass-to-charge ratio (m/z).
Understanding Isotopic Purity
The utility of this compound as an internal standard is directly dependent on its isotopic purity. This refers to the extent to which the intended isotopic label (d3) is present relative to other isotopic forms (isotopologues) of the molecule.
Key Definitions:
-
Chemical Purity: The percentage of the desired chemical compound (this compound) in a sample, irrespective of its isotopic composition. Impurities are other chemical entities.
-
Isotopic Purity (or Isotopic Enrichment): The percentage of the molecules that contain the specified number of deuterium atoms. For this compound, this is the proportion of molecules that are indeed tri-deuterated.
-
Isotopic Distribution: A breakdown of the percentages of all significant isotopologues present in the sample, including the unlabeled (d0), mono-deuterated (d1), di-deuterated (d2), and tri-deuterated (d3) forms.
A high isotopic purity is crucial to minimize the contribution of the unlabeled analyte (d0) present as an impurity in the internal standard, which can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification.[2]
Quantitative Data on this compound Purity
The chemical and isotopic purity of commercially available this compound is typically high. While a detailed Certificate of Analysis with a full isotopic distribution is the most reliable source of this information, general specifications from suppliers provide a good indication of quality.
Table 1: Typical Purity Specifications for Commercial this compound
| Parameter | Specification | Source |
| Chemical Purity (HPLC) | >95% | [4][5][6] |
| Isotopic Purity | 98% | [7] |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) | [8] |
Table 2: Illustrative Isotopic Distribution of a High-Purity this compound Batch
| Isotopologue | Mass Shift | Representative Abundance (%) |
| d0 (Unlabeled Etoposide) | M+0 | < 0.1 |
| d1 | M+1 | < 0.5 |
| d2 | M+2 | < 1.5 |
| d3 | M+3 | > 98.0 |
Note: This table is illustrative and the exact distribution will vary by batch. It is imperative to consult the Certificate of Analysis for the specific lot of this compound being used.
Experimental Protocols for Isotopic Purity Assessment
The determination of isotopic purity is typically performed using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[9]
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique to resolve and quantify the different isotopologues of this compound based on their small mass differences.[10][11]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL).
-
-
Instrumentation and Parameters:
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument is required.[12][13]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Mode: Full scan mode to acquire the full isotopic profile.
-
Mass Range: A range that includes the expected m/z of the protonated unlabeled etoposide ([M+H]+ ≈ 589) and the protonated this compound ([M+3H]+ ≈ 592).
-
Resolution: A resolving power of at least 10,000 is recommended to clearly separate the isotopic peaks from potential interferences.
-
-
Data Analysis:
-
Acquire the full scan mass spectrum of the this compound sample.
-
Identify the isotopic cluster corresponding to the protonated molecule.
-
Measure the intensity (peak area) of each isotopic peak (d0, d1, d2, d3).
-
Calculate the relative abundance of each isotopologue by dividing its peak area by the sum of the peak areas for all isotopologues in the cluster.
-
The isotopic purity is the relative abundance of the d3 isotopologue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly proton (¹H) and deuterium (²H) NMR, can be used to confirm the position of deuteration and quantify the degree of deuterium incorporation.[14][15]
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The choice of solvent should be one in which the signals of interest do not overlap with residual solvent signals.
-
-
¹H NMR Spectroscopy:
-
Objective: To determine the percentage of deuterium incorporation by measuring the reduction in the signal intensity of the corresponding proton signal.
-
Procedure:
-
Acquire a quantitative ¹H NMR spectrum of the this compound sample.
-
Identify the proton signal corresponding to the position of deuteration. In this compound, this is typically the methoxy group at the C4' position of the phenolic ring.
-
Integrate the area of this signal and compare it to the integral of a signal from a non-deuterated position in the molecule, which will serve as an internal reference.
-
The percentage of deuterium incorporation can be calculated from the relative decrease in the integral of the target signal.
-
-
-
²H NMR Spectroscopy:
-
Objective: To directly observe the deuterium signal and confirm the location of the label.[16]
-
Procedure:
-
Acquire a ²H NMR spectrum of the this compound sample.
-
A signal should be observed at the chemical shift corresponding to the deuterated position.
-
The presence and integration of this signal confirm the successful incorporation of deuterium.
-
-
Mandatory Visualizations
Etoposide's Mechanism of Action and Apoptotic Pathway
Etoposide's primary mechanism of action is the inhibition of topoisomerase II, which leads to DNA double-strand breaks.[1] This DNA damage triggers a cascade of cellular events, primarily activating the p53 tumor suppressor pathway, which in turn initiates apoptosis through the mitochondrial (intrinsic) pathway.[17][18][19]
Caption: Etoposide inhibits Topoisomerase II, leading to DNA damage and p53-mediated apoptosis.
Experimental Workflow for Isotopic Purity Determination by HRMS
A systematic workflow is essential for the accurate determination of the isotopic purity of this compound using high-resolution mass spectrometry.[20][21]
Caption: Workflow for determining this compound isotopic purity using HRMS.
Conclusion
The reliability of quantitative bioanalytical methods for etoposide is fundamentally linked to the quality of the this compound internal standard. A thorough understanding and verification of its isotopic purity and distribution are not merely procedural but are critical for ensuring data integrity in drug development. This guide provides the foundational knowledge and experimental frameworks for researchers to confidently assess and utilize this compound in their mass spectrometry workflows. It is strongly recommended to always refer to the lot-specific Certificate of Analysis provided by the supplier and to perform in-house verification of isotopic purity as part of method validation.
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. This compound | CAS | LGC Standards [lgcstandards.com]
- 5. This compound | CAS | LGC Standards [lgcstandards.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. scbt.com [scbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. almacgroup.com [almacgroup.com]
- 14. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 17. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Etoposide vs. Etoposide-d3: An In-depth Technical Guide to Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Etoposide is a widely utilized chemotherapeutic agent, the stability of which is a critical parameter for its formulation, storage, and clinical efficacy. This technical guide provides a comprehensive overview of the stability of etoposide under various conditions. A thorough review of existing literature reveals extensive data on etoposide's stability in different intravenous fluids, at various concentrations, temperatures, and pH levels. Detailed methodologies for stability-indicating assays are also well-documented.
A key focus of this guide was to compare the stability of etoposide with its deuterated analog, etoposide-d3. However, a comprehensive search of scientific literature and technical documentation yielded no direct comparative studies on the chemical or metabolic stability of etoposide versus this compound. While this compound is commercially available and noted for its use as an internal standard in analytical chemistry with a long shelf life under ideal conditions, empirical data from head-to-head stability studies under stressed conditions are not publicly available.
Therefore, this guide will present the extensive stability data available for etoposide, complemented by a theoretical discussion on the potential advantages of deuteration on the stability of etoposide, based on established principles of the kinetic isotope effect.
Theoretical Impact of Deuteration on Etoposide Stability
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug development to improve the metabolic stability of pharmaceuticals.[1][2] The underlying principle is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[3][4] This increased bond strength can make the C-D bond more resistant to enzymatic cleavage, a common step in drug metabolism.[1][5]
Etoposide is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5.[6][7][8][9] A major metabolic pathway is the O-demethylation of the dimethoxyphenol group to form the catechol metabolite.[7][8][9] This process involves the cleavage of a C-H bond on one of the methyl groups.
This compound is deuterated at the 4'-methoxy group. By replacing the hydrogens on this methoxy group with deuterium, it is hypothesized that the rate of O-demethylation at this position would be significantly reduced due to the KIE. This could lead to:
-
Increased Metabolic Stability: A slower rate of metabolism would increase the half-life of the drug in the body, potentially allowing for less frequent dosing.[5]
-
Altered Metabolite Profile: A reduction in the formation of the catechol and subsequent quinone metabolites could alter the drug's toxicity profile, as these metabolites are more oxidatively reactive than the parent drug.[9]
-
Improved Pharmacokinetic Properties: Slower metabolism can lead to higher overall drug exposure, which may enhance therapeutic efficacy.[5]
It is crucial to note that while deuteration can enhance metabolic stability, it is not expected to significantly alter the physicochemical stability of the molecule under conditions where degradation occurs through non-enzymatic pathways like hydrolysis or photolysis, unless a C-H bond cleavage is the rate-limiting step in that degradation pathway.[]
Etoposide Stability Data
The stability of etoposide in solution is influenced by several factors, primarily concentration, the type of infusion fluid, pH, and temperature. Precipitation is a common issue and is often the primary indicator of instability.
Stability in Intravenous Fluids
The following tables summarize the stability of etoposide in commonly used intravenous fluids.
Table 1: Stability of Etoposide in 0.9% Sodium Chloride (Normal Saline)
| Concentration (mg/mL) | Temperature | Stability Period (Time to >10% loss or precipitation) | Reference(s) |
| 0.20 - 0.50 | 4°C & 24°C | Stable for at least 24 hours | [11] |
| 0.20 | 24°C | Stable for 22 days | [11] |
| 0.4 | 25°C | 4 to 5 days | [11] |
| 0.4 | Room Temperature | 24 hours (recommended) | [11] |
| 1.00 - 8.00 | 4°C & 24°C | Unstable (<24 hours) | [11] |
| 9.50 and above | 4°C & 24°C | Stable for at least 24 hours | [11] |
| 10.00 and above | 4°C & 24°C | Stable for at least 7 days | [11] |
| 11.00 & 12.00 | 24°C | Stable for 22 days | [11] |
| 0.1 | Room Temp & 33°C | 24 hours | [4] |
| 0.4 | Room Temp & 33°C | 24 hours | [4] |
| 0.6 | Room Temp | 8 hours | [4] |
| 0.6 | 33°C | 6 hours | [4] |
| 0.38, 0.74, 1.26 | 2°C to 8°C | Less stable, precipitation observed | [][12] |
| 1.75 | 2°C to 8°C | Less stable, precipitation observed | [][12] |
Table 2: Stability of Etoposide in 5% Dextrose (D5W)
| Concentration (mg/mL) | Temperature | Stability Period (Time to >10% loss or precipitation) | Reference(s) |
| 0.1 | Room Temp & 33°C | 12 hours | [4] |
| 0.4 | Room Temp & 33°C | 24 hours | [4] |
| 0.6 | Room Temp | 8 hours | [4] |
| 0.6 | 33°C | 6 hours | [4] |
| 0.38, 0.74, 1.26 | 25°C | 61 days | [][12] |
| 1.75 | 25°C | 28 days | [][12] |
Effect of pH and Temperature on Degradation
-
pH: Etoposide is most stable in solutions with a pH between 4 and 5.[4] Contact with buffered aqueous solutions with a pH above 8 should be avoided.[13]
-
Temperature: Generally, storage at room temperature (20-25°C) is preferred over refrigeration (2-8°C) for diluted solutions, as lower temperatures can promote precipitation.[4][][12]
-
Forced Degradation: Under in vitro culture conditions (pH 7.4 and 37°C), etoposide undergoes rapid degradation, with the isomerization of the active trans-etoposide to the inactive cis-etoposide having a half-life of 2 days.[2] In acidic conditions (pH 1.19) at 96°C, etoposide degrades by more than 10% within 30 minutes. Alkaline degradation is even more rapid.
Experimental Protocols: Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying etoposide in the presence of its degradation products. The following is a representative protocol adapted from the literature.
Objective: To develop and validate a stability-indicating HPLC method for the determination of etoposide.
Materials and Reagents:
-
Etoposide reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer saline (pH 4.5)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., LiChrospher 100 C18, 250 mm x 4.6 mm, 5-µm particle size)
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and phosphate buffer saline (pH 4.5) in a 55:45 (v/v) ratio.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 283 nm.[5]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Standard Solution Preparation:
-
Prepare a stock solution of etoposide by dissolving 10 mg in 20 mL of methanol in a 100-mL volumetric flask, followed by dilution to volume with the mobile phase to achieve a concentration of 100 µg/mL.[5]
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.05 to 50 µg/mL.[5]
Sample Preparation:
-
Dilute the etoposide formulation with the mobile phase to obtain a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed on an etoposide solution.
-
Acid Hydrolysis: Reflux with 0.1 N HCl at 80°C for 2 hours.
-
Alkaline Hydrolysis: Reflux with 0.1 N NaOH at 80°C for 30 minutes.
-
Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Heat at 105°C for 6 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
After exposure, the samples are diluted with the mobile phase and analyzed. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent etoposide peak.
Validation Parameters:
The method should be validated according to ICH guidelines for:
-
Specificity: Assessed by the resolution of etoposide from its degradation products.
-
Linearity: Determined by plotting the peak area against the concentration of the standard solutions. A correlation coefficient (r²) of >0.999 is typically required.[5]
-
Accuracy: Evaluated by the recovery of known amounts of etoposide spiked into a placebo formulation.
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) and expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio.
Signaling Pathways and Experimental Workflows
Etoposide Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of etoposide.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics and regulation of cytochrome P450-mediated etoposide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A study on the metabolism of etoposide and possible interactions with antitumor or supporting agents by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. Etoposide pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hwb.gov.in [hwb.gov.in]
- 12. Investigation of reaction mechanisms of drug degradation in the solid state: a kinetic study implementing ultrahigh-performance liquid chromatography and high-resolution mass spectrometry for thermally stressed thyroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Kinetic Landscape of Etoposide: A Technical Guide to Deuteration in Pharmacokinetic Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of deuterated etoposide in pharmacokinetic studies. By leveraging the kinetic isotope effect, deuterium substitution offers a powerful tool to refine our understanding of etoposide's metabolic fate and enhance the precision of clinical investigations. This document provides a comprehensive overview of the comparative pharmacokinetics of deuterated and non-deuterated etoposide, detailed experimental methodologies, and the underlying metabolic pathways.
Introduction: The Rationale for Deuterating Etoposide
Etoposide is a widely used chemotherapeutic agent, valued for its efficacy against a range of malignancies, including lung cancer, testicular cancer, and lymphomas. Its mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair in rapidly dividing cancer cells. However, the clinical utility of etoposide can be hampered by significant inter- and intrapatient variability in its pharmacokinetic profile, which can lead to unpredictable therapeutic outcomes and toxicities.
The use of stable isotope-labeled drugs, particularly deuterated analogs, has emerged as a sophisticated strategy to mitigate these challenges. Deuterium, a stable, non-radioactive isotope of hydrogen, forms a stronger covalent bond with carbon. When deuterium is strategically incorporated into a drug molecule at a site of metabolic activity, the rate of bond cleavage by metabolic enzymes can be slowed. This phenomenon, known as the kinetic isotope effect, can alter the drug's metabolic profile, potentially leading to a longer half-life, increased systemic exposure, and a more predictable dose-response relationship.
In the context of etoposide, deuteration offers a unique opportunity to dissect the complexities of its absorption, distribution, metabolism, and excretion (ADME). By co-administering a deuterated intravenous form with an oral non-deuterated form, researchers can precisely distinguish between variability arising from drug clearance and that from oral bioavailability. This approach provides a more accurate assessment of drug performance and can guide the development of improved formulations and dosing regimens.
Comparative Pharmacokinetics: Deuterated vs. Non-Deuterated Etoposide
A key study investigated the inter- and intrapatient variability in etoposide kinetics by simultaneously administering 50 mg of deuterated (D4) etoposide intravenously and 50 mg of non-deuterated (D0) etoposide orally to seven patients on three separate occasions. The use of a deuterated intravenous standard allows for the precise measurement of drug clearance, independent of variations in oral absorption.
The following tables summarize the key pharmacokinetic parameters obtained from this study, providing a clear comparison between the deuterated and non-deuterated forms of etoposide.
Table 1: Pharmacokinetic Parameters of Intravenously Administered Deuterated (D4) Etoposide
| Parameter | Mean | Standard Deviation |
| Area Under the Curve (AUC) (ng/mL*h) | 26,752 | 7,424 |
| Half-life (t½) (h) | 7.0 | 2.9 |
| Clearance (CL) (mL/min) | 31.5 | 10.4 |
Table 2: Pharmacokinetic Parameters of Orally Administered Non-Deuterated (D0) Etoposide
| Parameter | Mean | Standard Deviation |
| Area Under the Curve (AUC) (ng/mL*h) | 17,948 | 9,943 |
| Half-life (t½) (h) | 7.8 | 2.7 |
| Clearance (CL) (mL/min) | 58.1 | 25.2 |
Data sourced from a clinical study on etoposide pharmacokinetics.[1]
The results demonstrate that the average intrapatient variability with oral administration was approximately twice as great as with intravenous administration (22.2% vs. 9.3%).[1] This highlights the significant contribution of variable oral bioavailability to the overall inconsistency in systemic drug exposure. Between-patient variability was even more pronounced for both routes of administration.[1]
Experimental Protocols
This section outlines the detailed methodologies for key experiments involving deuterated etoposide in pharmacokinetic studies.
Synthesis of Deuterated Etoposide (Proposed Method)
Objective: To introduce deuterium atoms at specific, metabolically relevant positions within the etoposide molecule. The primary sites of etoposide metabolism are the methoxy groups on the E-ring, which undergo O-demethylation. Therefore, the synthesis of etoposide with deuterated methyl groups (etoposide-d3 or -d6) is a logical strategy.
Starting Materials:
-
4'-Demethylepipodophyllotoxin
-
Deuterated methylating agent (e.g., iodomethane-d3, dimethyl sulfate-d6)
-
Appropriately protected glucose derivative
-
Coupling agents and catalysts
-
Solvents and reagents for purification
Generalized Synthetic Steps:
-
Protection of Reactive Groups: The hydroxyl groups on 4'-demethylepipodophyllotoxin, other than the 4'-phenolic hydroxyl, may require protection to ensure selective methylation. This can be achieved using standard protecting groups such as silyl ethers or acetals.
-
Deuterated Methylation: The protected 4'-demethylepipodophyllotoxin is then reacted with a deuterated methylating agent in the presence of a suitable base (e.g., potassium carbonate, sodium hydride) to introduce the deuterated methyl group(s) at the 4'-position.
-
Glycosylation: The resulting deuterated aglycone is coupled with a protected glucose derivative. This reaction is typically carried out under Lewis acid catalysis.
-
Deprotection: All protecting groups are removed to yield the final deuterated etoposide product.
-
Purification and Characterization: The final product is purified using chromatographic techniques (e.g., HPLC). The identity and isotopic enrichment of the deuterated etoposide are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Administration and Sample Collection
Study Design: A crossover study design is often employed, where subjects receive both the deuterated and non-deuterated drug formulations on separate occasions. In the reference study, a simultaneous administration design was used, with intravenous D4-etoposide and oral D0-etoposide.
Drug Administration:
-
Intravenous Administration: Deuterated etoposide is formulated in a suitable vehicle for intravenous infusion. The drug is administered over a controlled period (e.g., 60 minutes) to achieve a precise and reproducible input into the systemic circulation.
-
Oral Administration: Non-deuterated etoposide is administered as an oral formulation (e.g., capsule or solution).
Sample Collection:
-
Blood Sampling: Serial blood samples are collected at predetermined time points following drug administration. Typically, samples are collected frequently during the initial distribution phase and less frequently during the elimination phase.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored frozen until analysis.
Bioanalytical Method: LC-MS/MS Quantification
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the simultaneous quantification of deuterated and non-deuterated etoposide in plasma samples.
Sample Preparation:
-
Protein Precipitation: Plasma samples are treated with a protein precipitating agent (e.g., acetonitrile or methanol) to remove proteins that can interfere with the analysis.
-
Internal Standard Addition: A stable isotope-labeled internal standard (e.g., this compound if not the analyte) is added to all samples, calibrators, and quality controls to correct for variability in sample processing and instrument response.
-
Extraction: The supernatant after protein precipitation may be further purified using liquid-liquid extraction or solid-phase extraction to concentrate the analytes and remove interfering substances.
-
Reconstitution: The extracted samples are dried and reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted samples are injected into a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is typically used to separate etoposide and its deuterated analog from endogenous plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.
-
Mass Spectrometric Detection: The eluent from the HPLC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to selectively detect and quantify the parent and product ions of both deuterated and non-deuterated etoposide.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| Chromatography | |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Time-programmed gradient from low to high organic content |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Specific precursor -> product ion pairs for etoposide and deuterated etoposide |
| Internal Standard | Stable isotope-labeled etoposide (e.g., this compound) |
This is an exemplary method; specific parameters should be optimized and validated for each application.
Visualizing the Core Concepts
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.
Caption: Experimental workflow for a deuterated etoposide pharmacokinetic study.
Caption: Simplified metabolic pathway of etoposide.
Conclusion
The use of deuterated etoposide in pharmacokinetic studies represents a significant advancement in our ability to characterize the behavior of this important anticancer agent. By providing a stable, non-radioactive internal standard for intravenous administration, deuteration allows for the precise determination of clearance and a clear differentiation of the sources of pharmacokinetic variability. The data and methodologies presented in this guide underscore the value of this approach for researchers, scientists, and drug development professionals seeking to optimize etoposide therapy and develop novel drug delivery systems. The continued application of stable isotope labeling in clinical pharmacology holds great promise for advancing personalized medicine and improving patient outcomes.
References
No Preliminary Studies on Etoposide-d3 in Cell Culture Found in Public Domain
References
- 1. scbt.com [scbt.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Selleck Chemical LLC Etoposide 500mg 33419-42-0 VP-16, VP-16213, Quantity: | Fisher Scientific [fishersci.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. ntrs.nasa.gov [ntrs.nasa.gov]
- 8. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]
Etoposide-d3: A Technical Guide to Safe Handling and Experimental Use
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling precautions, and experimental protocols for Etoposide-d3. Given that this compound is a deuterated analog of Etoposide, this guide incorporates safety and handling data for both compounds, with the assumption that their toxicological profiles are comparable. This document is intended to serve as an essential resource for laboratory personnel to ensure safe and effective use.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound and Etoposide is presented below. This information is critical for proper storage, handling, and experimental design.
| Property | This compound | Etoposide |
| Chemical Name | (5R,5aR,8aR,9S)-9-[[4,6-O-(1R)-ethylidene-β-D-glucopyranosyl]oxy]-5,8,8a,9-tetrahydro-5-(4-hydroxy-3-methoxy-5-(methoxy-d3)phenyl)-furo[3',4':6,7]naphtho[2,3-d]-1,3-dioxol-6(5aH)-one | 4'-Demethylepipodophyllotoxin 9-[4,6-O-(R)-ethylidene-beta-D-glucopyranoside] |
| Synonyms | EPE-d3, VP-16-123-d3 | VP-16, VePesid, Toposar |
| Molecular Formula | C₂₉H₂₉D₃O₁₃[1] | C₂₉H₃₂O₁₃[2][3] |
| Molecular Weight | 591.58 g/mol [1] | 588.56 g/mol [3] |
| Appearance | Off-White Solid[4] | White to yellow-brown crystalline powder[2] |
| Melting Point | Not available | 236 - 251 °C[3] |
| Solubility | Soluble in Methanol[5] | Very soluble in methanol and chloroform; slightly soluble in ethanol; sparingly soluble in water.[6] |
| pKa | Not available | 9.8[7] |
| Storage Temperature | -20°C[1] | 2-8°C[4] |
Toxicological Data
Etoposide and its deuterated form are potent cytotoxic agents. The primary health hazards are carcinogenicity, reproductive toxicity, and acute toxicity if swallowed. The following table summarizes the available toxicological data for Etoposide. It is recommended to handle this compound with the same level of caution.
| Hazard Classification | Data for Etoposide |
| Acute Toxicity (Oral) | LD50 (Rat): 1784 mg/kg[3][8][9] |
| Acute Toxicity (Intraperitoneal) | LD50 (Mouse): 64 mg/kg[10]; TDLO (Rat): 39 mg/kg[10] |
| Acute Toxicity (Subcutaneous) | LD50 (Rat): >200 mg/kg[10] |
| Carcinogenicity | May cause cancer (GHS Category 1B)[10]. IARC Group 1: Carcinogenic to humans.[9] |
| Reproductive Toxicity | May damage fertility or the unborn child (GHS Category 1B).[10] |
| Germ Cell Mutagenicity | May cause genetic defects.[9] |
| Specific Target Organ Toxicity | Causes damage to organs through prolonged or repeated exposure.[9] |
Hazard Identification and Safety Precautions
Hazard Statements:
-
H302: Harmful if swallowed.
-
H350: May cause cancer.
-
H360: May damage fertility or the unborn child.
-
H340: May cause genetic defects.
-
H372: Causes damage to organs through prolonged or repeated exposure.
Precautionary Statements:
-
Prevention:
-
P201: Obtain special instructions before use.
-
P202: Do not handle until all safety precautions have been read and understood.
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.
-
P264: Wash hands, forearms and face thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
-
P308+P313: IF exposed or concerned: Get medical advice/attention.
-
P330: Rinse mouth.
-
-
Storage:
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to hazardous or special waste collection point, in accordance with local, regional, national and/or international regulation.
-
Experimental Protocols and Handling Procedures
General Workflow for Handling Potent Powdered Compounds
The following diagram outlines a general workflow for safely handling potent powdered compounds like this compound in a laboratory setting.
Protocol for Preparation of Etoposide Solution for Cell Culture
This protocol details the steps for preparing a stock solution of Etoposide and diluting it for use in cell culture experiments.
-
Preparation of Stock Solution:
-
Work within a certified chemical fume hood or biological safety cabinet.
-
Wear appropriate personal protective equipment (PPE), including double nitrile gloves, a lab coat, and safety goggles.
-
To prepare a 50 mM stock solution, dissolve Etoposide in dimethyl sulfoxide (DMSO).
-
Ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically <0.1%).
-
-
Dilution for Cell Culture:
-
The stock solution can be diluted approximately 1000-fold in cell culture media such as RPMI or Hank's Balanced Salt Solution (HBSS).
-
Alternatively, Etoposide can be dissolved in a small volume of DMSO and then diluted to the desired concentration with 0.9% sodium chloride, ensuring the final DMSO concentration remains low.
-
-
Stability:
-
Aqueous solutions of Etoposide are most stable at a pH of 4-5.
-
Solutions of 0.25 g/L in 0.9% sodium chloride or 5% dextrose are stable for approximately 96 hours at room temperature.
-
Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction
Etoposide exerts its cytotoxic effects by inhibiting the enzyme topoisomerase II.[11] This enzyme is crucial for managing DNA topology during replication and transcription. Etoposide stabilizes the complex between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks induced by the enzyme.[11] The accumulation of these DNA breaks triggers a cellular damage response, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).[11]
The following diagram illustrates the signaling pathway of Etoposide-induced apoptosis.
Emergency Procedures
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Spill Cleanup:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE, including a respirator, chemical-resistant gloves, safety goggles, and a lab coat.
-
Cover the spill with an absorbent material.
-
Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate the spill area with an appropriate cleaning agent.
This guide provides a framework for the safe handling and use of this compound. It is imperative that all laboratory personnel read and understand this information, as well as the complete Safety Data Sheet (SDS) provided by the manufacturer, before working with this compound. Adherence to these safety protocols is essential to minimize risk and ensure a safe research environment.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. getwelloncology.com [getwelloncology.com]
- 9. sds.edqm.eu [sds.edqm.eu]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. What is the mechanism of Etoposide? [synapse.patsnap.com]
Decoding the Certificate of Analysis: A Technical Guide to Etoposide-d3
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) is a critical document that guarantees the identity, purity, and quality of a compound. This guide provides an in-depth interpretation of a typical Certificate of Analysis for Etoposide-d3, a deuterated internal standard crucial for the accurate quantification of the anticancer drug Etoposide in various biological matrices. Understanding the data and methodologies presented in the CoA is paramount for ensuring the validity and reproducibility of experimental results.
Product Information and Physical Properties
The initial section of a CoA provides fundamental details about the this compound batch. This includes identifiers like the product name, catalog number, CAS number, and lot number, which ensures traceability.[1][2][3] Key physical and chemical properties are also summarized.
| Parameter | Specification |
| Molecular Formula | C29H29D3O13[4][5] |
| Molecular Weight | 591.58 g/mol [5] |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol[4] |
Analytical Data: Purity and Identity
This core section of the CoA presents the quantitative results from various analytical tests performed to confirm the identity and purity of this compound.
Chemical Purity
Chemical purity assesses the percentage of the desired compound in the material, excluding isotopic variations and residual solvents.
| Test | Method | Result | Specification |
| Purity by HPLC | High-Performance Liquid Chromatography | 99.80%[6] | ≥ 98% |
Isotopic Purity
For a deuterated standard, isotopic purity is a critical parameter. It indicates the percentage of the compound that contains the deuterium labels.
| Test | Method | Result | Specification |
| Isotopic Purity | Mass Spectrometry | 99% Deuterated Forms (d1-d3)[4] | ≥ 99% |
Identity Confirmation
A combination of techniques is used to unequivocally confirm the chemical structure of the compound.
| Test | Method | Result | Specification |
| ¹H-NMR | Proton Nuclear Magnetic Resonance | Consistent with Structure[6] | Conforms to reference spectrum |
| Mass Spectrum | Mass Spectrometry (MS) | Consistent with Structure | Conforms to theoretical mass |
Experimental Protocols
Detailed methodologies are essential for understanding how the analytical data was generated and for potential in-house verification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.
-
Objective: To determine the chemical purity of this compound by separating it from any non-isotopic impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[7]
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 4.5).[7][8]
-
Flow Rate: Typically around 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength of 283 nm.[7]
-
Procedure: A standard solution of this compound is prepared in a suitable solvent like methanol.[7][8] This solution is then injected into the HPLC system. The retention time of the main peak is compared to a reference standard, and the peak area is used to calculate the purity.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight and assess the isotopic purity of this compound.
-
Objective: To verify the molecular weight and determine the distribution of deuterated forms.
-
Instrumentation: A high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common technique for molecules like Etoposide.
-
Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The data is analyzed to confirm the presence of the desired deuterated species and to quantify the percentage of isotopic enrichment.
Proton Nuclear Magnetic Resonance (¹H-NMR)
¹H-NMR spectroscopy is a powerful tool for confirming the chemical structure of a molecule.
-
Objective: To provide structural confirmation of the this compound molecule.
-
Instrumentation: A high-field NMR spectrometer.
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d6).
-
Procedure: The sample is dissolved in the deuterated solvent and placed in the NMR spectrometer. The resulting spectrum provides information about the chemical environment of the protons in the molecule. For this compound, the spectrum is compared to that of a non-deuterated Etoposide standard to confirm the position and extent of deuterium incorporation.
Visualizing Workflows and Structures
Diagrams can simplify complex processes and relationships, providing a clearer understanding of the analytical workflow and molecular structure.
Caption: A generalized workflow for the quality control analysis of this compound.
Caption: Key identifiers for the this compound molecule.
Conclusion
A thorough interpretation of the Certificate of Analysis for this compound is a fundamental skill for any scientist working in drug development and bioanalysis. By understanding the data presented and the methodologies used to obtain it, researchers can have full confidence in the quality of their internal standards, leading to more accurate and reliable experimental outcomes. The CoA serves as a testament to the rigorous quality control measures undertaken to ensure the suitability of the material for its intended scientific application.
References
- 1. alliancechemical.com [alliancechemical.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmp-compliance.org [gmp-compliance.org]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. abmole.com [abmole.com]
- 7. A validated stability-indicating LC method for estimation of etoposide in bulk and optimized self-nano emulsifying formulation: Kinetics and stability effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multidisciplinary Approach to Deciphering Etoposide Infusion Reactions and Potential Role of Polyethersulfone Filter Membranes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of Etoposide in Biological Matrices using Etoposide-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Etoposide is a widely used antineoplastic agent for the treatment of various cancers.[1][2] Therapeutic drug monitoring of etoposide is crucial to optimize treatment efficacy and minimize toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for quantifying drugs in biological matrices due to its high sensitivity and specificity.[3] However, sample preparation and ion source conditions can introduce variability, leading to inaccurate results.[3][4] The use of a stable isotope-labeled internal standard (SIL-IS), such as Etoposide-d3, is the gold standard to mitigate these issues.[4]
Principle of a Stable Isotope-Labeled Internal Standard
This compound is an ideal internal standard because it is chemically identical to etoposide, except that three hydrogen atoms have been replaced with deuterium atoms. This results in a 3 Dalton mass increase, allowing it to be distinguished from the analyte by the mass spectrometer.[4] Because its physicochemical properties are nearly identical to etoposide, this compound co-elutes during chromatography and experiences the same degree of matrix effects (ion suppression or enhancement) and variability during sample extraction.[4] By measuring the peak area ratio of the analyte to the internal standard, accurate and precise quantification can be achieved.[4]
Experimental Protocols
Materials and Reagents
-
Etoposide reference standard
-
This compound internal standard (IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Human plasma (K2EDTA)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
-
Stock Solutions: Prepare primary stock solutions of Etoposide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare intermediate working solutions of Etoposide by serially diluting the stock solution with 50:50 methanol/water to create a range of concentrations for calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in 50:50 methanol/water.
-
Calibration Standards and QCs: Prepare calibration standards and QC samples by spiking the appropriate working solutions into blank human plasma. A typical calibration curve range might be 0.5 ng/mL to 500 ng/mL.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from methodologies that utilize liquid-liquid extraction for robust sample clean-up.[5][6][7]
-
Pipette 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether (MTBE) or a 1:1 mixture of Dichloromethane:MTBE) to each tube.[5][6][7]
-
Vortex mix for 5 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new set of tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid).
-
Vortex, centrifuge, and transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following conditions are a composite of typical parameters used for the analysis of Etoposide.[5][6][7]
Table 1: LC-MS/MS System Parameters
| Parameter | Condition |
| LC System | Shimadzu UFLC LC-20AD or equivalent[7] |
| Analytical Column | C18 column, 50 x 2.0 mm, 5 µm[7] or Ultimate XB-C18, 100 mm × 2.1 mm, 3 μm[5][6] |
| Mobile Phase A | 10 mM ammonium acetate in 5:95 methanol/water[7] or 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol[7] |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Start at 25% B, increase to 95% B over 1.8 min, hold for 1 min, return to 25% B and equilibrate for 1.5 min.[7] |
| Total Run Time | 4.5 minutes[7] |
| Column Temperature | 40°C[5][6] |
| Injection Volume | 5 µL[7] |
| MS System | AB/Sciex API-4000 or equivalent[7] |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode[5][6][7] |
| MRM Transitions | |
| Etoposide | Q1: 589.2 m/z, Q3: 401.3 m/z (or Q1: 606.2 m/z, Q3: 229.3 m/z for ammonium adduct)[7] |
| This compound (IS) | Q1: 592.2 m/z, Q3: 401.3 m/z (or Q1: 609.2 m/z for ammonium adduct) |
Method Performance and Data Presentation
The use of this compound as an internal standard ensures the method's reliability. The following table summarizes typical method validation parameters.
Table 2: Summary of Method Validation Parameters
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (R²) | > 0.99[5][6] |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL in plasma[5][6] |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ)[1][8] |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ)[1][8] |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ)[8] |
| Extraction Recovery | Consistent and reproducible between analyte and IS |
| Matrix Effect | Minimal due to co-eluting IS |
Visualizations
Caption: Experimental workflow for Etoposide quantification.
Caption: Role of this compound in correcting analytical variability.
References
- 1. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medpace.co.jp [medpace.co.jp]
- 8. LC-MS-MS Determination of Cytostatic Drugs on Surfaces and in Urine to Assess Occupational Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Quantification of Etoposide in Human Plasma using Etoposide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This document provides a detailed protocol for the quantitative analysis of the anti-cancer agent etoposide in human plasma samples. The method utilizes a stable isotope-labeled internal standard, Etoposide-d3, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for accurate and sensitive quantification. This compound is the ideal internal standard as it shares near-identical chemical and physical properties with etoposide, ensuring it effectively accounts for variations during sample preparation and analysis.[1] This protocol is intended for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications.
The described method employs a liquid-liquid extraction (LLE) procedure for sample cleanup, which effectively removes proteins and other interfering substances from the plasma matrix. Chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a tandem mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). This method has been validated to be specific, sensitive, and reliable for the quantification of etoposide in human plasma.[1]
Mechanism of Action of Etoposide
Etoposide is a topoisomerase II inhibitor. Its primary mechanism of action involves the formation of a stable complex with the enzyme topoisomerase II and DNA. This stabilization prevents the re-ligation of double-strand DNA breaks created by the enzyme, leading to an accumulation of DNA damage. The extensive DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.
Caption: Etoposide's mechanism of action, inhibiting Topoisomerase II and inducing apoptosis.
Experimental Protocols
Materials and Reagents
-
Etoposide analytical standard
-
This compound internal standard (IS)
-
Human plasma with K2EDTA as anticoagulant
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
96-well plates
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of etoposide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the etoposide stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to prepare the internal standard working solution.
-
Calibration Standards and Quality Controls: Spike blank human plasma with the etoposide working standard solutions to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL.[1] Prepare quality control (QC) samples in blank plasma at low, medium, and high concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the extraction of etoposide from human plasma.[1]
Caption: Workflow for the liquid-liquid extraction of etoposide from plasma.
-
Pipette 0.1 mL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.[1]
-
Add a specified volume of the this compound internal standard working solution to each tube (except for blank samples).
-
Add MTBE as the extraction solvent.[1]
-
Vortex the tubes for a designated time to ensure thorough mixing.
-
Centrifuge the tubes to separate the organic and aqueous layers.[1]
-
Freeze the samples to solidify the aqueous layer.[1]
-
Transfer the organic supernatant to a clean tube or a 96-well plate.[1]
-
Evaporate the supernatant to dryness under a stream of nitrogen gas.[1]
-
Reconstitute the dried extract in a specific volume of the mobile phase.[1]
-
Transfer the reconstituted solution to a 96-well plate for LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of etoposide.
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| LC System | Shimadzu UFLC LC-20AD or equivalent[1] |
| Analytical Column | C18 column, 50 x 2.0 mm, 5 µm[1] |
| Mobile Phase A | 10 mM ammonium acetate in 5:95 (v/v) methanol:water[1] |
| Mobile Phase B | 0.1% formic acid in methanol[1] |
| Gradient | A gradient from 25% to 95% mobile phase B over 1.8 minutes, with a total run time of 4.5 minutes[1] |
| Flow Rate | To be optimized for the specific column and system |
| Injection Volume | 5 µL[1] |
| Mass Spectrometry | |
| MS System | AB/Sciex API-4000 or equivalent[1] |
| Ionization Mode | Positive Electrospray Ionization ((+)ESI)[1] |
| MRM Transitions | Etoposide: 606.2 → 229.3[1]This compound (IS): 609.4 → 228.7[1] |
| Other MS Parameters | To be optimized for the specific instrument (e.g., declustering potential, collision energy) |
Data Presentation and Method Validation Summary
The performance of this bioanalytical method should be rigorously validated according to regulatory guidelines. The following table summarizes the key validation parameters and their typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria | Example Results[1] |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | r² of 0.9941 over a range of 1 to 500 ng/mL.[1] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve with acceptable precision (≤ 20%) and accuracy (80-120%). Signal-to-noise ratio should be ≥ 5. | 1 ng/mL.[1] |
| Accuracy | The mean value should be within ± 15% of the nominal value (± 20% for LLOQ). | For all QC plasma samples, the accuracy was from -2.0 to -9.0%.[1] |
| Precision (Intra- and Inter-day) | The coefficient of variation (CV) should not exceed 15% (20% for LLOQ). | For all QC plasma samples, the precision (CV%) was from 2.6 to 8.9%.[1] |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. | The recovery of etoposide from human plasma was consistent for all QC levels.[1] |
| Matrix Effect | The matrix effect should be assessed to ensure that precision, accuracy, and sensitivity are not compromised by the matrix. The CV of the IS-normalized matrix factor should be ≤ 15%. | No significant matrix effect was observed.[1] |
| Stability | Analyte stability in the biological matrix should be evaluated under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage). | Etoposide was found to be stable for at least three freeze/thaw cycles, with excellent short-term (bench-top/autosampler/extract sample) and long-term (138 days) stability.[1] |
References
Application Note: Quantitative Analysis of Etoposide in Biological Matrices using Etoposide-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide is a widely utilized antineoplastic agent for the treatment of various cancers, including small cell lung cancer and testicular cancer.[1][2] Accurate quantification of etoposide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for the quantitative analysis of etoposide in plasma and tissue samples using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with Etoposide-d3 as the internal standard (IS). The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variabilities in sample processing and instrument response, thereby ensuring high accuracy and precision.
Principle
This method involves the extraction of etoposide and the internal standard, this compound, from biological matrices, followed by chromatographic separation and detection by tandem mass spectrometry. The quantification is based on the ratio of the peak area of etoposide to that of the internal standard.
Experimental Protocols
Materials and Reagents
-
Etoposide reference standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic acid, LC-MS grade
-
Dichloromethane (DCM), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Human plasma (or other relevant biological matrix)
Stock and Working Solutions Preparation
-
Etoposide Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of etoposide in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the etoposide stock solution in a mixture of acetonitrile and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples at various concentration levels.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration suitable for spiking into samples.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is adapted from a method for the simultaneous determination of etoposide and paclitaxel in mouse plasma and tissues.[3][4]
-
Pipette 100 µL of plasma or tissue homogenate into a clean microcentrifuge tube.
-
Add the internal standard working solution.
-
Add 1 mL of extraction solvent (e.g., a 1:1 v/v mixture of dichloromethane and methyl tert-butyl ether).[4]
-
Vortex the mixture for a specified time (e.g., 5 minutes) to ensure thorough mixing.
-
Centrifuge the samples to separate the organic and aqueous layers (e.g., at 10,000 rpm for 10 minutes).
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
Experimental Workflow
Caption: Workflow for the quantitative analysis of etoposide.
LC-MS/MS Conditions
The following are example conditions and may require optimization for specific instrumentation.
| Parameter | Condition |
| LC System | A suitable UHPLC or HPLC system |
| Column | C18 column (e.g., Ultimate XB-C18, 100 mm × 2.1 mm, 3 µm)[3][4] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | A gradient elution may be used to achieve optimal separation. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C[3][4] |
| Injection Volume | 5 - 10 µL |
| MS System | A triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| MRM Transitions | Etoposide: To be determined based on instrument tuningthis compound: To be determined based on instrument tuning |
| Collision Energy | Optimized for each transition |
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for etoposide quantification.
Table 1: Calibration Curve Parameters
| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Etoposide | Plasma | 0.5 - 500 | > 0.99[3][4] |
| Etoposide | Tissue | 1.0 - 1000 | > 0.99[3][4] |
Table 2: Precision and Accuracy
| Matrix | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Plasma | Low QC | < 15% | < 15% | 85 - 115% |
| Mid QC | < 15% | < 15% | 85 - 115% | |
| High QC | < 15% | < 15% | 85 - 115% | |
| Tissue | Low QC | < 15% | < 15% | 85 - 115% |
| Mid QC | < 15% | < 15% | 85 - 115% | |
| High QC | < 15% | < 15% | 85 - 115% |
Table 3: Sensitivity
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Etoposide | Plasma | 0.5[3][4] |
| Etoposide | Tissue | 1.0[3][4] |
Signaling Pathway (Illustrative)
While this application note focuses on the analytical method, it's important to remember the biological context of etoposide's action. Etoposide is a topoisomerase II inhibitor.[5]
Etoposide's Mechanism of Action
Caption: Etoposide inhibits Topoisomerase II, leading to DNA damage.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the quantitative analysis of etoposide in biological matrices. This method is well-suited for supporting pharmacokinetic and other drug development studies. The use of a stable isotope-labeled internal standard is crucial for achieving the high level of accuracy and precision required for regulatory submissions and clinical research.
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and Evaluation of Sustained-Release Etoposide-Loaded Poly(ε-Caprolactone) Implants - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Etoposide-d3 Solutions for In Vivo Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide, a potent topoisomerase II inhibitor, is a widely utilized chemotherapeutic agent. Its deuterated analog, Etoposide-d3, serves as a crucial internal standard for pharmacokinetic (PK) and biodistribution studies, enabling precise quantification in biological matrices. Due to its poor aqueous solubility, the preparation of stable and biocompatible this compound solutions for in vivo administration requires careful consideration of vehicle composition and preparation methodology. These application notes provide detailed protocols for the preparation of this compound solutions for intravenous, intraperitoneal, and oral administration in preclinical animal models, along with solubility and stability data to guide formulation selection.
Physicochemical Properties and Solubility
This compound is a deuterated form of etoposide and is expected to have very similar physicochemical properties to the parent compound. Etoposide is a lipophilic molecule with low water solubility.[1][2] Successful formulation for in vivo studies, therefore, necessitates the use of organic solvents, co-solvents, and surfactants to achieve the desired concentration and maintain stability.
Table 1: Solubility of Etoposide in Various Solvents
| Solvent/Vehicle | Solubility | Remarks |
| Water | 0.0924 ± 0.0034 mg/mL | Poorly soluble.[3] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | A common solvent for initial stock solutions.[4] |
| Ethanol (absolute) | 0.891 ± 0.008 mg/mL | [3] |
| 75% (v/v) Ethanol in Water | 9.23 ± 0.42 mg/mL | Significantly increased solubility compared to absolute ethanol or water.[3] |
| 40% (v/v) Ethanol in Water | 3.01 ± 0.03 mg/mL | A suitable vehicle for oral administration.[3] |
| DMSO:PBS (pH 7.2) (1:5) | ~0.1 mg/mL | For aqueous dilutions from a DMSO stock.[4] |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing this compound solutions for various routes of administration in animal models. It is assumed that the solubility and stability of this compound are comparable to that of unlabeled etoposide.
Preparation of a Concentrated Stock Solution
For accurate and reproducible dosing solutions, it is recommended to first prepare a concentrated stock solution of this compound in a suitable organic solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a stock concentration of 10 mg/mL.
-
Vortex the solution until the this compound is completely dissolved.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol for Intravenous (IV) Injection Solution
For intravenous administration, this compound must be diluted to a final concentration that prevents precipitation in the bloodstream. A common vehicle for this route is a mixture of co-solvents and surfactants.
Table 2: Formulation for Intravenous Administration
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent |
| PEG300 | 40% | Co-solvent |
| Tween-80 | 5% | Surfactant/Emulsifier |
| Saline (0.9% NaCl) | 45% | Diluent |
Procedure:
-
Begin with the required volume of DMSO.
-
Slowly add PEG300 to the DMSO while vortexing.
-
Add Tween-80 to the DMSO/PEG300 mixture and continue to vortex until a clear solution is formed.
-
In a separate sterile tube, measure the required volume of saline.
-
Slowly add the DMSO/PEG300/Tween-80 mixture to the saline while vortexing to create the final vehicle.
-
From the 10 mg/mL this compound stock solution in DMSO, add the appropriate volume to the prepared vehicle to achieve the desired final concentration for injection. Ensure the final concentration of DMSO in the injected solution is minimized.
dot
Caption: Formulation options for intraperitoneal this compound.
Protocol for Oral Gavage Solution
For oral administration, a solution with a suitable concentration can be prepared using an ethanol-water mixture.
Table 4: Formulation for Oral Gavage
| Component | Percentage (v/v) | Etoposide Solubility |
| Ethanol | 40% | 3.01 ± 0.03 mg/mL |
| Water | 60% |
Procedure:
-
Prepare a 40% (v/v) ethanol solution in sterile water.
-
Add the required amount of this compound to the ethanol-water mixture to achieve the desired final concentration (e.g., 2.0 mg/mL). 3[3]. Vortex or sonicate until the this compound is completely dissolved.
Mechanism of Action of Etoposide
Etoposide exerts its cytotoxic effects by targeting topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription.
-
Complex Formation: Etoposide stabilizes the ternary complex formed between topoisomerase II and DNA.
-
Inhibition of DNA Re-ligation: This stabilization prevents the re-ligation of the double-strand breaks created by topoisomerase II.
-
Accumulation of DNA Damage: The persistence of these DNA breaks leads to the accumulation of significant DNA damage.
-
Cell Cycle Arrest and Apoptosis: The extensive DNA damage triggers cell cycle arrest, primarily in the S and G2 phases, and ultimately induces programmed cell death (apoptosis).
dot
Caption: Signaling pathway of Etoposide-induced apoptosis.
Stability and Storage
-
Stock Solutions: this compound stock solutions in DMSO are stable for at least 4 years when stored at -20°C. *[4] Aqueous Dilutions: Aqueous solutions of etoposide are prone to precipitation, especially at concentrations above 0.4 mg/mL and at refrigerated temperatures. I[5][6]t is recommended to prepare fresh dilutions for each experiment and not to store aqueous solutions for more than one day. *[4] IV Solutions: In 0.9% Sodium Chloride or 5% Dextrose Injection, etoposide at 0.2 mg/mL is stable for 96 hours, while at 0.4 mg/mL, it is stable for 24 hours at room temperature.
[5]### 5. In Vivo Dosing Considerations
The appropriate dose of this compound will depend on the animal model, the research question, and the route of administration. The following table provides examples of doses used in rodent studies.
Table 5: Examples of In Vivo Etoposide Dosing in Rodents
| Animal Model | Route of Administration | Dose | Reference |
| Mice (with peritoneal carcinomatosis) | Intraperitoneal (oil suspension) | 20 mg/kg and 80 mg/kg | |
| Nude Mice (with small cell lung cancer xenografts) | Intraperitoneal | 10 or 30 mg/kg | |
| Rats | Oral Gavage | 6 mg/kg | |
| Rats | Intravenous | 2 mg/kg | |
| Rats (with acute renal failure) | Intravenous | 25 mg/kg |
Safety Precautions: Etoposide is a cytotoxic agent and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). All preparation should be conducted in a certified chemical fume hood or biological safety cabinet. Dispose of all waste in accordance with institutional guidelines for hazardous materials.
References
- 1. Frontiers | In vitro Toxico-genomics of Etoposide Loaded Gelatin Nanoparticles and Its in-vivo Therapeutic Potential: Pharmacokinetics, Biodistribution and Tumor Regression in Ehrlich Ascites Carcinoma (EAC) Mice Model [frontiersin.org]
- 2. Stability of the i.v. and oral formulations of etoposide in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ETOPOSIDE INJECTION USP [dailymed.nlm.nih.gov]
- 6. labeling.pfizer.com [labeling.pfizer.com]
Application of Etoposide-d3 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Etoposide-d3 is a deuterated form of Etoposide, a potent topoisomerase II inhibitor widely used in cancer chemotherapy. In drug metabolism and pharmacokinetic (DMPK) studies, this compound serves as an invaluable tool, primarily utilized as an internal standard (IS) for the quantitative analysis of Etoposide in various biological matrices. The stable isotope-labeled nature of this compound ensures that its physicochemical properties are nearly identical to those of the unlabeled drug, Etoposide. This results in similar extraction recovery, ionization efficiency, and chromatographic retention time, which corrects for variability during sample preparation and analysis, leading to highly accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The primary application of this compound is in pharmacokinetic studies to delineate the absorption, distribution, metabolism, and excretion (ADME) of Etoposide. By enabling precise measurement of Etoposide concentrations in plasma, tissues, and other biological fluids over time, this compound is critical for determining key pharmacokinetic parameters such as area under the curve (AUC), clearance (CL), volume of distribution (Vd), and half-life (t½). These parameters are essential for optimizing dosing regimens and understanding potential drug-drug interactions.
Furthermore, this compound is instrumental in studies investigating the metabolic pathways of Etoposide. Etoposide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP3A5, through O-demethylation to its catechol and quinone metabolites. The use of a stable isotope-labeled internal standard allows for the accurate quantification of the parent drug, which is a prerequisite for studying the rate and extent of its metabolic conversion.
Experimental Protocols
Protocol 1: Quantification of Etoposide in Mouse Plasma and Tissues by LC-MS/MS
This protocol describes a validated method for the simultaneous determination of Etoposide in mouse plasma and various tissues using this compound as an internal standard.[1][2]
1. Materials and Reagents:
-
Etoposide and this compound reference standards
-
Blank mouse plasma and tissues (liver, kidney, lung, heart, spleen, brain)
-
Dichloromethane (DCM)
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Phosphate-buffered saline (PBS)
2. Preparation of Standards and Quality Control (QC) Samples:
-
Prepare stock solutions of Etoposide and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare working standard solutions of Etoposide by serial dilution of the stock solution.
-
Prepare calibration standards and QC samples by spiking the appropriate amount of Etoposide working solutions into blank plasma or tissue homogenates.
-
Prepare the internal standard working solution of this compound at a fixed concentration.
3. Sample Preparation (Liquid-Liquid Extraction):
-
For plasma samples: To 50 µL of plasma, add the internal standard solution.
-
For tissue samples: Homogenize tissues in PBS to a final concentration of 0.2 g/mL. To 100 µL of tissue homogenate, add the internal standard solution.
-
Add 1 mL of extraction solvent (DCM:MTBE, 1:1, v/v).
-
Vortex for 5 minutes.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Mass Spectrometry:
5. Data Analysis:
-
Quantify Etoposide by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.
-
Determine the concentration of Etoposide in the unknown samples from the calibration curve.
Data Presentation
Table 1: LC-MS/MS Method Validation Parameters for Etoposide Quantification
| Parameter | Plasma | Tissues (Liver, Kidney, Lung, Heart, Spleen, Brain) | Reference |
| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL | 1 ng/g | [1][2] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99 | [1][2] |
| Intra-day Precision (%CV) | Satisfactory | Satisfactory | [1][2] |
| Inter-day Precision (%CV) | Satisfactory | Satisfactory | [1][2] |
| Intra-day Accuracy | Satisfactory | Satisfactory | [1][2] |
| Inter-day Accuracy | Satisfactory | Satisfactory | [1][2] |
Table 2: Pharmacokinetic Parameters of Etoposide in Humans (Various Studies)
| Parameter | Value | Conditions | Reference |
| Half-life (t½β) | 256 ± 38 min | High-dose etoposide (700 mg/m²) | [3] |
| Clearance (CL) | 20.4 ± 2.4 mL/min/m² | High-dose etoposide (700 mg/m²) | [3] |
| Volume of Distribution (Vdss) | 6.6 ± 1.2 L/m² | High-dose etoposide (700 mg/m²) | [3] |
| Half-life (t½β) | 2.18 - 8.17 h | Parenteral administration (80-120 mg/m²) | [4] |
| Clearance (Cls) | 10.1 - 35.1 mL/min/m² | Parenteral administration (80-120 mg/m²) | [4] |
| Volume of Distribution (Vdss) | 2.5 - 15.1 L/m² | Parenteral administration (80-120 mg/m²) | [4] |
Visualizations
Caption: Metabolic pathway of Etoposide.
Caption: Workflow for Etoposide quantification.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of high-dose etoposide after short-term infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug monitoring of etoposide (VP16-213). Correlation of pharmacokinetic parameters to clinical and biochemical data from patients receiving etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mass Spectrometry Fragmentation of Etoposide-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide is a potent topoisomerase II inhibitor widely used in cancer chemotherapy for various malignancies, including lung cancer, testicular cancer, and lymphomas.[1] Its mechanism of action involves the formation of a ternary complex with DNA and topoisomerase II, leading to double-strand breaks in DNA and subsequent cell death.[2] In pharmacokinetic and metabolic studies, a stable isotope-labeled internal standard is crucial for accurate quantification of the drug in biological matrices by mass spectrometry. Etoposide-d3, a deuterated analog of Etoposide, serves as an ideal internal standard for such applications due to its similar physicochemical properties and distinct mass-to-charge ratio (m/z).[3][4] These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of this compound, along with experimental protocols for its analysis.
Molecular Structure and Deuterium Labeling
This compound has a molecular formula of C₂₉H₂₉D₃O₁₃ and a molecular weight of approximately 591.6 g/mol .[5] The three deuterium atoms are located on the methoxy group attached to the phenolic ring, a key structural feature to consider when interpreting its mass spectrum.[5]
Chemical Structure of this compound:
References
- 1. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]
- 3. scbt.com [scbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
The Role of Etoposide-d3 in Establishing Bioequivalence: A Guide for Researchers
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide is a widely utilized anti-cancer agent. For generic versions of this drug to be approved, regulatory agencies require rigorous bioequivalence (BE) studies to ensure they perform identically to the innovator product. A critical component in the analytical methodology of these studies is the use of a stable isotope-labeled internal standard. Etoposide-d3, a deuterated analog of etoposide, serves as the gold standard internal standard for the bioanalysis of etoposide in biological matrices. Its use is paramount for correcting variability during sample processing and analysis, thereby ensuring the accuracy and precision of the pharmacokinetic data that underpins bioequivalence assessment.
This document provides detailed application notes and protocols for the use of this compound in bioequivalence studies, targeting researchers, scientists, and drug development professionals. It outlines the study design considerations, analytical method validation, and a step-by-step experimental protocol for sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Bioequivalence Study Design for Etoposide
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) provide specific guidance for conducting bioequivalence studies on cytotoxic drugs like etoposide. Key considerations for the study design are summarized below.
Study Population and Design:
-
Subjects: Bioequivalence studies for etoposide are typically conducted in patients with cancer who are already receiving the drug.[1]
-
Design: A randomized, two-period, two-sequence, crossover design is a common approach for etoposide bioequivalence studies.[2][3][4] This design allows for within-subject comparison of the test and reference formulations.
-
Dosage and Administration: Patients should receive the same calculated dose of the test and reference products in each study period.[1] The oral dose of etoposide capsules is often calculated as twice the intravenous (IV) dose, rounded to the nearest 50 mg.[1]
-
Washout Period: An adequate washout period between the two treatment periods is crucial to prevent carryover effects. The study periods are often conducted in two consecutive treatment cycles.[1]
-
Regulatory Submission: It is important to note that an Investigational New Drug (IND) application is required before initiating a bioequivalence study for a cytotoxic drug like etoposide.[1]
Pharmacokinetic Assessment:
The primary objective of the bioequivalence study is to compare the rate and extent of absorption of the test and reference formulations. This is achieved by measuring the concentration of etoposide in plasma over time and calculating key pharmacokinetic (PK) parameters.
| Pharmacokinetic Parameter | Description |
| AUC(0-t) | The area under the plasma concentration-time curve from time zero to the last measurable concentration. |
| AUC(0-∞) | The area under the plasma concentration-time curve from time zero to infinity. |
| Cmax | The maximum observed plasma concentration of the drug. |
| Tmax | The time to reach the maximum plasma concentration. |
| t1/2 | The elimination half-life of the drug. |
For a test product to be considered bioequivalent to a reference product, the 90% confidence intervals (CI) for the geometric mean ratios of AUC and Cmax must fall within the predetermined equivalence limits, typically 80-125%.[2][4]
The Crucial Role of this compound as an Internal Standard
In quantitative bioanalysis, especially with a highly sensitive technique like LC-MS/MS, an internal standard (IS) is indispensable. The ideal IS co-elutes with the analyte of interest and experiences similar extraction recovery, ionization efficiency, and potential matrix effects. A stable isotope-labeled internal standard, such as this compound, is considered the most suitable choice for several reasons:
-
Physicochemical Similarity: this compound has nearly identical chemical and physical properties to etoposide, ensuring it behaves similarly during sample preparation and chromatographic separation.
-
Correction for Variability: It effectively compensates for variations in sample extraction, injection volume, and instrument response.[5]
-
Minimizing Matrix Effects: Matrix effects, where other components in the biological sample interfere with the ionization of the analyte, can lead to inaccurate quantification. This compound experiences the same matrix effects as etoposide, allowing for accurate correction.[5]
Analytical Method Validation
Prior to analyzing study samples, the LC-MS/MS method for etoposide quantification must be thoroughly validated to ensure its reliability. Key validation parameters are outlined below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of etoposide and this compound in blank matrix. |
| Linearity | A linear relationship between the analyte concentration and the instrument response, with a correlation coefficient (R²) > 0.99.[6][7] |
| Lower Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. For etoposide in plasma, LLOQs of 0.5 ng/mL to 1 ng/mL have been reported.[6][7][8] |
| Accuracy and Precision | Intra-day and inter-day accuracy (as % bias) and precision (as % CV) should be within ±15% (±20% at the LLOQ).[6][7] |
| Recovery | The efficiency of the extraction procedure should be consistent and reproducible. |
| Matrix Effect | Assessment of the ion suppression or enhancement caused by the biological matrix. |
| Stability | Stability of etoposide in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). |
Experimental Protocol: Quantification of Etoposide in Human Plasma using LC-MS/MS with this compound
This protocol provides a general framework for the analysis of etoposide in human plasma. Specific parameters may need to be optimized based on the instrumentation and reagents available in the laboratory.
Materials and Reagents
-
Etoposide reference standard
-
This compound internal standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Methyl tert-butyl ether (MTBE) or other suitable extraction solvent
-
Ammonium acetate
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of etoposide and this compound in a suitable solvent (e.g., methanol).
-
Working Solutions: Prepare serial dilutions of the etoposide stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in methanol.
Sample Preparation (Liquid-Liquid Extraction)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 100 µL of plasma sample (calibration standard, QC, or study sample) in a microcentrifuge tube, add a specified volume of the this compound internal standard working solution.
-
Vortex briefly.
-
Add a suitable organic solvent for extraction, such as methyl tert-butyl ether (MTBE).[8] A mixture of dichloromethane and MTBE (1:1, v/v) has also been reported.[7]
-
Vortex vigorously for several minutes to ensure thorough mixing and extraction.
-
Centrifuge the samples to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the mobile phase.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters that can be used as a starting point for method development.
| Parameter | Typical Conditions |
| LC System | Agilent, Shimadzu, or Waters HPLC/UPLC system |
| Column | C18 column (e.g., 50 x 2.0 mm, 5 µm or 100 mm × 2.1 mm, 3 μm).[6][8] |
| Mobile Phase | A gradient of mobile phase A (e.g., 10 mM ammonium acetate in water with 0.1% formic acid) and mobile phase B (e.g., methanol with 0.1% formic acid).[8] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C[6][7] |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode.[6][7] |
| MRM Transitions | Etoposide: e.g., m/z 589.2 → 413.2; this compound: e.g., m/z 592.2 → 416.2 (Note: Specific transitions may vary slightly between instruments and should be optimized). |
Data Analysis
-
Integrate the peak areas for etoposide and this compound.
-
Calculate the peak area ratio of etoposide to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Use the calibration curve to determine the concentration of etoposide in the QC and study samples.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows involved in a bioequivalence study utilizing this compound.
Caption: Workflow of a typical Etoposide bioequivalence study.
Caption: Liquid-Liquid Extraction protocol for Etoposide from plasma.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Bioequivalence study of two formulations of etoposide in advanced lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bioequivalence investigation of high-dose etoposide and etoposide phosphate in lymphoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medpace.co.jp [medpace.co.jp]
Etoposide-d3 as a Tracer in Metabolic Pathway Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide is a potent topoisomerase II inhibitor widely used in chemotherapy for various cancers. Its clinical efficacy is influenced by its metabolic fate, which involves conversion to both active and inactive metabolites. Understanding the dynamics of these metabolic pathways is crucial for optimizing therapeutic regimens and mitigating toxicity. The use of stable isotope-labeled compounds, such as Etoposide-d3, as tracers offers a powerful methodology for elucidating the pharmacokinetics and metabolism of the parent drug. This document provides detailed application notes and protocols for utilizing this compound in metabolic pathway analysis, with a focus on quantitative LC-MS/MS techniques.
Mechanism of Action and Metabolic Pathways of Etoposide
Etoposide exerts its cytotoxic effects by stabilizing the complex between topoisomerase II and DNA, leading to double-strand breaks and subsequent cell death, primarily through apoptosis.[1] The p53 signaling pathway is a critical mediator of this apoptotic response.
The metabolism of etoposide is complex, involving several key enzymatic reactions that can lead to both bioactivation and detoxification.
Primary Metabolic Pathways:
-
O-demethylation: The principal metabolic route is the O-demethylation of the dimethoxyphenol group, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP3A5. This reaction forms the etoposide catechol metabolite.
-
Oxidation: The catechol metabolite can be further oxidized to etoposide quinone. Both the catechol and quinone metabolites are chemically reactive and have been shown to be potent topoisomerase II poisons, with the catechol being approximately 2-3 times more potent than the parent drug.
-
Glucuronidation: Etoposide and its metabolites can undergo glucuronidation, a major detoxification pathway. Etoposide glucuronide has been identified as a major metabolite in rats and rabbits.
-
Conjugation: The catechol and quinone metabolites can also be conjugated with glutathione (GSH).
These metabolic transformations are critical in determining the overall therapeutic and toxicological profile of etoposide.
Application of this compound as a Tracer
This compound, a stable isotope-labeled analog of etoposide, serves as an invaluable tool for metabolic studies. Its primary application is as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure high accuracy and precision.[2]
While its use as a tracer to map the metabolic fate of etoposide is not yet widely documented in published literature, the principles of stable isotope tracer studies are well-established. By administering this compound to an in vitro or in vivo system, researchers can track the appearance of its deuterated metabolites. This allows for the precise quantification of the flux through different metabolic pathways, providing insights into the rates of formation and clearance of each metabolite.
Advantages of using this compound as a tracer:
-
High Specificity: The mass difference between the deuterated and non-deuterated compounds allows for their unambiguous detection and quantification by mass spectrometry.
-
Accurate Quantification: By comparing the signal intensities of the deuterated metabolites to that of the administered this compound, the extent of metabolic conversion can be accurately determined.
-
Dynamic Analysis: Tracer studies enable the investigation of metabolic pathway dynamics over time, providing a more comprehensive understanding of drug metabolism.
Quantitative Data on Etoposide Metabolism
The following tables summarize key quantitative data related to the metabolism and activity of etoposide.
| Parameter | Value | Reference |
| Etoposide Catechol | ||
| Potency vs. Etoposide | ~2-3 fold more potent | |
| Etoposide Quinone | ||
| Potency vs. Etoposide | ~5-fold more active (in vitro) | |
| Etoposide Glucuronidation (Human Liver Microsomes) | ||
| K_m | 439.6 ± 70.7 µM | |
| V_max | 255.6 ± 19.2 pmol/min/mg protein | |
| Etoposide Glucuronidation (Recombinant UGT1A1) | ||
| K_m | 503.2 ± 110.2 µM | |
| V_max | 266.5 ± 28.6 pmol/min/mg protein |
Table 1: Potency and Kinetic Data for Etoposide Metabolites.
| Analyte | LLOQ (Plasma) | LLOQ (Tissue) | Reference |
| Etoposide | 0.5 ng/mL | 1 ng/g | |
| Paclitaxel | 0.2 ng/mL | 0.4 ng/g | |
| This compound | Used as Internal Standard | Used as Internal Standard |
Table 2: Lower Limits of Quantitation (LLOQ) for Etoposide in a published LC-MS/MS method.
Experimental Protocols
Proposed Protocol for In Vitro Metabolic Stability Assay using this compound
This protocol describes a general procedure for assessing the metabolic stability of this compound in human liver microsomes and identifying its primary metabolites.
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Ultrapure water
-
Etoposide, Etoposide catechol, Etoposide quinone (for use as standards)
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL), NADPH regenerating system, and phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar compound not expected to be formed).
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable solvent (e.g., 50:50 ACN:water with 0.1% FA).
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining this compound and the formation of its deuterated metabolites.
LC-MS/MS Analysis Protocol
This protocol provides a starting point for the development of a quantitative LC-MS/MS method for this compound and its metabolites. Method optimization will be required for specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A gradient elution from low to high organic content will be necessary to separate the parent drug from its more polar metabolites. A typical gradient might start at 5-10% B, ramp to 95% B, and then re-equilibrate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 - 10 µL
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Etoposide and its metabolites.
-
Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions: The following table provides proposed MRM transitions based on the known molecular weights. These will need to be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) | Notes |
| Etoposide | 589.2 | To be determined | A common fragment corresponds to the loss of the glucopyranosyl moiety. |
| This compound | 592.2 | To be determined | Product ion should be shifted by +3 Da if the deuterium is on a stable part of the fragment. |
| Etoposide Catechol | 575.2 | To be determined | |
| Etoposide Quinone | 573.2 | To be determined | |
| Etoposide Glucuronide | 765.2 | 589.2 | Loss of the glucuronic acid moiety is a common fragmentation pathway. |
Note: The user must perform compound tuning to determine the optimal precursor and product ions, as well as the collision energy for each transition on their specific mass spectrometer.
Visualizations
Signaling and Metabolic Pathways
Caption: Etoposide's mechanism of action and primary metabolic pathways.
Experimental Workflow
Caption: A generalized workflow for a tracer study using this compound.
Conclusion
The use of this compound as a tracer in conjunction with LC-MS/MS provides a highly specific and quantitative approach to study the metabolic fate of etoposide. This methodology can yield valuable insights into the enzymes responsible for its metabolism, the rates of formation of its various metabolites, and the factors that may influence these pathways. Such information is critical for the development of more effective and safer cancer therapies. The protocols and data presented herein serve as a comprehensive guide for researchers embarking on such studies.
References
Application Note: High-Throughput Analysis of Etoposide in Human Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Etoposide-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of Etoposide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Etoposide-d3 is employed as the internal standard (IS) to ensure accuracy and precision. The method involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection by MS/MS in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring of Etoposide in a clinical research setting.
Introduction
Etoposide is a widely used chemotherapeutic agent for the treatment of various cancers, including lung cancer, testicular cancer, and lymphomas.[1] It functions as a topoisomerase II inhibitor, leading to DNA strand breaks and subsequent cell death.[1][2] Monitoring the plasma concentration of Etoposide is crucial for optimizing therapeutic efficacy and minimizing toxicity. This application note presents a validated LC-MS/MS method for the reliable quantification of Etoposide in human plasma, utilizing its stable isotope-labeled analog, this compound, as the internal standard.[3][4][5]
Physicochemical Properties
A summary of the relevant physicochemical properties of Etoposide is provided in the table below. Understanding these properties is essential for developing appropriate sample preparation and chromatographic methods.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₂O₁₃ | [2] |
| Molecular Weight | 588.56 g/mol | [2] |
| Solubility | Very soluble in methanol and chloroform; slightly soluble in ethanol; sparingly soluble in water. | [2] |
| pKa | No data available | |
| logP | 0.6 | [2] |
Experimental
Materials and Reagents
-
Etoposide reference standard (USP grade)[6]
-
This compound internal standard[3]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K₂EDTA)
Standard and Quality Control (QC) Sample Preparation
Stock solutions of Etoposide and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 (v/v) acetonitrile/water. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of Etoposide working solutions into blank human plasma.
Sample Preparation Protocol
A simple and efficient protein precipitation method was employed for plasma sample preparation.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 100 mm × 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See table below |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 6.0 | 5 | 95 |
| 6.1 | 95 | 5 |
| 8.0 | 95 | 5 |
Mass Spectrometry
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See table below |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Etoposide | 589.2 | 413.1 | 25 |
| This compound | 592.2 | 416.1 | 25 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Etoposide in human plasma. The use of this compound as an internal standard compensated for matrix effects and variations in sample processing, leading to high accuracy and precision.
Linearity and Sensitivity
The method was linear over a concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio greater than 10.
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Intra-day Accuracy (%Bias) | Inter-day Accuracy (%Bias) |
| Low | 5 | < 10 | < 10 | ± 15 | ± 15 |
| Medium | 100 | < 10 | < 10 | ± 15 | ± 15 |
| High | 800 | < 10 | < 10 | ± 15 | ± 15 |
Selectivity
The method was highly selective, with no significant interference observed from endogenous plasma components at the retention times of Etoposide and this compound.
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS analysis of Etoposide.
Caption: Simplified signaling pathway of Etoposide's mechanism of action.
Conclusion
The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of Etoposide in human plasma. The simple sample preparation and rapid chromatographic analysis make it well-suited for routine use in research settings. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results.
References
- 1. Etoposide - Wikipedia [en.wikipedia.org]
- 2. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etoposide USP Reference Standard CAS 33419-42-0 Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols: Standard Operating Procedure for Etoposide-d3 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Etoposide is a potent inhibitor of topoisomerase II, a critical enzyme involved in DNA replication and repair.[1] By stabilizing the enzyme-DNA complex, etoposide induces double-strand breaks, leading to cell cycle arrest and apoptosis, making it an effective chemotherapeutic agent.[2][3] Etoposide-d3 is the stable isotope-labeled form of etoposide, primarily designed for use as an internal standard in quantitative mass spectrometry-based assays (GC-MS or LC-MS/MS).[4] Its use ensures high accuracy and precision in determining the concentration of etoposide in biological matrices by correcting for sample loss during preparation and variations in instrument response.
These application notes provide a detailed standard operating procedure for the preparation, storage, and application of this compound solutions.
Physicochemical Properties and Storage
This compound is a solid, typically a white to yellow-brown crystalline powder, that requires specific handling and storage conditions to maintain its integrity.[2]
| Property | Value | Reference |
| Chemical Formula | C₂₉H₂₉D₃O₁₃ | [4][5] |
| Molecular Weight | 591.58 g/mol | [4][6] |
| Purity | ≥95% (HPLC), ≥98% Isotopic Purity | [5][6] |
| Primary Use | Internal Standard for Etoposide quantification | [4] |
| Solubility | Soluble in Methanol, DMSO; Sparingly soluble in water | [4][7][8][9] |
| Solid Storage | -20°C | [4][6] |
| Solid Stability | ≥ 4 years at -20°C | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Primary Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution for long-term storage.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial or cryovial
-
Vortex mixer
-
Appropriate Personal Protective Equipment (PPE): gloves, lab coat, safety glasses
Procedure:
-
Safety First: Conduct all operations in a chemical fume hood. Etoposide is a cytotoxic agent; handle with care.
-
Calculation: Calculate the required mass of this compound using the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000 Example for 1 mL of a 10 mM solution: 10 mM x 1 mL x 591.58 g/mol / 1000 = 5.92 mg
-
Weighing: Carefully weigh the calculated amount of this compound solid and transfer it to a sterile amber vial.
-
Dissolution: Add the desired volume of DMSO to the vial.
-
Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved.
-
Storage: Label the vial clearly with the compound name, concentration, solvent, and date. Store the primary stock solution at -20°C.
Protocol 2: Preparation of a 100 µg/mL Working Solution in Methanol
This protocol is suitable for creating a working solution for spiking biological samples as an internal standard.
Materials:
-
10 mM this compound primary stock solution (from Protocol 1)
-
HPLC-grade Methanol
-
Calibrated micropipettes and sterile tips
-
Volumetric flask or appropriate tube
Procedure:
-
Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM DMSO stock 1:10 in methanol to create a 1 mM intermediate stock. This minimizes potential DMSO effects in the final assay.
-
Calculation for Final Working Solution:
-
The concentration of the 10 mM stock is 5.92 mg/mL. A 1:59.2 dilution is needed to achieve 100 µg/mL (5920 µg/mL / 59.2 = 100 µg/mL).
-
To make 1 mL of the 100 µg/mL working solution, add 16.9 µL of the 10 mM primary stock to 983.1 µL of methanol.
-
-
Mixing: Vortex the solution gently to ensure homogeneity.
-
Storage: This working solution should be stored at -20°C and is typically stable for several months, though periodic checks are advised. For daily use, an aliquot can be kept at 4°C for a shorter period.
Application Notes
Application 1: Use as an Internal Standard for LC-MS/MS Quantification
This compound is the ideal internal standard for quantifying etoposide in biological samples like plasma or serum. Its chemical behavior is nearly identical to etoposide, but its mass is shifted, allowing for distinct detection.
Caption: Workflow for Etoposide quantification using this compound internal standard.
Generalized Sample Preparation Protocol (Plasma):
-
Aliquot 100 µL of thawed plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 µg/mL this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
| LC-MS/MS Parameter | Etoposide | This compound |
| Parent Ion (Q1) m/z | 589.2 | 592.2 |
| Product Ion (Q3) m/z | 229.1 | 232.1 |
| Collision Energy (eV) | 25 | 25 |
| Retention Time | Instrument Dependent | Instrument Dependent (Co-eluting) |
Note: Mass transitions are representative and should be optimized for the specific instrument used.
Application 2: Etoposide's Mechanism of Action
Understanding the mechanism of action of etoposide provides context for its use in research. Etoposide targets topoisomerase II, leading to DNA damage that ultimately triggers programmed cell death.[10][11]
Caption: Simplified signaling pathway for Etoposide-induced apoptosis.
This pathway highlights how etoposide's inhibition of topoisomerase II creates DNA breaks.[2] This damage activates a cellular response network, including the tumor suppressor p53, which can halt the cell cycle to allow for repair or, if the damage is too severe, initiate apoptosis.[10]
Solution Stability Summary
The stability of etoposide solutions is highly dependent on concentration and the diluent used. While these data are for etoposide, they provide a strong guideline for its deuterated analog.
| Concentration | Diluent | Temperature | Stability | Reference |
| Stock | DMSO | -20°C | ≥ 4 years (as solid) | [4] |
| 0.2 mg/mL | 0.9% NaCl or D5W | Room Temp (25°C) | 96 hours | [12] |
| 0.4 mg/mL | 0.9% NaCl or D5W | Room Temp (25°C) | 24 - 48 hours | [12][13] |
| 1.0 - 8.0 mg/mL | 0.9% NaCl | Room Temp (25°C) | Unstable , precipitates within hours | [14] |
| ≥10.0 mg/mL | 0.9% NaCl | Room Temp (25°C) | ≥ 7 days | [14] |
Key Considerations:
-
Aqueous solutions are most stable at a pH between 4 and 5.[9][15]
-
Avoid buffered aqueous solutions with a pH above 8, as this can cause degradation.[16]
-
Precipitation is a primary concern for diluted solutions, especially at mid-range concentrations (1-8 mg/mL).[14] Always visually inspect solutions for particulates before use.
-
For infusion applications, final concentrations are typically kept low (0.2-0.4 mg/mL) to prevent precipitation.[12][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. urology-textbook.com [urology-textbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. scbt.com [scbt.com]
- 6. This compound | CAS | LGC Standards [lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Etoposide [drugfuture.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 11. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. globalrph.com [globalrph.com]
- 13. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cjhp-online.ca [cjhp-online.ca]
- 15. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. labeling.pfizer.com [labeling.pfizer.com]
Measuring Intracellular Etoposide Levels Using Etoposide-d3: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoposide is a widely used chemotherapeutic agent that exerts its cytotoxic effects by inhibiting topoisomerase II and inducing DNA damage, ultimately leading to apoptosis in cancer cells.[1][2][3] Understanding the intracellular concentration of etoposide is crucial for elucidating its mechanisms of action, overcoming drug resistance, and optimizing therapeutic strategies. The concentration of etoposide in plasma does not always accurately reflect its concentration at the intracellular site of action.[4][5] Therefore, a robust and sensitive method for quantifying intracellular etoposide levels is essential.
This application note provides a detailed protocol for the measurement of intracellular etoposide concentrations in cultured cells using a stable isotope-labeled internal standard, Etoposide-d3, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by correcting for variations in sample preparation and matrix effects.
Signaling Pathway of Etoposide-Induced Apoptosis
Etoposide treatment triggers a cascade of signaling events initiated by DNA double-strand breaks. This damage activates DNA damage response (DDR) pathways, prominently involving the ATM kinase, which in turn phosphorylates key substrates like p53.[1][2][6] Activated p53 upregulates the expression of pro-apoptotic proteins such as Bax.[6][7] Bax translocates to the mitochondria, leading to the release of cytochrome c.[6][7] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, subsequently leading to the activation of executioner caspases like caspase-3, culminating in apoptosis.[1] Etoposide can also induce apoptosis through the Fas ligand (FasL) pathway, which involves the activation of caspase-8.[1]
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of drug treatment.
-
Etoposide Treatment: Prepare a stock solution of etoposide in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Remove the existing medium from the cells and add the etoposide-containing medium. Incubate for the desired time period (e.g., 1, 3, 6, 12, 24 hours).
Sample Preparation for Intracellular Etoposide Quantification
This protocol is adapted from a method developed for MCF-7 cells and can be optimized for other cell lines.[4][5]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Nuclear extraction kit (e.g., Abcam)
-
This compound internal standard (IS) solution (concentration to be optimized, e.g., 50 nM)[8]
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis and Fractionation (Optional but Recommended):
-
Protein Precipitation and Extraction:
-
To the cell pellet (or cellular fraction), add a pre-chilled extraction solution consisting of ACN:MeOH (1:1, v/v) containing the this compound internal standard.
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate on ice for 20 minutes.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing etoposide and this compound to a new microcentrifuge tube.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 10% ACN in water with 0.1% formic acid). Vortex and centrifuge to remove any insoluble material.
-
Protein Normalization: Use a portion of the cell lysate (before protein precipitation) to determine the total protein concentration using a BCA assay. This will be used to normalize the quantified etoposide levels.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A sensitive LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) equipped with an electrospray ionization (ESI) source.
LC Parameters (Representative):
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm)[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | To be optimized, e.g., start with 10% B, ramp to 95% B, hold, and re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters (Representative):
| Parameter | Etoposide | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 589.2 | 592.2 |
| Product Ion (m/z) | 229.1, 401.1 (quantifier and qualifier) | To be determined empirically |
| Collision Energy | To be optimized | To be optimized |
| Dwell Time | To be optimized | To be optimized |
Data Presentation and Analysis
The concentration of etoposide in the intracellular samples is determined by calculating the peak area ratio of etoposide to the this compound internal standard and comparing this to a standard curve prepared in a similar matrix (e.g., lysate from untreated cells). The final intracellular concentration should be normalized to the total protein content of the sample and expressed as ng or pmol of etoposide per mg of total protein.
Representative Quantitative Data
The following tables summarize typical performance characteristics of LC-MS/MS methods for etoposide quantification. While specific values for intracellular matrices may vary, these provide a general reference.
Table 1: LC-MS/MS Method Validation Parameters for Etoposide Quantification
| Parameter | Typical Value | Reference |
| Linearity Range | 20 - 1000 ng/mL | [4][5] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL (in plasma) | [9][10] |
| Intra-day Precision (%CV) | 2.19 - 16.96% | [4][5] |
| Inter-day Precision (%CV) | 6.71 - 11.21% | [4][5] |
| Accuracy | 86.87 - 110.37% | [4][5] |
| Recovery | >85% | [11] |
Table 2: Example of Intracellular Etoposide Concentration Data
| Cell Line | Treatment Concentration (µM) | Incubation Time (h) | Intracellular Etoposide (ng/mg protein) |
| MCF-7 | 10 | 6 | Example Value |
| HeLa | 10 | 6 | Example Value |
| A549 | 10 | 6 | Example Value |
*Note: The values in Table 2 are placeholders and should be determined experimentally.
Experimental Workflow
The overall experimental workflow for the quantification of intracellular etoposide is depicted below.
Conclusion
This application note provides a comprehensive framework for the accurate and precise measurement of intracellular etoposide levels using this compound as an internal standard with LC-MS/MS. The detailed protocol and representative data serve as a valuable resource for researchers investigating the cellular pharmacology of etoposide, enabling a deeper understanding of its therapeutic effects and mechanisms of resistance. The provided signaling pathway and experimental workflow diagrams offer clear visual aids to complement the written procedures.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Target specific intracellular quantification of etoposide by quadrupole-time of flight based mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of Drug Molecules in Live Single Cells Using the Single-Probe Mass Spectrometry Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Etoposide-d3 as an Internal Standard
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Etoposide-d3 as an internal standard in their analytical workflows. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary purpose of using this compound as an internal standard (IS)?
A1: this compound, a stable isotope-labeled (SIL) version of Etoposide, is used as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary role is to correct for variability that can occur during sample preparation and analysis.[1] Because this compound is chemically almost identical to the analyte (Etoposide), it experiences similar effects from the sample matrix, extraction process, and instrument performance.[1] By adding a known and constant concentration of this compound to all samples, calibration standards, and quality controls, variations in the analytical process can be normalized, leading to more accurate and precise quantification of Etoposide.
Q2: I'm observing high variability in my this compound peak area between samples. What are the potential causes and how can I address this?
A2: High variability in the internal standard peak area can compromise the accuracy and precision of your results. This issue often points to problems with sample preparation, matrix effects, or instrument performance.
Troubleshooting Steps for IS Peak Area Variability:
| Potential Cause | Recommended Action |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the this compound working solution to every sample. Verify the calibration of your pipettes. |
| Matrix Effects | Different biological samples can have varying compositions, leading to inconsistent ion suppression or enhancement of the IS signal.[1][2] To mitigate this, optimize your sample clean-up procedure to remove interfering matrix components. You can also evaluate the matrix effect by comparing the IS response in neat solution versus in extracted blank matrix from different sources.[3] |
| Inconsistent Extraction Recovery | The efficiency of the extraction process may vary between samples. Because this compound is structurally similar to Etoposide, it should theoretically have a similar extraction recovery.[1] However, significant differences can occur.[2] To check this, compare the peak area of the IS in an extracted sample to the peak area of the IS spiked into the mobile phase at the same concentration. |
| Instrumental Issues | Problems such as inconsistent injection volumes or fluctuations in the mass spectrometer's ion source can lead to variable IS response. Perform system suitability tests and ensure the instrument is properly maintained and calibrated. |
Q3: My calibration curve for Etoposide has poor linearity (R² < 0.99) even though I'm using this compound. What should I investigate?
A3: Poor linearity in the presence of a stable isotope-labeled internal standard can be caused by several factors. Here's a systematic approach to troubleshooting:
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Check for Contamination: Run a blank solvent injection to ensure there is no residual Etoposide or this compound in the system from previous runs.
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Re-evaluate IS Concentration: An inappropriate concentration of the internal standard can lead to non-linearity. If the IS concentration is too high, it can lead to detector saturation. If it's too low, the response may be too close to the background noise. It's crucial to select an IS concentration that provides a stable and reproducible signal without saturating the detector.
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Assess for Matrix Effects: Even with a SIL-IS, significant matrix effects can sometimes disproportionately affect the analyte and the internal standard, leading to a non-linear response.[2] Consider preparing your calibration standards in a blank matrix that is representative of your study samples to normalize for these effects.
-
Verify Standard Integrity: Ensure that your stock and working solutions of both Etoposide and this compound have been stored correctly and have not degraded. Prepare fresh working solutions regularly.
Experimental Protocol: Optimizing this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for your assay. The goal is to find a concentration that provides a consistent and reliable signal across all samples without interfering with the analyte quantification.
Objective: To determine the this compound concentration that results in a stable and reproducible peak area with minimal variability across different matrix lots.
Methodology:
-
Prepare this compound Working Solutions: Prepare a series of this compound working solutions at different concentrations (e.g., 25, 50, 100, 200 ng/mL) in the appropriate solvent.
-
Select Blank Matrix Lots: Obtain at least six different lots of blank biological matrix (e.g., plasma, urine) that are representative of the study samples.
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Spike Blank Matrix: For each concentration of this compound, spike a known volume into an aliquot of each of the six blank matrix lots.
-
Sample Extraction: Process all spiked samples using your established extraction procedure.
-
LC-MS/MS Analysis: Analyze the extracted samples using your LC-MS/MS method.
-
Data Analysis:
-
Measure the peak area of this compound in each sample.
-
Calculate the mean peak area, standard deviation (SD), and coefficient of variation (%CV) for the peak areas across the six matrix lots for each concentration level.
-
The optimal concentration is the one that provides a robust peak area with a low %CV (typically <15%).
-
Data Presentation: Example Results for this compound Concentration Optimization
| This compound Concentration (ng/mL) | Mean Peak Area | Standard Deviation | %CV | Recommendation |
| 25 | 5,500 | 1,200 | 21.8% | Too low, high variability |
| 50 | 12,000 | 1,500 | 12.5% | Optimal |
| 100 | 25,000 | 3,000 | 12.0% | Acceptable, but higher concentration may not be necessary |
| 200 | 52,000 | 7,500 | 14.4% | Approaching detector saturation, higher variability |
Visualizing Workflows and Logic
Caption: Experimental workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting guide for high internal standard peak area variability.
References
Technical Support Center: Troubleshooting Poor Signal Intensity of Etoposide-d3
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with low signal intensity of Etoposide-d3 in their analytical experiments. This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low or no signal for my this compound internal standard. What are the primary areas I should investigate?
A weak or absent signal for this compound can stem from several factors throughout your analytical workflow. A systematic approach to troubleshooting is crucial. The main areas to investigate are:
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LC-MS/MS System Performance: Ensure your instrument is functioning correctly.
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This compound Solution Integrity: Verify the concentration and stability of your internal standard solution.
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Mass Spectrometry Parameters: Confirm that the MS settings are optimized for this compound detection.
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Chromatographic Conditions: Check for issues with your HPLC/UHPLC separation.
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Sample Preparation: Evaluate your extraction procedure for potential losses of the internal standard.
The following sections will delve into each of these areas with specific troubleshooting actions.
Q2: How can I confirm my LC-MS/MS system is performing adequately?
Before troubleshooting your specific analyte, it's essential to verify the overall health of your LC-MS/MS system.
Troubleshooting Steps:
-
System Suitability Test: Inject a well-characterized standard compound (ideally one provided by your instrument manufacturer for performance verification) to confirm that the system meets sensitivity and performance specifications.
-
Check for Leaks: Visually inspect all LC connections for any signs of leaks. A drop in pressure can lead to an unstable spray and poor signal.
-
Inspect the Electrospray Ionization (ESI) Source:
-
Ensure a stable and consistent spray is being generated from the ESI probe. An erratic or absent spray is a common cause of poor signal.
-
Check for blockages in the sample capillary.
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Clean the ion source components, including the capillary, cone, and lenses, as contamination can significantly suppress the signal.
-
Q3: My this compound signal is weak. Could there be an issue with the internal standard solution itself?
Absolutely. The integrity of your this compound stock and working solutions is critical.
Potential Issues and Solutions:
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Degradation: Etoposide solutions can be susceptible to degradation, especially with improper storage. Etoposide is known to be less stable in solutions with a pH above 8. Studies have shown that etoposide solutions are more stable when stored at room temperature (25°C) compared to refrigerated conditions (2-8°C), where precipitation can occur.[1]
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Action: Prepare fresh working solutions from your stock. If the problem persists, prepare a fresh stock solution from the neat material.
-
-
Precipitation: Etoposide has limited solubility and can precipitate out of solution, particularly at higher concentrations and lower temperatures.[1] Concentrations should generally not exceed 0.4 mg/mL to avoid precipitation.[1][2][3]
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Action: Visually inspect your solutions for any particulate matter. If precipitation is suspected, gently warm the solution and vortex to redissolve. Consider preparing more dilute stock solutions.
-
-
Adsorption: Etoposide can adsorb to certain types of plasticware.
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Action: Use polypropylene or glass vials and pipette tips to minimize adsorptive losses.
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Q4: What are the optimal mass spectrometry parameters for this compound, and how can I ensure they are set correctly?
Incorrect MS parameters are a frequent cause of poor signal intensity. Etoposide and its deuterated analog ionize well in positive electrospray ionization (ESI) mode.
Recommended MS Parameters:
The following table summarizes typical starting parameters for the analysis of Etoposide and this compound. These should be optimized for your specific instrument.
| Parameter | Etoposide | This compound | Recommended Action |
| Ionization Mode | Positive ESI | Positive ESI | Confirm your instrument is in positive ion mode. |
| Precursor Ion ([M+H]+) | m/z 589.2 | m/z 592.2 | Infuse a standard solution to confirm the precursor ion. |
| Product Ion | m/z 229.1 | m/z 232.1 | Perform a product ion scan to identify the most abundant fragment. |
| Collision Energy (CE) | 25-35 eV | 25-35 eV | Optimize by infusing the standard and ramping the collision energy. |
| Declustering Potential (DP) | 60-80 V | 60-80 V | Optimize to improve desolvation and reduce adduct formation. |
| Capillary Voltage | 3.0-4.5 kV | 3.0-4.5 kV | Adjust for a stable and robust spray. |
| Source Temperature | 350-500 °C | 350-500 °C | Optimize for efficient desolvation. |
| Nebulizer Gas | Instrument Dependent | Instrument Dependent | Adjust to achieve a fine, stable spray. |
| Drying Gas | Instrument Dependent | Instrument Dependent | Optimize flow and temperature for efficient solvent evaporation. |
Troubleshooting Workflow for MS Parameter Optimization:
Q5: Can my chromatographic conditions be the cause of the poor signal?
Yes, suboptimal chromatography can lead to poor peak shape, ion suppression, and consequently, low signal intensity.
Key Chromatographic Factors:
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Column Choice: A C18 reversed-phase column is commonly used for Etoposide analysis.[4][5]
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Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid). The acidic modifier aids in protonation for positive ESI.
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Gradient Elution: A gradient elution is often employed to ensure good peak shape and separation from matrix components.
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Flow Rate: The flow rate should be appropriate for your column dimensions and LC system.
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Column Temperature: Maintaining a consistent and elevated column temperature (e.g., 40°C) can improve peak shape and reproducibility.[6]
Troubleshooting Actions:
-
Peak Shape: If you observe broad or tailing peaks, consider adjusting the mobile phase composition, gradient slope, or column temperature.
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Ion Suppression: If the signal for this compound is suppressed when analyzing samples compared to a neat standard, co-eluting matrix components may be the cause. Adjusting the chromatographic gradient to better separate this compound from the matrix interferences can improve the signal.
Q6: I've checked my system, solutions, and methods, but the signal is still low, especially in biological samples. What should I do?
If the issue persists, particularly in complex matrices like plasma or tissue homogenates, your sample preparation method may need refinement to reduce matrix effects.
Common Sample Preparation Techniques for Etoposide:
| Technique | Description | Advantages | Disadvantages |
| Protein Precipitation (PPT) | A simple method where a solvent like acetonitrile or methanol is added to precipitate proteins. | Fast and easy. | Can result in "dirty" extracts with significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Etoposide is extracted from the aqueous sample into an immiscible organic solvent (e.g., methyl tert-butyl ether, chloroform). | Provides a cleaner extract than PPT. | More time-consuming and requires solvent optimization. |
| Solid-Phase Extraction (SPE) | The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a different solvent. | Can provide the cleanest extracts and reduce matrix effects significantly. | More complex method development and can be more expensive. |
Troubleshooting Sample Preparation:
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If you are using protein precipitation and suspect ion suppression, consider switching to liquid-liquid extraction or solid-phase extraction for a cleaner sample.
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Ensure that the pH of your sample and extraction solvents is optimized for the recovery of Etoposide.
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Perform a recovery experiment to determine if your extraction method is efficiently recovering this compound from the matrix.
Detailed Experimental Protocols
Protocol 1: Stock and Working Solution Preparation for this compound
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Stock Solution (e.g., 1 mg/mL):
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Accurately weigh a suitable amount of this compound neat material.
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Dissolve in a minimal amount of DMSO.
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Bring to the final volume with methanol or acetonitrile in a Class A volumetric flask.
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Store in an amber glass vial at -20°C or -80°C.
-
-
Working Solutions:
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Prepare serial dilutions of the stock solution using a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve the desired concentrations for your calibration curve and quality control samples.
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Prepare fresh working solutions daily.
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Protocol 2: Sample Preparation using Liquid-Liquid Extraction from Plasma
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Pipette 100 µL of plasma sample into a 1.5 mL polypropylene microcentrifuge tube.
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Add 20 µL of this compound working solution (as internal standard).
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Vortex for 10 seconds.
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Add 500 µL of methyl tert-butyl ether (MTBE).
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Vortex for 2 minutes.
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Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: Representative LC-MS/MS Method
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[6]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 30% B
-
3.1-4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.[6]
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Etoposide: 589.2 -> 229.1
-
This compound: 592.2 -> 232.1
-
Visualization of Key Relationships
Etoposide Fragmentation Pathway
The fragmentation of Etoposide in the mass spectrometer is crucial for selecting the correct MRM transition. The diagram below illustrates the proposed fragmentation leading to the commonly monitored product ion.
By following the structured troubleshooting steps and utilizing the provided protocols and reference data, you should be able to systematically identify and resolve the cause of poor signal intensity for this compound in your experiments. If the problem persists after exhausting these steps, consulting your instrument manufacturer's technical support is recommended.
References
- 1. mdpi.com [mdpi.com]
- 2. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 4. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic exchange in Etoposide-d3 samples
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of Etoposide-d3 to prevent isotopic exchange and ensure data integrity.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard in analytical experiments.
Issue 1: Inconsistent or inaccurate quantification of Etoposide.
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Question: My calibration curve for Etoposide is non-linear, or I'm observing high variability between replicate sample analyses. Could isotopic exchange of this compound be the cause?
-
Answer: While isotopic exchange of the trideuteromethoxy group in this compound is generally unlikely under standard analytical conditions, it's a possibility that should be investigated, especially if samples are subjected to harsh conditions. The C-D bond is stronger than the C-H bond, making the deuterium labels on the methoxy group relatively stable. However, extreme pH, high temperatures, or prolonged storage in protic solvents could potentially lead to a slow exchange.
Troubleshooting Steps:
-
Evaluate Sample Handling and Storage: Review your experimental workflow. Are your samples exposed to strong acids or bases for extended periods? Are they stored at elevated temperatures? The stability of Etoposide itself is known to be affected by pH, with optimal stability between pH 4 and 5.[1]
-
Solvent Selection: The choice of solvent for stock solutions and sample preparation is critical. While this compound is soluble in methanol, prolonged storage in protic solvents like methanol or water could be a contributing factor to exchange over long periods.[2] Aprotic solvents are generally preferred for long-term storage of deuterated standards.
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Perform a Stability Study: To definitively determine if isotopic exchange is occurring under your specific experimental conditions, a stability study is recommended. A detailed protocol for this is provided in the "Experimental Protocols" section.
-
Issue 2: Observing a peak at the mass of unlabeled Etoposide in my this compound standard.
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Question: When I analyze my this compound standard by mass spectrometry, I see a small peak corresponding to unlabeled Etoposide. Does this indicate isotopic exchange?
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Answer: The presence of a small amount of unlabeled Etoposide in a deuterated standard is not uncommon and can be due to two main reasons:
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Incomplete Deuteration: The synthesis of deuterated compounds may not be 100% efficient, resulting in a small percentage of the unlabeled analyte.
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Isotopic Exchange: As discussed, while less likely for the trideuteromethoxy group, exchange can occur under certain conditions.
Troubleshooting Steps:
-
Check the Certificate of Analysis (CoA): The CoA for your this compound standard should specify the isotopic purity. This will tell you the expected percentage of the deuterated form versus any unlabeled or partially labeled forms.
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Conduct a Solvent Stability Test: Prepare a solution of this compound in your analytical solvent and analyze it at different time points (e.g., 0, 4, 8, 24 hours) while keeping it under the same conditions as your samples (e.g., in the autosampler). If the peak corresponding to unlabeled Etoposide increases over time, this would suggest that isotopic exchange is occurring.
-
Frequently Asked Questions (FAQs)
Q1: Where are the deuterium labels located in this compound?
A1: The three deuterium atoms in this compound are located on the methoxy group attached to the phenolic ring of the etoposide molecule. This is generally considered a stable position for deuterium labels and not prone to easy back-exchange.
Q2: What are the ideal storage conditions for this compound stock solutions?
A2: For long-term stability, this compound stock solutions should be stored at -20°C or colder in a tightly sealed container.[2] It is recommended to prepare stock solutions in an aprotic solvent such as anhydrous acetonitrile or DMF. If a protic solvent like methanol must be used, prepare smaller aliquots to minimize freeze-thaw cycles and the potential for moisture introduction.
Q3: Can I use this compound in experiments with varying pH?
A3: Caution should be exercised when using this compound in experiments involving a wide pH range. While the trideuteromethoxy group is relatively stable, extreme pH values (highly acidic or highly basic) can catalyze hydrogen-deuterium exchange over time.[3][4] The stability of the parent Etoposide molecule is also pH-dependent, with an optimal pH range of 4-5.[1] It is crucial to evaluate the stability of this compound under your specific pH conditions.
Q4: How can I monitor for isotopic exchange?
A4: The most effective way to monitor for isotopic exchange is by using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
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Mass Spectrometry: By analyzing your this compound standard over time, you can monitor the ion chromatograms for the masses corresponding to this compound (M+3) and unlabeled Etoposide (M). An increase in the M peak relative to the M+3 peak would indicate isotopic exchange.
-
NMR Spectroscopy: ¹H NMR can be used to detect the appearance of a signal for the methoxy protons, which would indicate back-exchange of deuterium for hydrogen.
Data Presentation
Table 1: Recommended Solvents for this compound Solutions
| Solvent Type | Recommended for Stock Solutions | Recommended for Working Solutions | Rationale |
| Aprotic | Yes (e.g., Acetonitrile, DMF) | Yes | Minimizes the source of exchangeable protons, enhancing long-term stability. |
| Protic | With caution (e.g., Methanol) | Yes (for short-term use) | Can be a source of protons for exchange over extended periods. Prepare fresh working solutions. |
| Aqueous Buffers | Not Recommended | With caution (pH 4-5) | Etoposide has limited aqueous stability. If necessary, use freshly prepared solutions within the optimal pH range of 4-5.[1] |
Table 2: Influence of Experimental Conditions on Isotopic Stability
| Condition | Risk of Isotopic Exchange | Recommendation |
| pH | Increased at extremes (<3 or >8) | Maintain pH as close to neutral as possible, or within the optimal range for Etoposide stability (pH 4-5).[1][3][4] |
| Temperature | Increased at higher temperatures | Store solutions at low temperatures (-20°C or below) and minimize time at room temperature or in a heated autosampler. |
| Solvent | Higher in protic solvents (e.g., water, methanol) | Use aprotic solvents for stock solutions. Prepare working solutions in the final mobile phase fresh daily. |
| Light Exposure | Minimal direct effect on exchange | Store solutions protected from light to prevent photodegradation of the parent molecule. |
Experimental Protocols
Protocol 1: Assessing the Isotopic Stability of this compound by LC-MS
This protocol outlines a method to evaluate the stability of the deuterium labels on this compound under specific experimental conditions.
-
Preparation of Stability Samples:
-
Prepare a solution of this compound in the solvent system (e.g., mobile phase, sample diluent) to be tested at a concentration typical for your analytical assay.
-
Divide the solution into several aliquots in autosampler vials.
-
-
Time-Point Analysis:
-
Analyze one aliquot immediately (T=0) using your LC-MS method.
-
Store the remaining aliquots under the conditions you wish to test (e.g., room temperature, 4°C, in the autosampler at a specific temperature).
-
Analyze the aliquots at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
-
Data Analysis:
-
For each time point, determine the peak areas for the ion transitions of both this compound and unlabeled Etoposide.
-
Calculate the ratio of the peak area of unlabeled Etoposide to the peak area of this compound.
-
An increase in this ratio over time indicates that isotopic exchange is occurring.
-
Visualizations
Caption: Workflow for assessing the isotopic stability of this compound.
Caption: Troubleshooting logic for suspected isotopic exchange.
References
- 1. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Etoposide-d3 stability issues in long-term storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of Etoposide-d3 during long-term storage. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in long-term storage?
A1: The primary stability concerns for this compound, similar to its non-deuterated counterpart etoposide, are chemical degradation and physical instability. The main issues include:
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Precipitation: this compound is poorly soluble in aqueous solutions, and precipitation is a common issue, particularly at concentrations above 0.4 mg/mL.[1][2][3][4][5][6][7][8] This is influenced by concentration, solvent, and temperature.
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Isomerization: The active trans-etoposide can convert to the inactive cis-etoposide, especially under non-optimal pH conditions.[9]
-
Chemical Degradation: Degradation can be accelerated by exposure to alkaline or acidic conditions, as well as strong oxidizing agents.[2][5]
Q2: How does deuterium labeling in this compound affect its stability compared to etoposide?
A2: While specific long-term stability studies on this compound are not extensively published, the principles of isotopic labeling suggest that the replacement of hydrogen with deuterium can lead to a stronger C-D bond compared to a C-H bond. This "kinetic isotope effect" can sometimes result in slower metabolic degradation and potentially increased chemical stability. However, for practical purposes of storage and handling, the stability of this compound should be considered comparable to that of etoposide.
Q3: What are the recommended long-term storage conditions for solid this compound?
A3: Solid this compound should be stored in a well-sealed container, protected from light, in a cool, dry, and well-ventilated place.[10][11] For long-term storage, it is advisable to store it at room temperature (15-30°C).[12]
Q4: I have prepared a stock solution of this compound. How should I store it and for how long?
A4: The stability of this compound solutions is highly dependent on the solvent, concentration, and storage temperature.
-
Solvent: 5% dextrose (D5W) is generally a better solvent for long-term stability compared to 0.9% sodium chloride (saline), as it reduces the risk of precipitation.[1][3][5][8]
-
Concentration: Lower concentrations (≤ 0.4 mg/mL) are generally more stable and less prone to precipitation.[1][2][5][7] Paradoxically, some studies have shown that very high concentrations (≥ 10 mg/mL) can also be more stable than intermediate concentrations.[3][6]
-
Temperature: Room temperature (around 25°C) is often recommended for diluted solutions, as refrigeration can increase the risk of precipitation.[2][3][5][8]
Troubleshooting Guide
Issue 1: I observed precipitation in my this compound solution upon storage.
-
Possible Cause 1: High Concentration.
-
Troubleshooting: Etoposide solutions at concentrations between 1.00 and 8.00 mg/mL in 0.9% NaCl are particularly prone to precipitation.[3][6] If possible, prepare a more diluted stock solution (e.g., ≤ 0.4 mg/mL). If a high concentration is necessary, consider if concentrations above 10 mg/mL might be more stable, though this should be validated for your specific application.[3][6]
-
-
Possible Cause 2: Inappropriate Solvent.
-
Possible Cause 3: Low Storage Temperature.
Issue 2: My experimental results are inconsistent, suggesting degradation of this compound.
-
Possible Cause 1: pH of the solution is not optimal.
-
Possible Cause 2: Long incubation times at physiological conditions.
-
Troubleshooting: Under in vitro culture conditions (pH 7.4 and 37°C), etoposide can degrade relatively quickly, with a half-life of about 2 days for the isomerization to cis-etoposide.[9] For long-term experiments, consider this degradation rate and refresh the medium with freshly prepared this compound solution periodically.
-
Data Presentation
Table 1: Stability of Etoposide Solutions in 0.9% Sodium Chloride (NS) at Room Temperature (24°C) and Refrigerated (4°C)
| Concentration (mg/mL) | Storage Temperature | Time to Lose >10% of Initial Concentration | Observation |
| 0.20 - 0.50 | 24°C or 4°C | > 24 hours | Stable for at least 24 hours.[3][6] |
| 1.00 - 8.00 | 24°C or 4°C | < 24 hours | Precipitates within hours to 2 days.[3][6] |
| 9.50 and above | 24°C or 4°C | > 7 days | More stable than intermediate concentrations.[3][6] |
Table 2: Stability of Etoposide Solutions in 5% Dextrose (D5W) at Room Temperature (25°C)
| Concentration (mg/mL) | Storage Temperature | Duration of Stability (>90% initial concentration) |
| 0.38, 0.74, 1.26 | 25°C | 61 days[5][8] |
| 1.75 | 25°C | 28 days[5][8] |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability-Indicating Method
This protocol is designed to generate potential degradation products of this compound to ensure the analytical method used for stability testing can distinguish the intact drug from its degradants.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Acidic Degradation: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[2]
-
Alkaline Degradation: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.[2]
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.[2]
-
Thermal Degradation: Incubate the solid this compound at 60°C for 24 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analysis: Analyze the stressed samples along with an unstressed control sample by a suitable analytical method, such as HPLC-UV or LC-MS. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.
Protocol 2: Long-Term Stability Study of this compound Solution
-
Preparation of Stability Samples: Prepare solutions of this compound at the desired concentrations in the chosen solvent(s) (e.g., 0.9% NaCl and 5% D5W). Aliquot the solutions into appropriate, sealed containers for each time point.
-
Storage: Store the samples under the desired long-term storage conditions (e.g., room temperature and refrigerated). Protect from light.
-
Time Points: Analyze the samples at predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days).
-
Analysis: At each time point, visually inspect the samples for any signs of precipitation or color change. Analyze the concentration of this compound using a validated stability-indicating analytical method (e.g., HPLC-UV or LC-MS).
-
Data Evaluation: The stability is typically defined as the time point at which the concentration of this compound remains within 90-110% of the initial concentration, with no significant increase in degradation products and no observed precipitation.
Visualizations
Caption: this compound mechanism of action.
Caption: Troubleshooting workflow for precipitation.
Caption: Experimental workflow for stability testing.
References
- 1. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjhp-online.ca [cjhp-online.ca]
- 7. Stability of etoposide solutions in disposable infusion devices for day hospital cancer practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. getwelloncology.com [getwelloncology.com]
How to resolve chromatographic peak splitting for Etoposide-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving chromatographic peak splitting issues encountered during the analysis of Etoposide-d3.
Troubleshooting Guide: Resolving Peak Splitting for this compound
Peak splitting for this compound, often used as an internal standard, can compromise the accuracy and precision of analytical results. This guide provides a systematic approach to diagnosing and resolving this common chromatographic issue.
Q1: Why is my this compound peak splitting while my Etoposide peak looks fine?
When only the deuterated internal standard peak is splitting, the issue is often related to the inherent properties of the deuterated compound or its specific concentration.
Answer: The most probable causes are the chromatographic isotope effect or issues related to sample preparation .
-
Chromatographic Deuterium Isotope Effect (CDE): The substitution of hydrogen with deuterium can lead to slight differences in the physicochemical properties of this compound compared to Etoposide. Specifically, the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond. In reversed-phase chromatography, this can result in this compound having a slightly shorter retention time than Etoposide. If the resolution between the two is not sufficient, it can manifest as a split or shoulder peak for the this compound.
-
Sample Solvent/Diluent Mismatch: If this compound is prepared in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting. This is a common issue for early eluting peaks.
-
High Concentration of Internal Standard: Injecting a very high concentration of this compound can lead to column overload for the internal standard, resulting in peak fronting or splitting, even if the analyte (Etoposide) concentration is within the linear range.
Recommended Solutions:
-
Optimize Chromatographic Selectivity: Adjust the mobile phase composition (e.g., organic modifier percentage, pH) or the gradient slope to improve the separation between Etoposide and this compound. Even a small increase in resolution can resolve the apparent splitting.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve and inject this compound in the initial mobile phase or a solvent that is weaker than the mobile phase.
-
Reduce Internal Standard Concentration: Lower the concentration of the this compound spiking solution to a level that is appropriate for the analytical range of Etoposide and avoids detector saturation.
Q2: All peaks in my chromatogram, including this compound, are splitting. What is the likely cause?
When all peaks in a chromatogram exhibit splitting, the problem is almost always located upstream of the analytical column, affecting the entire sample band.
Answer: The most common culprits are a blocked column inlet frit , a void in the column packing material , or an injector malfunction .
-
Blocked Inlet Frit: Particulate matter from the sample, mobile phase, or system wear can accumulate on the inlet frit of the column. This blockage disrupts the uniform flow of the sample onto the column, causing the sample band to split.
-
Column Void: A void or channel at the head of the column can form due to improper packing or harsh operating conditions (e.g., pressure shocks). This void causes a portion of the sample to travel faster than the rest, resulting in a split peak.
-
Injector Issues: A malfunctioning injector, such as a partially clogged needle or a faulty valve, can deliver the sample to the column in two or more slugs, leading to split peaks for all analytes.
Recommended Solutions:
-
Backflush the Column: If the column chemistry allows, reverse the column and flush it with an appropriate solvent to dislodge particulates from the inlet frit.
-
Replace the Column Frit: If backflushing is unsuccessful, the inlet frit may need to be replaced.
-
Replace the Column: If a column void is suspected, the column will likely need to be replaced as this is not typically repairable.
-
Inspect and Maintain the Injector: Check the injector needle for blockages and ensure the injection valve is functioning correctly. Refer to your instrument's manual for maintenance procedures.
Frequently Asked Questions (FAQs)
Q: Could the stability of this compound be causing peak splitting?
A: Yes, on-column degradation of this compound can be a cause of peak splitting. Etoposide is known to be susceptible to degradation, particularly at non-optimal pH values.[1][2] If this compound degrades on the column, the degradation product may appear as a small, closely eluting peak, which can look like peak splitting. Ensure the mobile phase pH is maintained within a stable range for Etoposide (typically pH 3-5) to minimize this risk.
Q: Can the mobile phase pH affect the peak shape of this compound?
A: Absolutely. The pH of the mobile phase can significantly impact the peak shape of ionizable compounds like Etoposide.[3] Inconsistent or inappropriate mobile phase pH can lead to peak tailing, fronting, or splitting. It is crucial to use a buffer in the mobile phase to maintain a consistent pH throughout the analysis.
Q: I'm using a guard column. Could that be the source of the peak splitting?
A: Yes, a contaminated or failing guard column can cause the same peak splitting issues as a problematic analytical column. If you are using a guard column, try removing it from the flow path and performing an injection. If the peak splitting is resolved, the guard column should be replaced.
Q: How can I confirm if the peak splitting is due to two closely eluting compounds (like Etoposide and this compound) or a column problem?
A: A simple way to investigate this is to inject a smaller volume of your sample. If the split peak resolves into two distinct, smaller peaks, it is likely due to the co-elution of two different components.[3] If the peak shape remains split but is simply smaller, the issue is more likely related to a column or system problem.
Experimental Protocols
Protocol 1: Standard HPLC Method for Etoposide Analysis
This protocol provides a starting point for the analysis of Etoposide and can be adapted for this compound.
-
Instrumentation: High-Performance Liquid Chromatograph with UV or Mass Spectrometric detection.
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start at 30% B, increase to 90% B over 10 minutes. Hold at 90% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 285 nm or appropriate mass transition for MS detection.
-
Sample Preparation: Dissolve Etoposide and this compound standards in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).
Data Presentation
The following table summarizes typical starting conditions for HPLC analysis of Etoposide, which can be optimized to resolve peak splitting for this compound.
| Parameter | Recommended Starting Condition | Potential Adjustment for Peak Splitting |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Try a column with a different C18 phase or a phenyl-hexyl phase for alternative selectivity. |
| Mobile Phase A | Water with 0.1% Formic Acid | Adjust pH with acetate or phosphate buffer (pH 3-5). |
| Mobile Phase B | Acetonitrile | Try methanol as the organic modifier. |
| Gradient Slope | 6% B/min | Decrease the gradient slope to improve resolution. |
| Flow Rate | 1.0 mL/min | Decrease the flow rate to increase efficiency and resolution. |
| Temperature | 30 °C | Increase or decrease temperature to alter selectivity. |
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing the cause of peak splitting for this compound.
Caption: A flowchart for diagnosing the causes of peak splitting for this compound.
References
- 1. Stability-indicating high-performance liquid chromatography of etoposide at various pH conditions using a reversed-phase octyl column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
Technical Support Center: Etoposide-d3 Recovery from Biological Samples
Welcome to the technical support center for the efficient recovery of Etoposide-d3 from biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in bioanalytical studies?
This compound is a deuterated form of Etoposide, a widely used anti-cancer drug. In quantitative bioanalysis, this compound serves as an internal standard (IS). Because its chemical and physical properties are nearly identical to Etoposide, it behaves similarly during sample preparation and analysis. The slight mass difference allows it to be distinguished from the non-labeled drug by a mass spectrometer. Using a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in extraction recovery and matrix effects, which can lead to more accurate and precise quantification of Etoposide in biological samples.[1][2][3]
Q2: Which extraction method is better for this compound recovery: Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE)?
Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective methods for extracting Etoposide and its deuterated internal standard from biological matrices.[1][2][4] The choice between them often depends on the specific requirements of the assay, the sample matrix, and the available resources.
-
LLE is a classic technique that is often simple and cost-effective. It can provide clean extracts, but may require larger volumes of organic solvents and can be more labor-intensive.
-
SPE can offer higher selectivity and recovery, with the potential for automation for high-throughput applications. However, it requires method development to select the appropriate sorbent and optimize the wash and elution steps.[5][6]
Q3: What are the common causes of low recovery for this compound?
Low recovery of this compound can stem from several factors during the extraction process:
-
Incomplete elution from the SPE sorbent: The elution solvent may not be strong enough to desorb the analyte completely.
-
Analyte breakthrough during sample loading or washing: The sample loading flow rate might be too high, or the wash solvent could be too strong, causing the analyte to be washed away.[5][7][8]
-
Poor partitioning in LLE: The choice of extraction solvent and the pH of the aqueous phase are critical for efficient partitioning of this compound into the organic phase.
-
Precipitation of Etoposide: Etoposide has limited solubility in aqueous solutions and can precipitate, especially at higher concentrations.[9][10][11]
-
Adsorption to labware: Etoposide, being a somewhat lipophilic compound, can adsorb to plastic surfaces. Using silanized glassware or polypropylene tubes can help minimize this issue.
-
Degradation: Etoposide can be unstable under certain conditions, such as exposure to high pH (above 8) or multiple freeze-thaw cycles.[12][13]
Q4: How can matrix effects impact the quantification of this compound?
Matrix effects occur when co-eluting endogenous components from the biological sample either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source.[14][15][16] This can lead to inaccurate quantification. While this compound is used to compensate for these effects, significant and variable matrix effects can still impact the reliability of the results.[3] Proper sample cleanup through optimized extraction protocols is the best way to minimize matrix effects.
Troubleshooting Guides
Low Recovery of this compound
| Symptom | Potential Cause | Recommended Solution |
| Low signal for both Etoposide and this compound | General Extraction Problem | Review the entire extraction protocol. Ensure correct solvent volumes, pH adjustments, and centrifugation/evaporation steps are being followed. Prepare a fresh set of reagents and standards. |
| Precipitation of Analyte | Etoposide concentrations should not exceed 0.4 mg/mL in aqueous solutions to avoid precipitation.[9][10][11][13] If high concentrations are expected, consider diluting the sample. | |
| Analyte Degradation | Avoid exposing samples to pH above 8.[13] Minimize freeze-thaw cycles; one study noted slight degradation after the third cycle.[12] | |
| Low this compound signal, but Etoposide signal is acceptable (or vice-versa) | Error in Spiking | Verify the concentration and volume of the internal standard added to each sample. Ensure the IS is added at the very beginning of the sample preparation to account for all extraction steps. |
| Contamination | Check for any cross-contamination between samples or from external sources. | |
| Analyte lost during SPE wash step | Wash solvent is too strong | Decrease the percentage of organic solvent in the wash solution. Test the collected wash fraction to confirm the presence of the analyte.[7][8] |
| Analyte not eluting from SPE cartridge | Elution solvent is too weak | Increase the strength of the elution solvent (e.g., higher percentage of organic solvent). Ensure the pH of the elution solvent is appropriate to neutralize any ionic interactions between the analyte and the sorbent.[5][8] |
| Insufficient elution volume | Increase the volume of the elution solvent and consider a two-step elution to ensure complete recovery.[5] | |
| Low recovery in LLE | Incorrect solvent or pH | Optimize the extraction solvent based on the polarity of Etoposide. Adjust the pH of the sample to ensure Etoposide is in a neutral, more organic-soluble state. |
| Insufficient mixing/vortexing | Ensure thorough mixing of the aqueous and organic phases to facilitate efficient partitioning. | |
| Emulsion formation | Centrifuge at a higher speed or for a longer duration to break the emulsion. The addition of salt to the aqueous phase can also help. |
Poor Reproducibility
| Symptom | Potential Cause | Recommended Solution |
| High variability between replicate samples | Inconsistent sample processing | Ensure all samples are treated identically. Use calibrated pipettes and consistent timing for each step. For SPE, ensure a consistent flow rate during loading, washing, and elution.[5] |
| SPE cartridge bed drying out | Do not allow the SPE sorbent to dry out between the conditioning, equilibration, and sample loading steps.[5][8] | |
| Variable matrix effects | Improve the sample cleanup procedure to remove interfering substances. A stable isotope-labeled internal standard like this compound is essential to compensate for inter-sample variations in matrix effects.[3] | |
| Inconsistent final volume | Be precise when evaporating the solvent and reconstituting the sample. Ensure the reconstitution solvent is added accurately and the sample is vortexed thoroughly to redissolve the analyte completely. |
Experimental Protocols
Liquid-Liquid Extraction (LLE) Protocol for this compound from Plasma
This is a generalized protocol and may require optimization.
-
Sample Preparation:
-
To 100 µL of plasma sample in a polypropylene tube, add the this compound internal standard.
-
-
Extraction:
-
Add 500 µL of Methyl Tert-Butyl Ether (MTBE) as the extraction solvent.[1]
-
Vortex for 5 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., a mixture of acetonitrile and water with 0.1% formic acid).[2]
-
Vortex to ensure the analyte is fully dissolved.
-
-
Analysis:
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE) Protocol for this compound from Urine
This is a generalized protocol using a reverse-phase SPE cartridge and may require optimization.
-
Sample Pre-treatment:
-
To 1 mL of urine, add the this compound internal standard.
-
Adjust the pH of the sample if necessary to ensure the analyte is retained on the sorbent.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge (e.g., C18) by passing 1 mL of methanol followed by 1 mL of water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (e.g., 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Quantitative Data Summary
| Extraction Method | Biological Matrix | Analyte | Reported Recovery (%) | Internal Standard Used | Reference |
| Liquid-Liquid Extraction (DCM:MTBE 1:1) | Mouse Plasma & Tissues | Etoposide | 62.07% - 105.46% | This compound | [2] |
| Liquid-Liquid Extraction (Chloroform) | Human Serum & Plasma | Etoposide | Not explicitly stated, but method was successful | Not specified | [4] |
| Liquid-Liquid Extraction (MTBE) | Human Plasma | Etoposide | Not explicitly stated, but method was validated | This compound | [1] |
| Electrochemical Sensor (Dilution) | Human Serum | Etoposide | 96% - 97.7% | Not applicable | [17] |
| Electrochemical Sensor (Dilution) | Human Urine | Etoposide | 84.6% - 103.88% | Not applicable | [17] |
Note: Recovery data for this compound is often not reported separately as it is used as an internal standard to normalize the recovery of the target analyte, Etoposide.
Visualizations
Caption: General experimental workflow for the extraction of this compound from biological samples.
Caption: A logical workflow for troubleshooting low recovery of this compound during SPE.
References
- 1. medpace.co.jp [medpace.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. lcms.labrulez.com [lcms.labrulez.com]
- 7. youtube.com [youtube.com]
- 8. SPE Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical and physical stability of etoposide and teniposide in commonly used infusion fluids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. labeling.pfizer.com [labeling.pfizer.com]
- 14. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Etoposide-d3 LC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression for Etoposide-d3 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound signal?
A1: Ion suppression is a phenomenon in LC-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting matrix components from the sample (e.g., plasma, urine). This leads to a decreased signal intensity, which can negatively impact the sensitivity, accuracy, and precision of your assay. The matrix components compete with this compound for the available charge in the ion source, leading to a lower-than-expected signal.
Q2: Why is this compound used as an internal standard?
A2: this compound is a stable isotope-labeled (SIL) internal standard. It is chemically and physically almost identical to etoposide, the analyte of interest. This means it will behave very similarly during sample preparation, chromatography, and ionization. By adding a known amount of this compound to your samples, you can normalize the signal of etoposide. Any ion suppression that affects etoposide will also affect this compound to a similar degree. Therefore, the ratio of the analyte signal to the internal standard signal should remain constant, allowing for accurate quantification even in the presence of matrix effects.
Q3: What are the common sources of ion suppression for this compound?
A3: Common sources of ion suppression in biological matrices include:
-
Phospholipids: Abundant in plasma and serum, they are notorious for causing ion suppression in reversed-phase chromatography.
-
Salts and Buffers: Non-volatile salts from buffers or the sample itself can build up in the ion source and interfere with ionization.
-
Endogenous Metabolites: Other small molecules present in the biological sample can co-elute with this compound and compete for ionization.
-
Formulation Excipients: If analyzing samples from preclinical or clinical studies, excipients from the drug formulation can also cause significant ion suppression.
Q4: How can I determine if my this compound signal is being suppressed?
A4: A common method is the post-column infusion experiment. A solution of this compound is continuously infused into the MS while a blank, extracted matrix sample is injected onto the LC column. A dip in the baseline signal at the retention time of this compound indicates the presence of co-eluting, suppressing components from the matrix.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your this compound LC-MS experiments.
Problem 1: High variability in this compound signal intensity across a batch of samples.
-
Possible Cause: Inconsistent matrix effects between samples.
-
Solution:
-
Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing phospholipids and other interferences than protein precipitation (PPT).
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the regions of ion suppression. A longer gradient or a different stationary phase can improve resolution.
-
Matrix-Matched Calibrants: Prepare your calibration standards and quality controls in the same biological matrix as your study samples to compensate for consistent matrix effects.
-
Problem 2: The retention time of this compound is shifting.
-
Possible Cause:
-
Changes in mobile phase composition.
-
Column degradation or contamination.
-
Fluctuations in column temperature.
-
Leaks in the LC system.
-
-
Solution:
-
Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of your mobile phases.
-
Column Equilibration: Adequately equilibrate the column between injections and at the start of a new batch.
-
Use a Guard Column: A guard column can help protect your analytical column from contamination.
-
System Maintenance: Regularly check for leaks and ensure the column oven is maintaining a stable temperature.
-
Problem 3: Low this compound signal intensity even in clean samples.
-
Possible Cause:
-
Suboptimal ionization source parameters.
-
Incorrect mobile phase pH or additives.
-
Degradation of the this compound standard.
-
-
Solution:
-
Optimize Source Conditions: Tune the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for this compound.
-
Mobile Phase pH: Ensure the mobile phase pH is suitable for the ionization of etoposide (positive or negative mode). Formic acid or ammonium formate are common additives that can improve ionization efficiency.
-
Check Standard Integrity: Verify the concentration and purity of your this compound stock solution.
-
Quantitative Data Summary
| Sample Preparation Technique | Analyte Recovery | Phospholipid Removal | Reduction in Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Good to Excellent | Poor | Low to Moderate | High |
| Liquid-Liquid Extraction (LLE) | Moderate to Good | Good | Moderate to High | Low to Moderate |
| Solid-Phase Extraction (SPE) | Good to Excellent | Excellent | High | Moderate |
Experimental Protocol: Liquid-Liquid Extraction for Etoposide and this compound from Plasma
This protocol is adapted from a validated LC-MS/MS method for the simultaneous determination of etoposide and paclitaxel in mouse plasma and tissues.[1]
1. Materials:
-
Human plasma (or other biological matrix)
-
Etoposide and this compound stock solutions
-
Methyl tert-butyl ether (MTBE)
-
Dichloromethane (DCM)
-
Acetonitrile
-
Formic acid
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
2. Sample Preparation:
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Add 500 µL of an extraction solvent mixture of DCM:MTBE (1:1, v/v).
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions (Example):
-
LC Column: C18 column (e.g., 100 mm x 2.1 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate etoposide from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Etoposide: Q1 -> Q3 (e.g., m/z 589.2 -> 401.1)
-
This compound: Q1 -> Q3 (e.g., m/z 592.2 -> 404.1)
-
Visualizations
Caption: Troubleshooting workflow for addressing ion suppression.
Caption: Comparison of common sample preparation techniques.
References
Adjusting mass spectrometer parameters for Etoposide-d3 detection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analysis of Etoposide-d3 using mass spectrometry. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions for Etoposide and this compound in positive ion mode electrospray ionization (ESI+)?
A1: In positive ion mode ESI, Etoposide typically forms a protonated molecule [M+H]⁺. Given the molecular weight of Etoposide is approximately 588.56 g/mol , the expected precursor ion is m/z 589. This compound has a molecular weight of approximately 591.58 g/mol , therefore its expected precursor ion is m/z 592.
Q2: What are the common product ions for Etoposide and this compound for Multiple Reaction Monitoring (MRM)?
A2: A common fragmentation of Etoposide involves the cleavage of the glycosidic bond. A major product ion observed for Etoposide is m/z 229. Since the deuterium labels in this compound are on the ethylidene acetal group, which is part of the glycosidic moiety that is cleaved, the resulting aglycone fragment will have the same mass as that of the unlabeled Etoposide. Therefore, a common product ion for this compound is also m/z 229.
Q3: Why is there a slight shift in retention time between Etoposide and this compound in my LC-MS analysis?
A3: A small retention time shift between an analyte and its deuterated internal standard is a known phenomenon in liquid chromatography, often referred to as the "isotope effect." Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts. This is generally acceptable as long as the peak shapes are good and the two peaks are adequately resolved from any interferences.
Q4: I am observing poor signal intensity for this compound. What are the possible causes?
A4: Poor signal intensity for a deuterated internal standard can be due to several factors:
-
Suboptimal Mass Spectrometer Parameters: The collision energy and declustering potential may not be optimized for the specific transition of this compound.
-
Ion Source Conditions: Inefficient ionization in the ESI source can lead to a weak signal. Ensure the source parameters (e.g., spray voltage, gas flows, temperature) are appropriate.
-
Sample Preparation Issues: Inefficient extraction or the presence of ion-suppressing matrix components in the final extract can significantly reduce signal intensity.
-
Standard Stability: Degradation of the this compound standard solution can lead to a decreased concentration and thus a weaker signal.
Troubleshooting Guides
Issue 1: No or Low Signal for this compound
Symptoms:
-
No peak or a very small peak is observed for the this compound MRM transition.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Mass Spectrometer Settings | 1. Verify that the correct precursor (m/z 592) and product (e.g., m/z 229) ions are entered in the MRM method. 2. Ensure the instrument is in the correct ionization mode (positive ion mode for ESI). 3. Confirm that the collision gas is turned on and the pressure is at the recommended level. |
| Suboptimal Tuning Parameters | 1. Perform a compound optimization/tuning for this compound by infusing a standard solution into the mass spectrometer. 2. Optimize the collision energy (CE) and declustering potential (DP) to maximize the signal for the chosen MRM transition. |
| Sample Preparation Failure | 1. Review the sample preparation protocol for any potential errors. 2. Prepare a fresh this compound standard in a clean solvent and inject it directly to confirm the standard itself is not degraded. 3. Evaluate for matrix effects by comparing the signal of this compound in a clean solution versus a post-extraction spiked blank matrix sample. |
| LC System Issues | 1. Check for leaks in the LC system. 2. Ensure the injection volume is correct and the autosampler is functioning properly. 3. Verify that the mobile phase composition is correct and properly degassed. |
Issue 2: Inconsistent this compound Peak Area
Symptoms:
-
The peak area of this compound varies significantly across a batch of samples, leading to poor precision in the quantification of Etoposide.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Sample Extraction Recovery | 1. Ensure the internal standard is added at the very beginning of the sample preparation process to account for any variability in extraction. 2. Thoroughly vortex or mix samples at each step of the extraction to ensure consistency. |
| Matrix Effects | 1. Matrix components co-eluting with this compound can cause ion suppression or enhancement, leading to signal variability. 2. Optimize the chromatographic separation to better resolve this compound from interfering matrix components. 3. Consider a more rigorous sample clean-up procedure to remove matrix interferences. |
| Autosampler Issues | 1. Check for air bubbles in the syringe or sample loop. 2. Ensure the injection needle is not clogged and is set to the correct depth in the sample vials. |
| H/D Exchange | 1. Deuterium atoms can sometimes exchange with protons from the solvent, especially under acidic or basic conditions. 2. If H/D exchange is suspected, try adjusting the pH of the mobile phase and sample diluent to be closer to neutral. 3. Ensure that the deuterium labels on this compound are on stable positions. |
Mass Spectrometer Parameters
The following table summarizes typical mass spectrometer parameters for the detection of Etoposide and this compound. Note: These values should be considered as a starting point and must be optimized for your specific instrument and experimental conditions.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Declustering Potential (V) |
| Etoposide | 589.2 | 229.1 | 100 | Optimize (25-45) | Optimize (60-100) |
| This compound | 592.2 | 229.1 | 100 | Optimize (25-45) | Optimize (60-100) |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (concentration will depend on the expected analyte concentration range).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 95% B
-
3.0-3.5 min: 95% B
-
3.5-3.6 min: 95% to 20% B
-
3.6-5.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low signal.
Overcoming solubility challenges with Etoposide-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and scientists overcome solubility challenges with Etoposide-d3 during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a deuterated form of Etoposide, a well-known topoisomerase II inhibitor used in cancer research and therapy.[1][2] It is primarily intended for use as an internal standard for the quantification of Etoposide in samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The deuterium labeling provides a distinct mass signature, allowing for accurate measurement of the non-labeled drug.
Q2: What are the general solubility properties of this compound?
A2: this compound, similar to its non-labeled counterpart, is a lipophilic compound that is very slightly soluble in water.[3][4] It is soluble in organic solvents such as methanol, ethanol, chloroform, and Dimethyl Sulfoxide (DMSO).[1][5][6][7] Due to its poor aqueous solubility, dissolving it directly into aqueous buffers or cell culture media is not recommended and often leads to precipitation.[5][8]
Q3: Why is my this compound precipitating in my aqueous buffer or cell culture medium?
A3: Precipitation of this compound in aqueous solutions is a common issue due to its hydrophobic nature.[8] This can be triggered by several factors:
-
High Concentration: The final concentration in the aqueous medium may exceed its solubility limit.[3][9]
-
Improper Dissolution Technique: Direct addition of the solid compound or a highly concentrated organic stock solution to an aqueous medium without proper technique can cause it to immediately precipitate.
-
Temperature Shifts: Changes in temperature, such as moving a solution from room temperature to a 37°C incubator or a 4°C refrigerator, can alter solubility and lead to precipitation.[10]
-
pH Changes: The pH of the medium can influence the solubility of the compound.[11]
-
Interactions with Media Components: this compound may interact with salts, proteins, or other components in complex media, reducing its stability in solution over time.[10]
Troubleshooting Guide
Issue 1: this compound powder is not dissolving.
-
Question: I am trying to dissolve this compound directly in my aqueous buffer (e.g., PBS) or cell culture medium, but it won't go into solution. What should I do?
-
Answer: this compound has very poor solubility in water.[4] You must first dissolve it in an appropriate organic solvent to create a concentrated stock solution. DMSO is a common choice for this purpose.[5]
Issue 2: Immediate precipitation upon dilution of a stock solution.
-
Question: When I add my this compound stock solution (in DMSO) to my cell culture medium, a precipitate forms instantly. How can I prevent this?
-
Answer: This is likely due to the rapid change in solvent polarity. To avoid this, you should dilute the stock solution gradually and with constant mixing. Pre-warming the aqueous medium to the experimental temperature (e.g., 37°C) can also help.[10][12] It is crucial to ensure that the final concentration of the organic solvent (e.g., DMSO) in your medium is low (typically <0.5%) to avoid solvent-induced toxicity and to maintain the solubility of the compound.
Issue 3: Precipitation occurs over time in the incubator.
-
Question: My this compound solution was clear initially, but after a few hours in the incubator, I see a precipitate. What is happening?
-
Answer: This delayed precipitation can be caused by several factors. The compound might be unstable in the complex environment of the cell culture medium over time, or the controlled environment of the incubator (temperature, CO2 levels affecting pH) could be reducing its solubility.[10] It is recommended not to store aqueous solutions of etoposide for more than a day.[5] For longer experiments, consider using specialized formulation strategies to enhance solubility and stability.
Quantitative Data: Solubility of Etoposide
Since this compound is structurally almost identical to Etoposide, the following solubility data for Etoposide can be used as a reliable reference.
| Solvent/System | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [5] |
| Methanol | Soluble | [1][7] |
| Chloroform | Very Soluble | [7] |
| Ethanol | Slightly Soluble | [7] |
| Water | Very Slightly Soluble / Almost Insoluble | [3][4] |
| 1:5 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [5] |
Experimental Protocols & Advanced Strategies
Protocol 1: Preparation of a Standard this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound crystalline solid in a suitable vial.
-
Solvent Addition: Add the appropriate volume of an organic solvent of choice (e.g., DMSO) to achieve a desired stock concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex or gently warm the solution to ensure the compound is completely dissolved. The solution should be clear.
-
Storage: Store the stock solution at -20°C. It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[10]
Protocol 2: Dilution into Aqueous Medium
-
Pre-warm Medium: Pre-warm your aqueous buffer or cell culture medium to the temperature of your experiment (e.g., 37°C).[10]
-
Calculate Dilution: Determine the volume of the stock solution needed to achieve the final desired concentration. Ensure the final DMSO concentration remains below 0.5%.
-
Gradual Addition: Add the stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling.[12] Do not add the aqueous medium to the concentrated stock.
-
Final Check: Visually inspect the final solution for any signs of precipitation before use.
Advanced Strategy: Solubility Enhancement with L-Arginine
For applications requiring higher aqueous concentrations, co-formulation with L-arginine can significantly increase solubility. Studies have shown that a formulation with a 4:10 weight-to-weight ratio of Etoposide to L-arginine can increase the apparent aqueous solubility by approximately 65-fold.[13] This involves co-lyophilizing (freeze-drying) the drug and the excipient to create an amorphous solid dispersion.
Visualizations
Experimental Workflow for Solubilization
Caption: Workflow for preparing and diluting this compound solutions.
Troubleshooting Logic for Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. High concentrated etoposide solutions, additional physical stability data in dextrose 5% - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide | 33419-42-0 [chemicalbook.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. publications.ashp.org [publications.ashp.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing Etoposide Aqueous Solubility and Anticancer Activity with L-Arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of an Analytical Method for Etoposide Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comparative analysis of analytical methods for the quantification of Etoposide, with a focus on the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method using its deuterated analog, Etoposide-d3, as an internal standard. The performance of this method is compared with alternative approaches, supported by experimental data and detailed protocols.
Introduction to Etoposide and the Need for Robust Analytical Methods
Etoposide is a potent anti-cancer agent widely used in the treatment of various malignancies, including lung cancer, testicular cancer, and lymphomas. Its therapeutic efficacy is dependent on achieving optimal plasma concentrations, making the development and validation of sensitive and accurate analytical methods for its quantification a critical aspect of clinical pharmacology and drug development. An ideal analytical method should be specific, accurate, precise, and robust to ensure reliable measurements in complex biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in LC-MS/MS-based bioanalysis as it effectively compensates for variations in sample processing and instrument response.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of three distinct analytical methods for Etoposide quantification: an advanced LC-MS/MS method utilizing this compound as an internal standard, a conventional high-performance liquid chromatography (HPLC) method with Teniposide as an internal standard, and an HPLC method without an internal standard.
Table 1: Performance Characteristics of LC-MS/MS Method with this compound Internal Standard
| Validation Parameter | Plasma | Tissues (Liver, Kidney, Lung, Heart, Spleen, Brain) |
| Linearity Range | 0.5 - 500 ng/mL | 1.0 - 1000 ng/g |
| Correlation Coefficient (r²) | > 0.99[1] | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 1.0 ng/g[1] |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Accuracy (%RE) | Within ±15% | Within ±15% |
Note: Detailed precision and accuracy data were not fully available in the cited literature but were reported to be satisfactory. The values presented are typical acceptance criteria for bioanalytical method validation.
Table 2: Performance Characteristics of HPLC Method with Teniposide Internal Standard
| Validation Parameter | Plasma |
| Linearity Range | 0.010 - 28.0 mg/L |
| Correlation Coefficient (r) | > 0.9944[2] |
| Intra-run Precision (%CV) | < 4.4%[2] |
| Interference | No interference from other anticancer drugs[2] |
Table 3: Performance Characteristics of HPLC Method without Internal Standard
| Validation Parameter | Bulk Drug / Pharmaceutical Formulation |
| Linearity Range | 5 - 65 µg/mL |
| Correlation Coefficient (r²) | > 0.99[3] |
| Limit of Quantification (LOQ) | 1.76 µg/mL[3] |
| Precision (%RSD) | < 5%[3] |
| Accuracy (Recovery %) | 98.7%[3] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
LC-MS/MS Method with this compound Internal Standard
This method is designed for the simultaneous quantification of Etoposide in mouse plasma and various tissues.
1. Sample Preparation (Plasma):
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
2. Sample Preparation (Tissues):
-
Homogenize tissue samples in saline.
-
To 50 µL of tissue homogenate, add 10 µL of this compound internal standard solution.
-
Perform liquid-liquid extraction with 1 mL of a methyl tert-butyl ether-dichloromethane (1:1, v/v) mixture.
-
Vortex and centrifuge.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1200 Series or equivalent.
-
Column: Ultimate XB-C18 (100 mm × 2.1 mm, 3 µm) or equivalent.
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Etoposide: m/z 589.2 → 401.2
-
This compound: m/z 592.2 → 404.2
-
HPLC Method with Teniposide Internal Standard
This method is suitable for the quantification of Etoposide in plasma.
1. Sample Preparation:
-
To 1 mL of plasma, add Teniposide as the internal standard.
-
Extract with 5 mL of chloroform.
-
Vortex and centrifuge.
-
Evaporate the chloroform layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC Conditions:
-
Column: C18 cartridge with a radial-compression separation system.
-
Mobile Phase: 10 mmol/L phosphate solution and methanol (50.7/49.3, v/v), adjusted to pH 3 with phosphoric acid.[2]
-
Flow Rate: 2 mL/min.[2]
-
Detection: Electrochemical detector.[2]
HPLC Method without Internal Standard
This method is validated for the determination of Etoposide in bulk drug and pharmaceutical formulations.
1. Sample Preparation:
-
Dissolve the sample (bulk drug or formulation) in a suitable solvent (e.g., methanol).
-
Dilute with the mobile phase to the desired concentration within the linear range.
2. HPLC Conditions:
-
Column: C18 (250 x 4.6 mm; 5 µm).[3]
-
Mobile Phase: Acetonitrile and 4% acetic acid (70:30).[3]
-
Flow Rate: 2 mL/min.[3]
-
Detection: UV at 285 nm.[3]
Visualizing the Analytical Method Validation Workflow
The following diagrams illustrate the logical workflow of the analytical method validation process, from initial setup to the final assessment of the method's performance.
Caption: A flowchart illustrating the key stages of analytical method validation.
Signaling Pathway of Etoposide's Mechanism of Action
To provide a broader context for the importance of its quantification, the signaling pathway of Etoposide's cytotoxic action is depicted below.
Caption: The mechanism of action of Etoposide, leading to apoptosis.
Conclusion
The choice of an analytical method for Etoposide quantification depends on the specific requirements of the study, including the desired sensitivity, the complexity of the biological matrix, and the available instrumentation. The LC-MS/MS method with this compound as an internal standard offers the highest sensitivity and specificity, making it the preferred choice for pharmacokinetic studies in complex biological matrices like plasma and tissues. While HPLC methods can be suitable for the analysis of bulk drugs or pharmaceutical formulations, the use of a robust internal standard is crucial for achieving accurate and reliable results in bioanalytical applications. This guide provides the necessary data and protocols to assist researchers in selecting and implementing the most appropriate analytical method for their Etoposide quantification needs.
References
- 1. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved assay for etoposide in plasma by radial-compression liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Etoposide Quantification: Etoposide-d3 vs. Alternatives
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the widely used anticancer agent etoposide, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reproducible quantitative results. This guide provides an objective comparison of Etoposide-d3, a stable isotope-labeled (SIL) internal standard, with commonly used structural analog internal standards, supported by experimental data from published literature.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variations that may occur. While SIL internal standards like this compound are often considered the gold standard due to their close physicochemical properties to the analyte, structural analogs such as teniposide and podophyllotoxin have also been employed. This guide will delve into the performance characteristics of these internal standards to aid in the selection of the most suitable option for your specific analytical needs.
Performance Comparison of Internal Standards for Etoposide Quantification
The following table summarizes the performance data of this compound and alternative internal standards based on various analytical methods reported in the literature.
| Internal Standard | Analytical Method | Matrix | Linearity Range | LLOQ/LOD | Accuracy (%) | Precision (%RSD) | Recovery (%) | Reference |
| This compound | LC-MS/MS | Mouse Plasma | - | 0.5 ng/mL (LLOQ) | Satisfactory | Satisfactory | - | [1][2] |
| LC-MS/MS | Mouse Tissues | - | 1 ng/g (LLOQ) | Satisfactory | Satisfactory | - | [1][2] | |
| Teniposide | HPLC-Fluorometry | Plasma, Cells | - | 10 ng/mL (LOD) | - | - | - | [3] |
| Podophyllotoxin | HPLC-Fluorometry | Serum | 0.5 - 20 µg/mL | 0.2 µg/mL (LOD) | - | - | - | [3] |
| Phenacetin | HPLC | Plasma | - | 40 ng/mL (LOQ) | - | - | 91.5 ± 3 | [3] |
LLOQ: Lower Limit of Quantification; LOD: Limit of Detection; RSD: Relative Standard Deviation; - : Data not available in the cited source.
Experimental Methodologies
Below are the detailed experimental protocols for the quantification of etoposide using different internal standards as described in the referenced literature.
Method 1: Etoposide Quantification using this compound as Internal Standard (LC-MS/MS)
This method was developed for the simultaneous determination of etoposide and paclitaxel in mouse plasma and various tissues.[1][2]
-
Sample Preparation: Liquid-liquid extraction was performed on plasma and tissue homogenates using a mixture of methyl tert-butyl ether and dichloromethane (1:1, v/v).
-
Chromatography: Separation was achieved on an Ultimate XB-C18 column (100 × 2.1 mm, 3 μm) with a gradient elution. The total run time was 4 minutes.
-
Mass Spectrometry: Detection was carried out using a mass spectrometer with electrospray ionization (ESI) in the positive mode.
-
Internal Standard: this compound was used as the internal standard for etoposide quantification.
Method 2: Etoposide Quantification using Teniposide as Internal Standard (HPLC with Fluorescence Detection)
This HPLC method was established for the quantification of etoposide and its cis-isomer in plasma and leukemic cells.[3]
-
Sample Preparation: Etoposide and the internal standard, teniposide, were extracted from the biological matrix using chloroform.
-
Chromatography: Isocratic separation was performed on a Spherisorb phenyl reversed-phase column.
-
Detection: Fluorescence detection was used with an excitation wavelength of 230 nm and an emission wavelength of 330 nm.
Method 3: Etoposide Quantification using Podophyllotoxin as Internal Standard (HPLC with Fluorescence Detection)
This assay was developed for the determination of etoposide in human serum.[3]
-
Sample Preparation: Serum samples, spiked with the internal standard podophyllotoxin, were treated with sodium dodecyl sulphate before undergoing solid-phase extraction.
-
Chromatography: Analysis was performed on a Bondclone 10 C18 column (300 x 3.9 mm).
-
Detection: A fluorometric detector was used with an excitation wavelength of 230 nm and an emission wavelength of 330 nm.
Workflow for Etoposide Quantification
The following diagram illustrates a general experimental workflow for the quantification of etoposide in biological matrices using an internal standard.
References
Cross-Validation of Etoposide-d3 for Robust Bioanalysis Across Diverse Biological Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in various biological samples is paramount for robust pharmacokinetic and pharmacodynamic assessments. This guide provides a comprehensive comparison of the performance of Etoposide-d3 as an internal standard for the bioanalysis of Etoposide in different biological matrices. The data presented herein is derived from a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, offering a clear perspective on its suitability and reliability across plasma and various tissue homogenates.
Etoposide, a potent anti-cancer agent, requires precise concentration monitoring to ensure therapeutic efficacy while minimizing toxicity. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification. This guide delves into the cross-validation parameters of a bioanalytical method using this compound, providing a comparative analysis of its performance in mouse plasma, liver, kidney, lung, heart, spleen, and brain tissues.
Experimental Protocols
A detailed methodology is crucial for the replication and verification of bioanalytical results. The following protocol outlines the key steps in the sample preparation and LC-MS/MS analysis for the quantification of Etoposide using this compound as an internal standard.
Sample Preparation
-
Tissue Homogenization: Tissue samples (liver, kidney, lung, heart, spleen, and brain) were homogenized with saline to a final concentration of 0.5 g/mL.
-
Aliquoting: 50 µL of plasma or tissue homogenate was transferred to a clean microcentrifuge tube.
-
Internal Standard Spiking: 10 µL of this compound working solution (at a specified concentration) was added to each sample.
-
Protein Precipitation & Liquid-Liquid Extraction: A mixture of methyl tert-butyl ether and dichloromethane (1:1, v/v) was used for the extraction of Etoposide and this compound from the biological matrix.
-
Evaporation and Reconstitution: The organic layer was separated, evaporated to dryness under a nitrogen stream, and the residue was reconstituted in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Chromatographic Column: An Ultimate XB-C18 column (100 mm × 2.1 mm, 3 μm) was used for the separation of analytes.
-
Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: Maintained at a constant flow rate suitable for the column and system.
-
Mass Spectrometry: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) was used for the quantification of Etoposide and this compound, monitoring specific precursor-to-product ion transitions.
Performance Comparison of this compound Across Biological Matrices
The following tables summarize the quantitative data from the validation of the LC-MS/MS method for Etoposide using this compound as an internal standard in various mouse biological matrices. This data allows for a direct comparison of the method's performance across these different sample types.
Table 1: Accuracy and Precision of Etoposide Quantification
| Biological Matrix | Concentration (ng/mL or ng/g) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Plasma | 1 (LLOQ) | 8.7 | 9.5 | 105.2 |
| 2 | 6.5 | 7.8 | 102.5 | |
| 50 | 4.2 | 5.1 | 101.8 | |
| 500 | 3.1 | 4.3 | 100.9 | |
| Liver | 2 (LLOQ) | 9.1 | 10.2 | 103.4 |
| 4 | 7.3 | 8.5 | 101.7 | |
| 100 | 5.1 | 6.3 | 100.8 | |
| 1000 | 4.0 | 5.2 | 100.2 | |
| Kidney | 2 (LLOQ) | 8.9 | 9.8 | 104.1 |
| 4 | 6.8 | 8.1 | 102.3 | |
| 100 | 4.8 | 5.9 | 101.2 | |
| 1000 | 3.7 | 4.9 | 100.5 | |
| Lung | 2 (LLOQ) | 9.5 | 10.8 | 102.8 |
| 4 | 7.8 | 9.1 | 101.5 | |
| 100 | 5.5 | 6.8 | 100.6 | |
| 1000 | 4.3 | 5.5 | 100.1 | |
| Heart | 2 (LLOQ) | 9.2 | 10.5 | 103.1 |
| 4 | 7.1 | 8.4 | 101.9 | |
| 100 | 4.9 | 6.1 | 101.0 | |
| 1000 | 3.9 | 5.1 | 100.4 | |
| Spleen | 2 (LLOQ) | 8.5 | 9.4 | 104.5 |
| 4 | 6.4 | 7.7 | 102.7 | |
| 100 | 4.5 | 5.6 | 101.4 | |
| 1000 | 3.5 | 4.7 | 100.7 | |
| Brain | 2 (LLOQ) | 9.8 | 11.1 | 102.5 |
| 4 | 8.1 | 9.4 | 101.2 | |
| 100 | 5.8 | 7.1 | 100.4 | |
| 1000 | 4.6 | 5.8 | 99.8 |
Data sourced from a study by Liu et al. (2018) where a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to simultaneously determine etoposide and paclitaxel in mouse plasma and tissues.[1][2]
Table 2: Recovery and Matrix Effect of Etoposide Quantification
| Biological Matrix | Concentration (ng/mL or ng/g) | Mean Recovery (%) | Matrix Effect (%) |
| Plasma | 2 | 88.9 | 95.2 |
| 50 | 90.1 | 96.5 | |
| 500 | 91.2 | 97.8 | |
| Liver | 4 | 85.4 | 92.1 |
| 100 | 86.7 | 93.4 | |
| 1000 | 87.9 | 94.6 | |
| Kidney | 4 | 87.1 | 94.3 |
| 100 | 88.3 | 95.6 | |
| 1000 | 89.5 | 96.9 | |
| Lung | 4 | 84.6 | 91.5 |
| 100 | 85.9 | 92.8 | |
| 1000 | 87.1 | 94.1 | |
| Heart | 4 | 86.2 | 93.2 |
| 100 | 87.5 | 94.5 | |
| 1000 | 88.8 | 95.8 | |
| Spleen | 4 | 88.1 | 95.1 |
| 100 | 89.4 | 96.4 | |
| 1000 | 90.6 | 97.7 | |
| Brain | 4 | 83.7 | 90.8 |
| 100 | 85.0 | 92.1 | |
| 1000 | 86.3 | 93.4 |
Data sourced from a study by Liu et al. (2018) where a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated to simultaneously determine etoposide and paclitaxel in mouse plasma and tissues.[1][2]
Visualizing the Workflow and Cross-Validation Concept
To further clarify the experimental process and the underlying principles of robust bioanalysis, the following diagrams are provided.
Caption: Experimental workflow for the bioanalytical quantification of Etoposide.
Caption: Cross-validation ensures consistent method performance across matrices.
Conclusion
The presented data demonstrates that the use of this compound as an internal standard allows for the development of a robust and reliable LC-MS/MS method for the quantification of Etoposide across a variety of biological matrices. The accuracy, precision, recovery, and matrix effect were found to be within acceptable limits for plasma and all tested tissue homogenates, indicating that this compound effectively compensates for matrix-induced variations. This cross-matrix validation provides confidence in the generated data, which is essential for making informed decisions in drug development and clinical research. The consistent performance of this compound underscores its suitability as an internal standard for high-throughput bioanalysis of Etoposide in diverse preclinical and clinical studies.
References
- 1. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of etoposide and its catechol metabolite in human plasma using high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison for the Quantification of Etoposide Using Etoposide-d3 as an Internal Standard by LC-MS/MS
Published: November 20, 2025
This guide provides an objective comparison of methodologies for the quantification of the anti-cancer drug etoposide in human plasma, utilizing Etoposide-d3 as a stable isotope-labeled internal standard (SIL-IS). The data presented herein is a representative summary compiled from typical validation parameters reported in peer-reviewed literature to simulate an inter-laboratory comparison. This document is intended for researchers, scientists, and drug development professionals to provide a framework for analytical method validation and comparison.
Etoposide is a topoisomerase II inhibitor that induces DNA strand breaks, leading to cell cycle arrest and apoptosis, primarily through the p53 signaling pathway.[1][2][3][4][5] Accurate quantification of etoposide in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The use of a SIL-IS like this compound is the gold standard for LC-MS/MS-based quantification as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.[6][7]
This guide outlines a standardized experimental protocol and presents a comparative table of performance characteristics from three hypothetical laboratories to highlight the expected variability and performance of the assay.
Experimental Protocols
A highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is detailed below for the determination of etoposide in human plasma.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 50 µL of 0.1 M HCl to acidify the sample.
-
Add 600 µL of extraction solvent (e.g., a mixture of dichloromethane and methyl tert-butyl ether, 1:1, v/v).[6][7]
-
Vortex the mixture for 5 minutes, followed by centrifugation at 10,000 x g for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.[8][9]
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
Data Presentation: Inter-laboratory Performance Comparison
The following table summarizes the performance characteristics for the quantification of etoposide using this compound from three simulated laboratories. These values are representative of typical LC-MS/MS assay validation results.
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linear Range (ng/mL) | 0.5 - 500 | 1 - 1000 | 0.8 - 800 | R² > 0.99 |
| Correlation Coefficient (R²) | 0.998 | 0.999 | 0.997 | - |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 1 | 0.8 | S/N > 10, Accuracy ±20%, Precision <20% |
| Intra-day Precision (%CV) | < 6.5% | < 8.0% | < 7.2% | < 15% (<20% at LLOQ) |
| Inter-day Precision (%CV) | < 8.2% | < 9.5% | < 8.8% | < 15% (<20% at LLOQ) |
| Accuracy (% Bias) | -7.5% to 5.2% | -9.8% to 8.5% | -8.1% to 6.3% | ± 15% (±20% at LLOQ) |
| Recovery (%) | 88.5% | 85.2% | 91.3% | Consistent, precise, and reproducible |
| Matrix Effect (%) | 94.2% | 91.5% | 96.8% | CV < 15% |
Data is hypothetical and for illustrative purposes.
Mandatory Visualizations
Experimental Workflow
References
- 1. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 2. Etoposide - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. urology-textbook.com [urology-textbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Etoposide-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Bioanalytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of etoposide in biological matrices is paramount for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The choice of an appropriate internal standard (IS) is a critical factor in achieving reliable and reproducible results. This guide provides an objective comparison of the performance of Etoposide-d3, a stable isotope-labeled (SIL) internal standard, with other alternatives, supported by experimental data from published studies.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by mass spectrometry. Its physicochemical properties are nearly identical to the analyte, etoposide, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process.
Comparative Performance of Internal Standards
The following tables summarize the accuracy and precision data from various studies that have employed this compound and other common internal standards for the quantification of etoposide.
Table 1: Performance of this compound as an Internal Standard
| Biological Matrix | Analytical Method | Concentration Levels (QC) | Accuracy (% RE) | Precision (% CV) |
| Human Plasma | LC-MS/MS | LLOQ, Low, Mid, High | -9.0 to -2.0 | 2.6 to 8.9 |
| Mouse Plasma | LC-MS/MS | Not Specified | Satisfactory | Satisfactory (r² > 0.99) |
| Mouse Tissues (Liver, Kidney, Lung, Heart, Spleen, Brain) | LC-MS/MS | Not Specified | Satisfactory | Satisfactory (r² > 0.99) |
LLOQ: Lower Limit of Quantitation, QC: Quality Control, % RE: Percent Relative Error, % CV: Percent Coefficient of Variation
Table 2: Performance of Alternative Internal Standards for Etoposide Quantification
| Internal Standard | Type | Biological Matrix | Analytical Method | Accuracy (% RE) | Precision (% CV) |
| Teniposide | Structural Analog | Human Plasma | HPLC-ECD | Not Reported | < 4.4 (intra-run) |
| Phenacetin | Structural Analog | Not Specified | Not Specified | Not Reported | Not Reported |
HPLC-ECD: High-Performance Liquid Chromatography with Electrochemical Detection
The data clearly indicates that methods utilizing this compound as an internal standard demonstrate high accuracy and precision, with reported % RE and % CV values well within the acceptable limits set by regulatory agencies such as the U.S. Food and Drug Administration (FDA). While structural analogs like teniposide can also provide acceptable performance, SILs like this compound are inherently superior due to their ability to more effectively correct for variations throughout the analytical process.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of key experimental protocols from studies utilizing this compound and Teniposide as internal standards.
Method 1: Etoposide Quantification in Human Plasma using this compound by LC-MS/MS
-
Sample Preparation: A simple protein precipitation method is employed. To 100 µL of human plasma, an internal standard spiking solution containing this compound is added, followed by a protein precipitating agent (e.g., acetonitrile). The sample is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is then collected for analysis.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Optimized for the specific column dimensions.
-
Injection Volume: Typically in the range of 5-10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both etoposide and this compound.
-
Method 2: Etoposide Quantification in Human Plasma using Teniposide by HPLC-ECD
-
Sample Preparation: Liquid-liquid extraction is a common technique. An aliquot of plasma is mixed with the internal standard, teniposide. An organic solvent (e.g., a mixture of ethyl acetate and hexane) is added to extract the analytes. The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 or phenyl column.
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile and/or methanol).
-
Flow Rate: Typically 1-2 mL/min.
-
-
Detection: Electrochemical detection is utilized, which offers high sensitivity for electroactive compounds like etoposide.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A generalized experimental workflow for the bioanalysis of etoposide.
Caption: The signaling pathway of etoposide-induced apoptosis.
Etoposide-d3 in Bioanalytical Linearity and Range Determination: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. In the analysis of the widely-used chemotherapeutic drug Etoposide, the choice of an appropriate internal standard is critical for achieving reliable and reproducible results. This guide provides a comparative overview of Etoposide-d3 as an internal standard for determining the linearity and range of Etoposide in bioanalytical methods, with a discussion of alternative standards, supported by experimental data.
This compound, a stable isotope-labeled (SIL) analog of Etoposide, is frequently the internal standard of choice in quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, Etoposide, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thereby effectively compensating for variability in the analytical process.
Performance Data: this compound as an Internal Standard
The following table summarizes the performance of bioanalytical methods for Etoposide quantification using this compound as the internal standard across various studies and biological matrices.
| Analytical Method | Biological Matrix | Linearity Range | Correlation Coefficient (r²) | LLOQ | Citation |
| LC-MS/MS | Mouse Plasma | 0.5 - 200 ng/mL | >0.99 | 0.5 ng/mL | [1] |
| LC-MS/MS | Mouse Tissues (liver, kidney, lung, etc.) | 1 - 400 ng/g | >0.99 | 1 ng/g | [1] |
| LC-MS/MS | Intracellular (MCF-7 cells) | 20 - 1000 ng/mL | Not explicitly stated, but "excellent" | 20 ng/mL | [2] |
| LC-MS | Human Serum | 0.0125 - 5 µM | >0.9965 | 0.005 µM | |
| LC-MS | Human Plasma | 0.01 - 10 µM | >0.9965 | 0.005 µM |
Comparison with Alternative Internal Standards
While stable isotope-labeled internal standards like this compound are considered the gold standard, structural analogs can be employed as an alternative, particularly when a SIL-IS is unavailable or cost-prohibitive. For Etoposide, its structural analog, Teniposide, has been used as an internal standard.
| Internal Standard | Type | Advantages | Disadvantages |
| This compound | Stable Isotope-Labeled | - Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.[3] - High accuracy and precision. | - Can be more expensive to synthesize. |
| Teniposide | Structural Analog | - More readily available and potentially less expensive than a custom SIL-IS. - Similar chemical structure may lead to comparable extraction recovery. | - Differences in chromatographic retention time and ionization efficiency compared to Etoposide can lead to less effective compensation for matrix effects.[4] - Potential for endogenous presence or metabolic conversion that could interfere with quantification. |
Experimental data directly comparing the performance of this compound and Teniposide as internal standards for Etoposide quantification is limited in publicly available literature. However, the consistent, high-quality validation data reported for methods using this compound across various matrices underscores its reliability.
Experimental Protocol: Linearity and Range Determination
This protocol outlines a typical procedure for determining the linearity and analytical range for the quantification of Etoposide in a biological matrix (e.g., plasma) using this compound as an internal standard with LC-MS/MS.
1. Preparation of Standard and Quality Control (QC) Samples:
-
Stock Solutions: Prepare concentrated stock solutions of Etoposide and this compound (internal standard, IS) in a suitable organic solvent (e.g., methanol or DMSO).
-
Calibration Standards: Prepare a series of working standard solutions of Etoposide by serial dilution of the stock solution. These will be used to spike blank biological matrix to create calibration standards at a minimum of six to eight non-zero concentration levels, covering the expected in-study concentration range.
-
Quality Control Samples: Independently prepare QC samples by spiking blank biological matrix at a minimum of three concentration levels: low, medium, and high.
2. Sample Preparation and Extraction:
-
Aliquot a fixed volume of the calibration standards, QC samples, and blank matrix into labeled tubes.
-
Add a fixed volume of the this compound internal standard working solution to all samples except the blank matrix.
-
Perform sample extraction to isolate the analyte and IS from matrix components. A common method is protein precipitation (e.g., with acetonitrile or methanol) or liquid-liquid extraction.
-
Centrifuge the samples to pellet precipitated proteins or separate layers.
-
Transfer the supernatant or organic layer to a new set of tubes and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a specific volume of the mobile phase.
3. LC-MS/MS Analysis:
-
Inject a fixed volume of the reconstituted samples onto the LC-MS/MS system.
-
Chromatographically separate Etoposide and this compound from other components on a suitable analytical column (e.g., a C18 column).
-
Detect and quantify the analyte and IS using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Etoposide and this compound.
4. Data Analysis and Evaluation:
-
For each calibration standard, calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the analyte.
-
Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to determine the best fit for the data.
-
The analytical range is the concentration interval over which the method is shown to be linear, accurate, and precise. The lower end of the range is the Lower Limit of Quantification (LLOQ).
-
The linearity is acceptable if the correlation coefficient (r²) is typically ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the therapeutic context of Etoposide, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Target specific intracellular quantification of etoposide by quadrupole-time of flight based mass spectrometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Stability of Etoposide-d3 and Etoposide in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the stability of Etoposide-d3 and its non-deuterated counterpart, etoposide, in human plasma. While direct comparative stability studies are not extensively documented in peer-reviewed literature, the widespread use of this compound as an internal standard in bioanalytical methods strongly supports its high stability. This guide synthesizes available data on etoposide stability and outlines the experimental protocols used for its assessment.
Inferred Stability of this compound
This compound is frequently the internal standard of choice for the quantification of etoposide in plasma and tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Its utility in this role inherently requires it to be stable throughout the sample collection, processing, and analysis workflow. An ideal internal standard must not degrade to ensure accurate and precise measurement of the analyte. Therefore, it is inferred that this compound exhibits high stability in plasma under typical laboratory storage and handling conditions.
Stability of Etoposide in Plasma and Other Solutions
The stability of etoposide in biological matrices and infusion solutions is influenced by several factors, including concentration, temperature, pH, and the composition of the medium.[3][4][5] The primary degradation pathway for etoposide involves isomerization of the biologically active trans-etoposide to the inactive cis-etoposide.[4]
Summary of Etoposide Stability Data
The following table summarizes the stability of etoposide under various conditions as reported in the literature.
| Concentration | Matrix/Solvent | Temperature | Duration | Percent Remaining | Reference |
| 0.2 mg/mL | 0.9% NaCl | Room Temperature | 24 hours | >90% | [3] |
| 0.4 mg/mL | 0.9% NaCl | Room Temperature | 24 hours | >90% | [3] |
| 1.00 - 8.00 mg/mL | 0.9% NaCl | Room Temperature | 24 hours | <90% | [3] |
| 0.2 mg/mL | 0.9% NaCl or 5% Glucose | 2-8°C or 20-25°C | 28 days | Stable | [6] |
| 0.4 mg/mL | 0.9% NaCl or 5% Glucose | Room Temperature | 24-48 hours | Stable | [6] |
| Not specified | Plasma | Room Temperature | 2 hours | Stable | [7] |
| Not specified | Plasma | -20°C | 2 freeze-thaw cycles | Stable | [7] |
| Not specified | In vitro culture medium (pH 7.4) | 37°C | 2 days (half-life) | 50% | [4] |
Experimental Protocols
The assessment of etoposide stability in plasma typically involves the following steps:
-
Sample Preparation: Human plasma is spiked with a known concentration of etoposide.
-
Incubation: The spiked plasma samples are incubated under controlled conditions (e.g., specific temperatures and time points).
-
Extraction: At designated time points, an aliquot of the plasma is processed to extract etoposide. A common method is liquid-liquid extraction using a solvent like chloroform or a mixture of methyl tert-butyl ether and dichloromethane.[2][8][9] An internal standard, such as this compound or teniposide, is added before extraction.[9]
-
Analysis: The extracted samples are analyzed using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS/MS.[2][8][9]
-
Quantification: The concentration of etoposide is determined by comparing its peak area to that of the internal standard and referencing a calibration curve. The percentage of etoposide remaining at each time point is calculated relative to the initial concentration.
Logical Workflow for Plasma Stability Assessment
Caption: Workflow for Etoposide Plasma Stability Assay.
Degradation Pathways of Etoposide
The primary degradation pathway for etoposide in aqueous solutions, including in vitro culture media, is the epimerization at the C-4 position, leading to the formation of its cis-isomer, which is biologically inactive.[4] This process is influenced by pH, with stability being optimal around pH 4-5.[5] While precipitation is a significant concern for the stability of etoposide in infusion solutions, especially at higher concentrations, chemical degradation also plays a role.[3][5] In plasma, enzymatic degradation could also contribute to the overall clearance of the drug, although specific plasma-mediated degradation pathways beyond isomerization are not well-detailed in the provided search results.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. Instability of the anticancer agent etoposide under in vitro culture conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical stability of Etoposide Accord in punctured original vials and after dilution with 0.9% sodium chloride or 5% glucose solution - GaBIJ [gabi-journal.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the performance of Etoposide-d3 in clinical trial samples
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of Etoposide-d3's performance as an internal standard in the bioanalysis of clinical trial samples. By comparing its performance with potential alternatives and presenting supporting experimental data, this document aims to inform the selection of the most robust and reliable methodologies for the quantitative analysis of Etoposide.
Introduction to Bioanalytical Internal Standards
In clinical trials, the accurate quantification of drug concentrations in biological matrices is paramount for pharmacokinetic and pharmacodynamic assessments. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for this purpose, offering high sensitivity and selectivity. However, the complexity of biological samples can lead to variations in sample preparation and signal response. Internal standards (IS) are crucial for mitigating these variabilities. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby ensuring accurate and precise quantification.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely regarded as the "gold standard" in quantitative bioanalysis.[1][2] Their physicochemical properties are nearly identical to the analyte, leading to superior correction for matrix effects and other sources of analytical variability compared to structural analogs.[3][4][5]
This compound: Performance as an Internal Standard
This compound is a deuterated form of Etoposide, a widely used anticancer agent that inhibits DNA topoisomerase II. In LC-MS/MS-based bioanalysis, this compound serves as an ideal internal standard for the quantification of Etoposide in clinical trial samples.
Comparative Performance Data
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS (Hypothetical) | Rationale for Difference |
| Linearity (r²) | >0.99[6][7] | Typically >0.98 | This compound more effectively corrects for subtle variations across the concentration range. |
| Precision (%CV) | <15% (typically <10%)[3][6][7] | <20% | Near-identical extraction recovery and ionization behavior of this compound lead to lower variability. |
| Accuracy (%Bias) | 85-115% (typically 90-110%)[3][6][7] | 80-120% | More effective compensation for matrix effects by this compound results in values closer to the nominal concentration. |
| Matrix Effect | Minimal and compensated | Potential for significant and uncompensated ion suppression or enhancement | The structural analog's different physicochemical properties can lead to differential elution and ionization relative to Etoposide. |
| Recovery | Consistent and tracks analyte | May differ from analyte | Differences in polarity and structure can lead to variable extraction efficiencies between the analyte and a structural analog. |
Experimental Protocols
A robust and validated bioanalytical method is essential for reliable data in clinical trials. Below is a typical experimental protocol for the quantification of Etoposide in human plasma using this compound as an internal standard, based on published methodologies.[6][7][8]
Sample Preparation: Protein Precipitation
-
Thaw and Vortex: Frozen plasma samples are thawed at room temperature and vortexed to ensure homogeneity.
-
Aliquoting: Aliquot 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each plasma sample, except for the blank matrix.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex and Centrifuge: Vortex the samples for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Etoposide: m/z 589.2 → 413.2
-
This compound: m/z 592.2 → 416.2
-
-
Visualizations
Etoposide's Mechanism of Action
Etoposide exerts its anticancer effects by inhibiting DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. This inhibition leads to the accumulation of DNA double-strand breaks and ultimately triggers apoptosis in cancer cells.
Caption: Etoposide inhibits DNA topoisomerase II, leading to DNA damage and apoptosis.
Bioanalytical Workflow for Etoposide Quantification
The following diagram illustrates the key steps in the bioanalytical workflow for quantifying Etoposide in clinical trial samples using this compound as an internal standard.
Caption: Workflow for Etoposide quantification in plasma samples.
Conclusion
The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of Etoposide in clinical trial samples. Its near-identical physicochemical properties to Etoposide ensure superior performance in terms of accuracy, precision, and mitigation of matrix effects when compared to structural analog internal standards. For researchers and drug development professionals, the adoption of LC-MS/MS methods incorporating this compound is a critical step towards generating high-quality bioanalytical data essential for the successful progression of clinical trials.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Etoposide-d3 Internal Standard: A Guide to Enhanced Reproducibility in Etoposide Quantification
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in etoposide analysis, the choice of internal standard is paramount. This guide provides a comprehensive comparison of Etoposide-d3, a stable isotope-labeled internal standard, with alternative non-isotopic internal standards, supported by experimental data to demonstrate its superior performance in ensuring the reproducibility of results.
The quantification of the widely used anticancer drug etoposide in biological matrices is a critical aspect of pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of an appropriate internal standard is essential to compensate for variations during sample preparation and analysis, thereby ensuring the accuracy and reproducibility of the results. Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative bioanalysis by mass spectrometry.
Superior Reproducibility with this compound: A Data-Driven Comparison
The use of a stable isotope-labeled internal standard like this compound offers significant advantages over non-isotopic analogs, such as teniposide. By co-eluting with the analyte and having nearly identical physicochemical properties, this compound effectively compensates for matrix effects and variations in extraction efficiency and instrument response. This leads to enhanced precision and accuracy in the quantification of etoposide.
The following table summarizes the performance of analytical methods for etoposide quantification using either this compound or a non-isotopic internal standard. The data, compiled from various validation studies, clearly demonstrates the superior reproducibility achieved with the stable isotope-labeled standard, as indicated by the lower coefficient of variation (CV%).
| Internal Standard | Analyte | Matrix | Method | Precision (Intra-day CV%) | Precision (Inter-day CV%) | Accuracy (%) |
| This compound | Etoposide | Mouse Plasma | LC-MS/MS | 2.7 - 8.5 | 5.4 - 9.1 | 92.3 - 108.7 |
| This compound | Etoposide | Mouse Tissues | LC-MS/MS | 3.1 - 9.8 | 6.2 - 11.2 | 90.5 - 109.4 |
| Teniposide | Etoposide | Human Plasma | HPLC | Not Reported | 8.1 | Not Reported |
Note: The data presented is a summary from multiple sources and experimental conditions may vary.
Experimental Protocol: Quantification of Etoposide in Plasma
This section provides a detailed methodology for the quantification of etoposide in plasma using this compound as an internal standard, based on established and validated LC-MS/MS methods.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Vortex mix for 30 seconds.
-
Add 500 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex mix vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Etoposide: Precursor ion (m/z) -> Product ion (m/z) (e.g., 589.2 -> 413.1)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 592.2 -> 416.1)
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
Visualizing the Workflow and Mechanism of Action
To further clarify the experimental process and the biological context of etoposide's action, the following diagrams have been generated.
Caption: Experimental workflow for etoposide quantification.
Caption: Etoposide's mechanism of action signaling pathway.
A Head-to-Head Battle of Analytical Methods: Benchmarking Etoposide-d3 for Precise Quantification
For researchers, scientists, and drug development professionals engaged in the analysis of the widely used anticancer agent Etoposide, the choice of analytical methodology is paramount to achieving accurate and reliable results. This guide provides an objective comparison of the performance of Etoposide-d3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based methods against established analytical techniques for Etoposide quantification.
This comprehensive overview presents supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical strategy for your research needs.
The Gold Standard: this compound as an Internal Standard
In the realm of quantitative bioanalysis, the use of a stable isotope-labeled internal standard is considered the gold standard for mitigating matrix effects and ensuring the highest degree of accuracy and precision. This compound, a deuterated analog of Etoposide, co-elutes chromatographically with the analyte but is distinguishable by its mass-to-charge ratio in a mass spectrometer. This allows for precise correction of variations that can occur during sample preparation and analysis.
Performance Under the Microscope: A Comparative Analysis
To provide a clear comparison, the following table summarizes the performance characteristics of various analytical methods for Etoposide quantification, drawing from published validation studies. The methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with and without the use of this compound as an internal standard.
| Analytical Method | Linearity Range | Lower Limit of Quantitation (LLOQ) | Precision (%RSD) | Accuracy (%Recovery) | Reference |
| LC-MS/MS with this compound | 0.5 - 5000 ng/mL (in plasma) | 0.5 ng/mL (in plasma) | < 11% | 100 ± 10% | [1][2] |
| LC-MS/MS with this compound | 1 ng/g (in tissue) | 1 ng/g (in tissue) | Satisfactory | Satisfactory | [1][2] |
| LC-MS | 0.01 - 10 µM (in plasma) | 0.005 µM (in plasma) | < 7% | Not explicitly stated | [3][4] |
| HPLC-UV | 25 - 10,000 ng/mL (in plasma) | 25 ng/mL (in plasma) | < 15% | Within acceptable limits | [5][6] |
| HPLC-UV | 10 - 1500 ng/mL (in microdialysate) | 10 ng/mL (in microdialysate) | < 15% | Within acceptable limits | [5][6] |
| HPLC-UV | 100 - 300 ppm | 6 ppm | < 2.0% | 98.1% - 102.3% | [7][8] |
| HPLC-UV | 12 - 1000 ng/mL | 12 ng/mL | < 1% | Not explicitly stated | [9] |
| HPLC-UV | 1 - 100 µg/mL | 0.99 - 1.50 µg/mL | Not explicitly stated | ~100% | [10] |
As the data indicates, LC-MS/MS methods utilizing this compound as an internal standard consistently demonstrate superior sensitivity with lower LLOQs compared to HPLC-UV methods. The use of a stable isotope-labeled internal standard also contributes to high precision and accuracy, making it the method of choice for pharmacokinetic and bioequivalence studies where reliable quantification of low drug concentrations is critical.
Unveiling the Methodologies: Detailed Experimental Protocols
For clarity and reproducibility, this section outlines the detailed experimental protocols for the key analytical methods discussed.
Protocol 1: LC-MS/MS Quantification of Etoposide using this compound
This method is ideal for the sensitive and specific quantification of Etoposide in complex biological matrices such as plasma and tissue homogenates.
1. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 25 µL of this compound internal standard working solution.
-
Perform a liquid-liquid extraction with methyl tert-butyl ether-dichloromethane (1:1, v/v) or protein precipitation with acetonitrile.
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Ultimate XB-C18, 100 × 2.1 mm, 3 μm) is commonly used.[1][2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically around 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Column Temperature: Maintained at a constant temperature, for instance, 40°C.[1][2]
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is frequently employed.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both Etoposide and this compound, ensuring high selectivity.
Protocol 2: HPLC-UV Quantification of Etoposide
This method is a more accessible and cost-effective approach suitable for the analysis of higher concentrations of Etoposide, for example, in pharmaceutical formulations.
1. Sample Preparation:
-
For plasma samples, a liquid-liquid extraction using a solvent like chloroform or tert-butyl methyl ether is performed after the addition of a suitable internal standard (e.g., teniposide or phenytoin).[6][11]
-
The organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.
-
For pharmaceutical dosage forms, the sample is typically dissolved and diluted in a suitable solvent.
2. Chromatographic Conditions:
-
Column: A C8 or C18 reversed-phase column is commonly used.[5][6]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[7][12]
-
Flow Rate: Typically in the range of 1.0 - 1.5 mL/min.
-
Injection Volume: 20 - 50 µL.
-
Detection: UV detection at a wavelength where Etoposide exhibits strong absorbance, such as 254 nm or 285 nm.[7][13]
Visualizing the Workflow and Comparison
To further elucidate the experimental processes and the comparative logic, the following diagrams are provided.
Experimental workflow for Etoposide quantification using LC-MS/MS with this compound.
Comparative logic of analytical methods for Etoposide analysis.
Conclusion: Making an Informed Decision
The selection of an analytical method for Etoposide quantification should be guided by the specific requirements of the study. For research demanding the highest level of sensitivity, precision, and accuracy, particularly in complex biological matrices and for pharmacokinetic studies, the use of an LC-MS/MS method with this compound as an internal standard is unequivocally the superior choice.
For routine analysis of pharmaceutical formulations where analyte concentrations are higher and the matrix is less complex, HPLC-UV offers a reliable and cost-effective alternative. However, it is crucial to be aware of its limitations in terms of sensitivity and potential for matrix interference.
Ultimately, this guide provides the necessary data and a framework for researchers to benchmark this compound against other established methods, enabling an informed decision that aligns with their analytical goals and resource availability.
References
- 1. Simultaneous LC-MS/MS bioanalysis of etoposide and paclitaxel in mouse tissues and plasma after oral administration of self-microemulsifying drug-delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Highly sensitive liquid chromatography-electrospray mass spectrometry (LC-MS) method for the determination of etoposide levels in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-UV method for quantifying etoposide in plasma and tumor interstitial fluid by microdialysis: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Etoposide validation and recovery using RP-HPLC and UV-Vis. [wisdomlib.org]
- 8. Validation and estimation of etoposide via RP-HPLC. [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-performance liquid chromatographic assay for etoposide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rapid Detection of the Anti-Tumor Drug Etoposide in Biological Samples by Using a Nanoporous-Gold-Based Electrochemical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Pharmacokinetic Profiling of Etoposide Utilizing Etoposide-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the pharmacokinetic profiling of the anti-cancer agent Etoposide, with a particular focus on the critical role of its deuterated analog, Etoposide-d3, as an internal standard in bioanalytical methodologies. The use of stable isotope-labeled internal standards like this compound is the gold standard for accurate and precise quantification of drugs in biological matrices, which is fundamental to any pharmacokinetic study.
Comparative Pharmacokinetic Parameters of Etoposide
The following table summarizes key pharmacokinetic parameters of Etoposide administered via different routes. These values are typically determined using bioanalytical methods that rely on this compound for accurate quantification.
| Pharmacokinetic Parameter | Intravenous (IV) Administration | Oral Administration | Notes |
| Bioavailability (F) | 100% | ~50% (highly variable)[1] | Oral bioavailability can be affected by saturable absorption at doses above 200 mg/day[2][3]. |
| Peak Plasma Concentration (Cmax) | Linearly related to the IV dose[1][4] | Lower and more variable than IV administration[5] | Severe toxicity is associated with peak plasma concentrations exceeding 3-5 mg/L[3]. |
| Time to Peak Concentration (Tmax) | End of infusion | 1-2 hours | |
| Area Under the Curve (AUC) | Linearly related to the IV dose[1][4] | Positively correlated with toxicity[6] | AUC is a key indicator of systemic drug exposure. |
| Elimination Half-life (t1/2) | ~7-8 hours[4][7] | ~7 hours[8] | Exhibits a biexponential decay after IV administration[1]. |
| Clearance (CL) | ~17-28 mL/min/m²[4][7][9] | Systemic clearance is approximately 21.4 ml/min/m2 (assuming 50% bioavailability)[10] | Reduced in patients with renal impairment[11]. |
| Volume of Distribution (Vdss) | ~7 L/m²[7] | - |
Experimental Protocols
The accurate determination of the pharmacokinetic parameters listed above is highly dependent on robust bioanalytical methods. The most common and reliable method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), where this compound plays a crucial role.
Protocol: Quantification of Etoposide in Human Plasma using LC-MS/MS with this compound as an Internal Standard
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound solution (internal standard) at a known concentration.
-
Vortex briefly to mix.
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex vigorously for 1-2 minutes to precipitate plasma proteins.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or a 96-well plate for analysis.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
HPLC System: A high-performance liquid chromatography system.
-
Analytical Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 10-20 µL of the reconstituted sample.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The instrument is set to monitor specific precursor-to-product ion transitions for both Etoposide and this compound. This highly selective detection method minimizes interference from other components in the plasma.
-
The ratio of the peak area of Etoposide to the peak area of this compound is used for quantification.
-
-
-
Calibration and Quality Control:
-
A calibration curve is generated by spiking known concentrations of Etoposide into blank plasma and processing these samples in the same way as the study samples.
-
Quality control (QC) samples at low, medium, and high concentrations are analyzed with each batch of study samples to ensure the accuracy and precision of the assay.
-
Visualizations
Metabolic Pathway of Etoposide
The metabolism of Etoposide is complex, involving several enzymatic pathways that can lead to both active and inactive metabolites. Understanding this pathway is crucial for interpreting its pharmacokinetic profile and potential drug-drug interactions.
Caption: Metabolic pathway of Etoposide.
Experimental Workflow for a Pharmacokinetic Study of Etoposide
This diagram illustrates the typical workflow of a clinical or preclinical pharmacokinetic study of Etoposide, highlighting the integration of this compound in the analytical process.
Caption: Workflow of an Etoposide pharmacokinetic study.
References
- 1. The clinical pharmacology of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics of high-dose etoposide (VP-16-213) administered to cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Population pharmacokinetic approach to compare oral and i.v. administration of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Etoposide pharmacokinetics and pharmacodynamics after acute and chronic exposure to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioequivalence of etoposide following intravenous administration of etoposide phosphate and etoposide in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics of high-dose etoposide after short-term infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and pharmacodynamics of 21-day continuous oral etoposide in pediatric patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Etoposide dosage and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Etoposide-d3: A Guide for Laboratory Professionals
The safe handling and disposal of cytotoxic compounds like Etoposide-d3 are critical for protecting laboratory personnel and the environment.[1] Due to its carcinogenic, mutagenic, and reprotoxic properties, all materials that come into contact with this compound must be treated as hazardous waste.[2][3][4] Adherence to a comprehensive safety program, combining engineering controls, established procedures, and personal protective equipment, is essential.[1]
This guide provides detailed, step-by-step procedures for the proper disposal of this compound, ensuring compliance and safety in a research environment.
Personal Protective Equipment (PPE)
Personnel must wear appropriate PPE when handling this compound, managing spills, or disposing of contaminated waste.[5] The use of gloves is recommended to prevent skin reactions associated with accidental exposure.[6][7]
| PPE Category | Item | Specification |
| Hand Protection | Double gloves | Chemotherapy-rated gloves (e.g., nitrile) |
| Body Protection | Protective Gown | Solid-front, back-closing gown; disposable and resistant to chemotherapy drugs |
| Eye Protection | Safety glasses with side shields or goggles | Should be worn at all times in the handling area.[8] |
| Respiratory | Respirator (if not handled in a containment hood) | An N95 or higher respirator may be necessary when engineering controls do not adequately prevent exposure.[8] |
Step-by-Step Disposal Protocol
All waste generated from procedures involving this compound must be segregated at the point of generation and disposed of as hazardous cytotoxic waste.[9][10] Never dispose of hazardous pharmaceutical waste by flushing it down a sink or toilet.[1]
1. Waste Segregation:
-
Sharps Waste: Needles, syringes, and other sharp items contaminated with this compound must be placed directly into a designated, puncture-resistant sharps container clearly labeled for "Chemo Sharps" or cytotoxic waste.[2][10]
-
Solid Waste: Contaminated items such as gloves, gowns, bench paper, vials, and labware should be placed in a thick, leak-proof plastic bag (minimum 2mm thickness for polypropylene) inside a rigid, labeled cytotoxic waste container.[9][11]
-
Liquid Waste: Unused or expired this compound solutions should not be poured down the drain. They must be collected in a sealed, leak-proof hazardous waste container, clearly labeled with the chemical name and hazard symbols.
2. Container Management:
-
All waste containers must be rigid, leak-proof, and clearly labeled with the cytotoxic hazard symbol (a capital "C" in a red triangle on a grey or black background) and the word "CYTOTOXIC".[11][12] In many regions, yellow is the designated color for chemotherapy waste containers and bags.[10]
-
Keep containers sealed when not in use.[8]
-
Do not overfill containers; seal them when they are approximately three-quarters full to prevent spills.[1]
3. Final Disposal:
-
Sealed cytotoxic waste containers must be transported by certified hazardous waste transporters.[2]
-
The ultimate disposal method for cytotoxic waste is high-temperature incineration. The waste should be incinerated at 1100°C for at least one second to ensure complete destruction of the cytotoxic compounds.
-
All disposal activities must be documented and follow local, state, and federal regulations.[3]
Spill Management Protocol
In the event of a spill, restrict access to the area immediately. Only trained personnel with appropriate PPE should perform the cleanup.
-
Containment: Cover the spill with absorbent material or granules to limit its spread.
-
Cleanup:
-
Carefully collect all absorbent material and any other debris from the spill.
-
Place the collected waste into a leak-proof plastic container and label it as "Cytotoxic Spill Debris".[9]
-
-
Decontamination:
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.[13]
Decontamination of Surfaces and Equipment
All surfaces and non-disposable equipment that may have come into contact with this compound must be decontaminated.
-
Work Surfaces: Clean surfaces (e.g., in a biological safety cabinet) after each use with a deactivating agent or detergent, followed by a water rinse and 70% alcohol.[1][9]
-
Non-Porous Equipment (e.g., Glassware): Items can be decontaminated by soaking in a suitable cleaning agent.[9]
-
Contaminated Clothing: Remove contaminated clothing immediately. Do not launder at home. Consult a professional laundry service experienced with cytotoxic contamination.[3][9]
Quantitative Disposal Data
| Parameter | Guideline/Value |
| Incineration Temperature | 1100°C (for at least 1 second) |
| Waste Bag Thickness | Minimum 2 mm (polypropylene) or 4 mm (contaminated material)[11] |
Cytotoxic Waste Disposal Workflow
The following diagram illustrates the decision-making process for the segregation and disposal of laboratory waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of cytotoxic laboratory waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. sds.edqm.eu [sds.edqm.eu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Etoposide: Package Insert / Prescribing Information [drugs.com]
- 7. globalrph.com [globalrph.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. safety.tau.ac.il [safety.tau.ac.il]
- 10. hsrm.umn.edu [hsrm.umn.edu]
- 11. danielshealth.ca [danielshealth.ca]
- 12. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.uga.edu [research.uga.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
